molecular formula C12H26 B3423766 2-Methylundecane CAS No. 31807-55-3

2-Methylundecane

Cat. No.: B3423766
CAS No.: 31807-55-3
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

2-Methylundecane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
The exact mass of the compound Isododecane is 170.203450829 g/mol and the complexity rating of the compound is 74.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylundecane
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InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
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InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26
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DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
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CAS No.

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Foundational & Exploratory

2-Methylundecane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylundecane (B1362468)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a branched-chain alkane with significant applications in the cosmetic and chemical industries. This document details its physicochemical properties, synthesis, analytical characterization, and safety protocols, adhering to a high standard of technical depth for a scientific audience.

Core Properties of this compound

This compound, also widely known by its common synonym isododecane, is a colorless, odorless liquid.[1] Its branched structure imparts properties distinct from its linear isomer, n-dodecane, such as a lower melting point and different viscosity, making it a valuable ingredient in various formulations.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
CAS Number 7045-71-8[2]
Molecular Formula C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol [1]
Density 0.74 g/cm³[3]
Boiling Point 170-195 °C[2]
Melting Point -70 °C[3]
Flash Point 42 °C[3]
Refractive Index ~1.421[4]
Solubility Insoluble in water; Soluble in alcohol, chloroform, and methanol (B129727) (slightly).[2][3]
LogP (o/w) ~6.67[2]
Synonyms Isododecane, Undecane, 2-methyl-[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction, followed by dehydration and hydrogenation. A general and robust method is adapted here for the specific synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from a suitable ketone and a Grignard reagent.

Step 1: Grignard Reaction to form 2-Methyl-2-undecanol (B8558640)

  • Reagents and Materials:

    • 2-Undecanone (B123061) (ketone)

    • Methylmagnesium bromide (Grignard reagent, 3.0 M solution in diethyl ether)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of 2-undecanone in anhydrous diethyl ether is placed.

    • The flask is cooled in an ice bath, and methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 5 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-undecanol.

Step 2: Dehydration of 2-Methyl-2-undecanol

  • Reagents and Materials:

    • Crude 2-methyl-2-undecanol from Step 1

    • Toluene (B28343)

    • p-Toluenesulfonic acid (PTSA, catalytic amount)

    • Dean-Stark apparatus

  • Procedure:

    • The crude alcohol is dissolved in toluene in a round-bottom flask.

    • A catalytic amount of PTSA is added to the solution.

    • The flask is fitted with a Dean-Stark apparatus and a condenser, and the mixture is refluxed until no more water is collected.

    • The reaction mixture is cooled, and the toluene is removed by distillation to yield a mixture of alkenes (primarily 2-methyl-1-undecene (B103759) and 2-methyl-2-undecene).

Step 3: Hydrogenation of the Alkene Mixture

  • Reagents and Materials:

    • Alkene mixture from Step 2

    • Methanol

    • Palladium on carbon (5% Pd/C)

    • Hydrogen gas source

  • Procedure:

    • The alkene mixture is dissolved in methanol in a suitable hydrogenation vessel.

    • 5% Pd/C catalyst is carefully added to the solution.

    • The vessel is connected to a hydrogen source and stirred under a hydrogen atmosphere for an extended period (e.g., 100 hours), with the reaction progress monitored by NMR.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the methanol is removed by distillation.

    • The resulting crude this compound can be purified by fractional distillation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation ketone 2-Undecanone reaction1 Reaction in Anhydrous Ether ketone->reaction1 grignard Methylmagnesium Bromide grignard->reaction1 alcohol 2-Methyl-2-undecanol reaction1->alcohol dehydration Dehydration (PTSA, Toluene) alcohol->dehydration alkenes Alkene Mixture dehydration->alkenes hydrogenation Hydrogenation (H₂, 5% Pd/C) alkenes->hydrogenation product This compound hydrogenation->product

Caption: Synthesis workflow for this compound via a three-step process.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Spectroscopic Data
  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon environment. Due to some similarities in the chemical environments of the long alkyl chain carbons, some peaks may be closely spaced.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern for branched alkanes. The molecular ion peak (m/z = 170) may be of low intensity, with prominent peaks corresponding to the loss of alkyl fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound in complex mixtures.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample containing this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

    • If necessary, include an internal standard for quantitative analysis.

  • GC-MS Parameters (Typical):

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injection: 1 µL of the sample is injected in splitless or split mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290 °C) to ensure elution of the compound.

    • MS Detector: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-450.

GCMS_Workflow sample_prep Sample Preparation injection GC Injection sample_prep->injection Diluted Sample separation Chromatographic Separation injection->separation Vaporized Sample ionization Electron Ionization (EI) separation->ionization Separated Analytes mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis Fragment Ions detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis Mass Spectrum

Caption: General workflow for the analysis of this compound using GC-MS.

Applications in Research and Industry

This compound's primary applications are in the cosmetics and personal care industries, where it serves as a solvent and emollient.[1] Its properties of low viscosity and high spreadability make it ideal for use in:

  • Hair care products: to impart shine and improve combability.

  • Sun care formulations: as a non-oily solvent.

  • Color cosmetics and mascaras: to enhance application and feel.[1]

In industrial settings, it is used as a solvent for resins and coatings and as a starting material in chemical synthesis.

Safety and Handling

This compound is considered to have low toxicity; however, it is classified as an aspiration hazard (Category 1), meaning it may be fatal if swallowed and enters the airways.

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.

    • In case of Inhalation: Move the person to fresh air.

    • In case of Skin Contact: Wash with soap and water.

    • In case of Eye Contact: Rinse with plenty of water.

References

Natural Sources of 2-Methylundecane in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecane is a methyl-branched alkane, a class of cuticular hydrocarbons (CHCs) that play a crucial role in the biology of insects. These compounds are integral to the waxy layer of the insect cuticle, where they primarily serve to prevent desiccation. Beyond this fundamental physiological role, methyl-branched alkanes, including this compound, are pivotal in chemical communication, acting as pheromones that mediate a variety of behaviors such as nestmate recognition, aggregation, and sexual signaling. This technical guide provides a comprehensive overview of the natural sources of this compound in insects, details the experimental protocols for its identification and quantification, and explores the biosynthetic and signaling pathways associated with this important semiochemical.

Data Presentation: Occurrence of this compound and Related Compounds in Insects

Quantitative data for this compound across a wide range of insect species is not extensively documented in publicly available literature. However, qualitative analyses have identified its presence and the prevalence of other methyl-branched alkanes in several insect orders. The following table summarizes the known occurrence of methyl-branched alkanes in selected insect species, highlighting the presence of this compound where specifically mentioned.

Insect OrderSpeciesCompound ClassThis compound DetectedQuantitative Data (if available)Reference
HymenopteraLiometopum apiculatum (Velvet tree ant)SemiochemicalsYesNot specified[1]
HymenopteraFormica exsectaCuticular HydrocarbonsNot specifically listed, but other methyl-branched alkanes are presentNot available[2][3][4]
IsopteraReticulitermes spp. (Termites)Cuticular HydrocarbonsNot specifically listed, but various methyl-branched alkanes are presentNot available[5]
ColeopteraTribolium spp. (Flour beetles)Cuticular HydrocarbonsNot specifically listed, but various methyl-branched alkanes are presentNot available[6][7][8]
HemipteraRhodnius prolixus (Kissing bug)Cuticular HydrocarbonsNot specifically listed, but branched-chain lipids are abundantNot available[9][10]

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for the solvent extraction of CHCs from insect samples.

Materials:

  • Insect specimens (live or frozen)

  • Hexane (B92381) (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Vortex mixer

  • Nitrogen gas stream evaporator

  • Internal standard (e.g., n-docosane or n-eicosane (B1172931) of known concentration)

Procedure:

  • Sample Preparation: Individual or pooled insect specimens are placed in a clean glass vial. The number of individuals per sample depends on the size of the insect.

  • Solvent Extraction: A known volume of hexane is added to the vial to completely submerge the insects. For small insects, 100-500 µL is typically sufficient.

  • Agitation: The vial is vortexed for 1-2 minutes to facilitate the dissolution of the cuticular lipids into the solvent.

  • Incubation: The sample is allowed to stand at room temperature for a period ranging from 10 minutes to several hours. The optimal extraction time can vary between species and should be determined empirically.[11]

  • Solvent Transfer: The hexane extract is carefully transferred to a clean vial using a microsyringe, leaving the insect bodies behind.

  • Internal Standard Addition: A known amount of an internal standard is added to the extract. This is crucial for the accurate quantification of the target compounds.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen gas to a final volume suitable for GC-MS analysis (e.g., 50-100 µL).

  • Storage: The final extract is stored at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Parameters:

  • Injector Temperature: 250-300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes

    • Ramp: 10-15°C/min to 300-320°C

    • Final hold: 10-20 minutes

  • Injection Volume: 1-2 µL

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-600

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by interpreting the fragmentation patterns characteristic of methyl-branched alkanes.

  • Quantification: The amount of each compound is determined by comparing its peak area to that of the internal standard.

experimental_workflow cluster_extraction Cuticular Hydrocarbon Extraction cluster_analysis GC-MS Analysis Insect_Sample Insect Sample Solvent_Addition Add Hexane Insect_Sample->Solvent_Addition Vortexing Vortex Mix Solvent_Addition->Vortexing Incubation Incubate Vortexing->Incubation Solvent_Transfer Transfer Extract Incubation->Solvent_Transfer Internal_Standard Add Internal Standard Solvent_Transfer->Internal_Standard Concentration Concentrate under N2 Internal_Standard->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_MS_Injection Inject into GC-MS Final_Extract->GC_MS_Injection Analyze Separation Chromatographic Separation GC_MS_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Experimental workflow for insect cuticular hydrocarbon analysis.

Biosynthesis of this compound

The biosynthesis of 2-methyl branched alkanes, such as this compound, is a specialized branch of the fatty acid synthesis pathway that occurs primarily in the oenocytes of insects. The process begins with the substitution of the usual acetyl-CoA primer with a precursor derived from the amino acid valine for even-numbered carbon chains or isoleucine for odd-numbered carbon chains.

  • Precursor Formation: The amino acid (valine or isoleucine) is catabolized to produce a branched-chain acyl-CoA (isobutyryl-CoA from valine or 2-methylbutyryl-CoA from isoleucine).

  • Elongation: This branched-chain acyl-CoA serves as the primer for fatty acid synthase (FAS). The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.

  • Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation: Finally, the fatty aldehyde is converted to the corresponding methyl-branched alkane by an oxidative decarbonylase, which removes the carbonyl carbon.

biosynthesis_pathway Valine Valine / Isoleucine Branched_Acyl_CoA Branched-chain Acyl-CoA (e.g., Isobutyryl-CoA) Valine->Branched_Acyl_CoA FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS VLCFA_CoA Very-Long-Chain Branched Acyl-CoA FAS->VLCFA_CoA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA_CoA->FAR Fatty_Aldehyde Branched Fatty Aldehyde FAR->Fatty_Aldehyde Decarbonylase Oxidative Decarbonylase Fatty_Aldehyde->Decarbonylase Methyl_Alkane This compound Decarbonylase->Methyl_Alkane

Biosynthesis pathway of 2-methyl branched alkanes in insects.

Signaling Pathways for this compound Perception

The perception of volatile chemical cues, including methyl-branched alkanes like this compound, is mediated by the insect's olfactory system. While a specific signaling pathway for this compound has not been elucidated, the general mechanism of insect olfaction provides a framework for understanding how this compound is likely detected.

Odorant molecules enter the sensilla on the insect's antennae through pores and are transported through the sensillum lymph by odorant-binding proteins (OBPs). The OBP-odorant complex then interacts with an olfactory receptor (OR) located on the dendritic membrane of an olfactory receptor neuron (ORN). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco.[12]

Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, opening the ion channel and allowing the influx of cations (Na+, K+, Ca2+). This influx depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect brain for processing. In some cases, a metabotropic pathway involving G-proteins may also be activated, leading to the production of second messengers like cAMP or IP3, which can modulate the ion channel activity and sensitize the neuron.[13][14]

olfactory_pathway cluster_sensillum Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Orco Olfactory Receptor (OR) + Orco Complex OBP_Odorant->OR_Orco Interacts with Ion_Channel_Opening Ion Channel Opening OR_Orco->Ion_Channel_Opening Activates ORN_Membrane ORN Dendritic Membrane Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential To_Antennal_Lobe Signal to Antennal Lobe Action_Potential->To_Antennal_Lobe

General olfactory signaling pathway in insects.

Conclusion

This compound and other methyl-branched alkanes are significant components of the insect cuticular hydrocarbon profile, serving critical functions in both physiology and chemical communication. While the presence of these compounds has been confirmed in numerous insect species, detailed quantitative data for this compound remains an area ripe for further investigation. The experimental protocols for their analysis are well-established, relying on solvent extraction and GC-MS. The biosynthetic pathway is understood to be a modification of fatty acid synthesis, utilizing amino acid-derived primers. The perception of these semiochemicals is mediated by the insect's olfactory system, with the general principles of odorant reception providing a model for how this compound is likely detected. Further research into the specific olfactory receptors and neural circuits involved in the perception of branched alkanes will provide deeper insights into their role in shaping insect behavior and could open new avenues for the development of targeted pest management strategies.

References

The Role of 2-Methylundecane in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Methyl-branched alkanes, a significant class of cuticular hydrocarbons (CHCs), are pivotal in the chemical communication systems of numerous insect species. This technical guide focuses on the role of 2-methylundecane (B1362468), a C12 methyl-branched alkane, within the broader context of insect chemical ecology. While direct research on this compound is limited, this document synthesizes available data on its chemical properties and the well-documented roles of structurally similar short- and long-chain methyl-branched alkanes. Emphasis is placed on their function as chemical cues in the social immunity of termites, particularly in signaling disease and triggering hygienic behaviors such as cannibalism. This guide provides a comprehensive overview of the current understanding, detailed experimental protocols for studying these compounds, and quantitative data from relevant studies. It is intended for researchers, scientists, and drug development professionals interested in the nuanced world of insect chemical signaling and its potential applications.

Introduction: The Chemical Language of Insects

Insects inhabit a world rich in chemical information, where survival and reproduction are often dictated by the ability to produce and perceive specific molecules. Cuticular hydrocarbons (CHCs), the waxy layer covering an insect's exoskeleton, are a cornerstone of this chemical language. Initially evolved to prevent desiccation, CHCs have been co-opted for a vast array of communicative functions, including species and nestmate recognition, mate choice, and signaling social status.

Among the diverse array of CHCs, methyl-branched alkanes represent a class of particular importance due to the structural complexity they introduce to the cuticular profile. The position and number of methyl groups create a vast potential for information coding. This compound, with its simple branched structure, serves as a representative model for understanding the fundamental roles of these compounds in insect chemical ecology. This guide will explore the known functions of methyl-branched alkanes, with a specific focus on their recently discovered role as "necromones" or sickness cues in social insects, particularly termites.

This compound: A Profile

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. It is a structural isomer of dodecane, characterized by a methyl group at the second carbon position.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol [1]
IUPAC Name This compound
CAS Number 7045-71-8[1]
Class Branched Alkane[2]

While this compound is a relatively simple molecule, the stereochemistry at the C2 position can result in two enantiomers, (R)-2-methylundecane and (S)-2-methylundecane. The specific biological activity of each enantiomer in insects has not been extensively studied, but in many cases, insects exhibit high stereospecificity in their responses to chiral semiochemicals.

Role in Insect Chemical Ecology: Focus on Termite Social Immunity

While specific data on this compound is sparse, compelling evidence highlights the critical role of a broader class of long-chain methyl-branched alkanes in the chemical ecology of the Eastern subterranean termite, Reticulitermes flavipes. These compounds act as crucial signals in the colony's social immunity, specifically in identifying and eliminating diseased individuals.

A recent study demonstrated that infection of R. flavipes with the entomopathogenic fungus Metarhizium robertsii leads to significant changes in the termite's cuticular hydrocarbon profile. Notably, the relative abundance of several long-chain mono- and di-methyl-branched alkanes increases on the cuticle of infected individuals. This chemical shift acts as a "sickness cue," triggering a "care-kill" response from healthy nestmates. Initially, infected individuals may be groomed, but as the disease progresses and the chemical signal intensifies, the behavior switches to cannibalism. This hygienic behavior is a form of social immunity that removes the pathogen from the colony, thereby protecting the superorganism.

Quantitative Data on Methyl-Branched Alkanes in Reticulitermes flavipes

The following table summarizes the quantitative changes in specific methyl-branched alkanes on the cuticle of R. flavipes workers 15 hours after injection with viable fungal blastospores, as compared to control individuals injected with a Ringer solution.

CompoundMean Amount (ng/individual) in ControlMean Amount (ng/individual) in InfectedFold Change
11-Methylpentatriacontane (11-MeC₃₅)~1.5~4.0~2.7
12-Methylhexatriacontane (12-MeC₃₆)~0.5~1.5~3.0
11-; 13-Methylheptatriacontane~1.0~3.0~3.0
11,15-Dimethylheptatriacontane~1.2~3.5~2.9

Data are estimated from graphical representations in "Defensive behavior is linked to altered surface chemistry following infection in a termite society" and are intended for comparative purposes.

This significant increase in specific methyl-branched alkanes on the cuticle of infected termites is strongly correlated with the induction of cannibalism by healthy nestmates. While this compound itself was not identified in this study, which focused on very long-chain hydrocarbons, it is plausible that shorter-chain branched alkanes could also play a role in the complex chemical bouquet that signals sickness.

Experimental Protocols

The study of this compound and other cuticular hydrocarbons in insect chemical ecology requires a combination of sophisticated analytical chemistry and carefully designed behavioral bioassays.

Chemical Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify this compound and other CHCs from the insect cuticle.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Extraction:

    • Individual or pooled insects are briefly immersed in a non-polar solvent, typically hexane (B92381) or pentane, for 5-10 minutes to dissolve the cuticular lipids without extracting internal lipids.

    • For non-lethal sampling, Solid-Phase Microextraction (SPME) can be used, where a coated fiber is rubbed against the insect's cuticle.

  • Purification:

    • The solvent extract is passed through a short column of silica (B1680970) gel or Florisil to separate the non-polar hydrocarbons from more polar lipids.

    • The hydrocarbon fraction is eluted with hexane and concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • An aliquot of the purified hydrocarbon extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Temperature Program: A temperature gradient is employed to separate the hydrocarbons by their boiling points. A typical program might start at 150°C and ramp up to 320°C.[3]

    • Mass Spectrometry: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum for each.

    • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards of this compound and other hydrocarbons.

GCMS_Workflow Insect Insect Sample Solvent Hexane Extraction Insect->Solvent Immerse Purification Silica Gel Column Solvent->Purification Elute Concentration Nitrogen Evaporation Purification->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject Data Data Analysis GCMS->Data Mass Spectra & Retention Times

GC-MS workflow for CHC analysis.
Behavioral Bioassays

Objective: To determine the behavioral response of insects to synthetic this compound or extracts containing the compound.

Methodology: Termite Cannibalism Assay

This assay is designed to test whether a specific chemical or blend of chemicals can trigger cannibalistic behavior in termites.

  • Preparation of Stimuli:

    • A "dummy" termite is created by using a freshly killed worker from the same colony (frozen and thawed).

    • A solution of synthetic this compound in a volatile solvent (e.g., hexane) is prepared at various concentrations.

    • The dummy termite is coated with a precise amount of the this compound solution or the solvent alone (as a control). The solvent is allowed to evaporate completely.

  • Bioassay Arena:

    • A small petri dish lined with moistened filter paper serves as the arena.

    • A group of healthy worker termites (e.g., 20-30 individuals) from the same colony is introduced into the arena and allowed to acclimate.

  • Observation:

    • The treated dummy termite is introduced into the center of the arena.

    • The interactions of the live termites with the dummy are recorded for a set period (e.g., 1-2 hours).

    • Behaviors to be quantified include:

      • Latency to first contact

      • Duration of antennation/grooming

      • Latency to first aggressive bite

      • Number of bites

      • Time until the dummy is fully or partially consumed.

  • Data Analysis:

    • The behavioral responses to dummies treated with different concentrations of this compound are compared to the solvent-treated control using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Cannibalism_Assay cluster_prep Stimulus Preparation cluster_assay Behavioral Arena Dummy Killed Termite ('Dummy') TreatedDummy Treated Dummy Dummy->TreatedDummy ControlDummy Control Dummy Dummy->ControlDummy Chemical Synthetic this compound in Hexane Chemical->TreatedDummy Apply & Evaporate Control Hexane (Solvent Control) Control->ControlDummy Apply & Evaporate Arena Petri Dish with Healthy Nestmates TreatedDummy->Arena Introduce ControlDummy->Arena Introduce (Separate Trial) Observation Record Interactions: - Antennation - Biting - Consumption Arena->Observation

Workflow for a termite cannibalism bioassay.

Olfactory Signaling Pathway

The detection of chemical cues like this compound begins in the insect's antennae, which are covered in sensory hairs called sensilla. The general pathway for the reception of hydrocarbon pheromones is believed to involve several key protein families.

  • Binding and Transport: Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) located in the sensillum lymph are thought to bind to hydrophobic molecules like this compound as they enter the sensillum pores. These proteins solubilize the odorant and transport it to the receptors on the dendritic membrane of the Olfactory Sensory Neurons (OSNs).

  • Receptor Activation: The OBP/CSP-odorant complex interacts with a specific Olfactory Receptor (OR) or Ionotropic Receptor (IR). In insects, ORs typically form a heterodimeric complex with a highly conserved co-receptor called Orco. Upon binding of the ligand, this OR-Orco complex is thought to function as a ligand-gated ion channel, leading to a depolarization of the OSN membrane. Recent research in termites has begun to identify specific ORs responsible for detecting pheromones, though a receptor for this compound or similar branched alkanes has not yet been deorphanized.

  • Signal Transduction: The depolarization of the OSN generates an action potential that travels down the neuron's axon to the antennal lobe of the insect's brain. In the antennal lobe, axons from OSNs expressing the same receptor converge on specific spherical structures called glomeruli. This spatial organization of olfactory information is the first level of processing in the brain.

  • Signal Deactivation: To allow for the detection of subsequent chemical signals, the odorant molecule must be rapidly removed from the receptor. This is thought to be accomplished by Odorant Degrading Enzymes (ODEs) present in the sensillum lymph.

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP OBP/CSP Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant Receptor OR Orco Receptor Complex OBP_Odorant->Receptor:or Activation IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential

General insect olfactory signaling pathway.

Conclusion and Future Directions

This compound, as a representative of short-chain methyl-branched alkanes, is situated at an important intersection of insect physiology and communication. While the broader class of methyl-branched CHCs is increasingly recognized for its role in complex social behaviors, particularly in the context of termite social immunity, direct research on this compound remains a significant gap in the literature.

The quantitative data available for longer-chain analogues in Reticulitermes flavipes provide a strong foundation for hypothesizing a similar role for shorter-chain compounds. Future research should focus on:

  • Comprehensive CHC Profiling: Detailed GC-MS analysis of the full range of CHCs, including shorter-chain compounds like this compound, from healthy and diseased termites.

  • Behavioral Assays with Synthetic Standards: Dose-response experiments using synthetic (R)- and (S)-2-methylundecane to confirm its bioactivity and determine behavioral thresholds for responses like aggression or cannibalism.

  • Receptor Deorphanization: High-throughput screening of termite olfactory receptors (ORs and IRs) to identify the specific receptor(s) that detect this compound and other sickness cues.

  • Biosynthetic Pathway Elucidation: Using techniques like stable isotope labeling to trace the biosynthetic origins of this compound and determine if its production is upregulated in response to pathogenic infection.

A deeper understanding of the role of this compound and related compounds in insect chemical ecology not only advances our fundamental knowledge of biological communication but also opens new avenues for the development of novel, targeted pest management strategies and potentially new classes of antimicrobial drugs inspired by the chemical defenses of social insects.

References

The Biosynthesis of 2-Methylundecane in Arthropods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylundecane (B1362468), a branched-chain cuticular hydrocarbon, plays a significant role in the chemical ecology of various arthropods, acting as a pheromone and contributing to the protective waxy layer of the cuticle. Its biosynthesis is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymes, and the sequence of biochemical reactions. The guide summarizes available quantitative data, presents detailed experimental protocols for studying this pathway, and includes visualizations of the core processes to facilitate a deeper understanding for researchers in insect physiology, chemical ecology, and those exploring novel targets for pest management and drug development.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the fatty acid synthase (FAS) system, involving a series of elongation and modification steps, followed by reduction and decarbonylation. The pathway can be broadly divided into four key stages:

  • Initiation and Primer Selection: The process begins with a primer molecule that initiates fatty acid synthesis. For the synthesis of 2-methylalkanes, the amino acid valine is a key precursor. Valine is catabolized to produce propionyl-CoA.

  • Branching and Elongation: The incorporation of the methyl branch at the second carbon position is a critical step. Propionyl-CoA is carboxylated to form methylmalonyl-CoA. During the elongation phase of fatty acid synthesis, a specialized microsomal fatty acid synthase (FAS) incorporates this methylmalonyl-CoA unit in place of a malonyl-CoA unit, resulting in a methyl-branched fatty acyl-CoA. Subsequent elongation cycles with malonyl-CoA units extend the carbon chain to the required length for the 2-methylundecanoic acid precursor.

  • Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA (in this case, 2-methylundecanoyl-CoA) is then reduced to its corresponding aldehyde, 2-methylundecanal (B89849). This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).

  • Oxidative Decarbonylation to Alkane: The final step is the conversion of the 2-methylundecanal to this compound. This is achieved through an oxidative decarbonylation reaction, where the aldehyde group is removed. This crucial step is catalyzed by a cytochrome P450 enzyme belonging to the CYP4G family, in conjunction with its redox partner, NADPH-cytochrome P450 reductase (CPR).[1][2][3][4]

Quantitative Data on this compound Biosynthesis

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway are limited, as much of the research has focused on longer-chain hydrocarbons. However, data from studies on related methyl-branched alkanes and the key enzyme families provide valuable insights.

ParameterOrganism/EnzymeValueReference
Substrate Specificity
Fatty Acyl-CoA ReductaseMultiple Insect SpeciesPrimarily acts on C16-C18 acyl-CoAs, but specificity can vary.
CYP4G1Drosophila melanogasterConverts C18 octadecanal (B32862) to C17 heptadecane.[1][2][1][2]
Enzyme Kinetics
Fatty Acyl-CoA ReductaseHeliothis virescensApparent Km for C16 acyl-CoA: ~5 µM
Product Yield
This compoundSolenopsis invicta (Fire Ant)Major component of queen recognition pheromone.[5]
This compoundMyrmica rubraComponent of cuticular hydrocarbon profile.[6]

Experimental Protocols

Heterologous Expression of CYP4G Enzymes

This protocol describes the expression of insect CYP4G enzymes in a baculovirus/insect cell system to produce sufficient quantities for in vitro assays.

Materials:

  • Insect cell line (e.g., Sf9 or High Five™)

  • Baculovirus expression vector (e.g., pFastBac™)

  • Recombinant bacmid DNA

  • Cellfectin® II Reagent

  • Grace's Insect Medium, supplemented with 10% FBS and antibiotics

  • CYP4G cDNA of interest

  • NADPH-cytochrome P450 reductase (CPR) cDNA (from the same insect species)

Procedure:

  • Cloning: Subclone the full-length CYP4G and CPR cDNAs into the baculovirus transfer vector.

  • Transfection: Co-transfect the recombinant transfer vector and linearized baculovirus DNA into insect cells using a lipid-based transfection reagent.

  • Virus Amplification: Harvest the supernatant containing the recombinant baculovirus (P1 stock) and use it to infect a larger culture of insect cells to generate a high-titer viral stock (P2).

  • Protein Expression: Infect a large-scale culture of insect cells with the P2 viral stock.

  • Microsome Preparation: Harvest the cells 48-72 hours post-infection. Resuspend the cell pellet in a homogenization buffer and lyse the cells by sonication or Dounce homogenization. Centrifuge the lysate at a low speed to remove nuclei and cell debris. Pellet the microsomal fraction by ultracentrifugation.

  • Protein Quantification: Resuspend the microsomal pellet and determine the protein concentration using a standard assay (e.g., Bradford assay). The expression of the recombinant P450 can be confirmed by CO-difference spectroscopy.

In Vitro Decarbonylation Assay

This assay measures the activity of the expressed CYP4G enzyme in converting a fatty aldehyde to a hydrocarbon.

Materials:

  • Microsomal preparation containing the recombinant CYP4G and CPR

  • 2-Methylundecanal (substrate)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., hexane)

  • Internal standard (e.g., n-dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a glass vial, combine the microsomal preparation, reaction buffer, and the NADPH generating system.

  • Initiation: Add the substrate (2-methylundecanal, dissolved in a minimal amount of a suitable solvent) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with shaking.

  • Extraction: Stop the reaction by adding an organic solvent (e.g., hexane) containing an internal standard. Vortex vigorously to extract the hydrocarbon product.

  • Analysis: Centrifuge the mixture to separate the phases. Analyze the organic phase by GC-MS to identify and quantify the this compound produced relative to the internal standard.

Metabolic Labeling with ¹³C-Valine

This protocol allows for tracing the incorporation of valine into this compound in vivo.

Materials:

  • Arthropod species of interest

  • ¹³C-labeled L-valine

  • Artificial diet or injection solution

  • Solvent for cuticular hydrocarbon extraction (e.g., hexane)

  • GC-MS for analysis

Procedure:

  • Label Administration:

    • Feeding: Incorporate a known amount of ¹³C-L-valine into the artificial diet of the arthropods.

    • Injection: For larger insects, inject a sterile solution of ¹³C-L-valine into the hemocoel.

  • Incubation: Allow the arthropods to metabolize the labeled precursor for a specific period (e.g., 24-48 hours).

  • Cuticular Hydrocarbon Extraction: Extract the cuticular hydrocarbons by briefly immersing the insects in hexane (B92381).[7]

  • GC-MS Analysis: Analyze the hexane extract by GC-MS. The incorporation of ¹³C into this compound will result in a mass shift in the molecular ion and characteristic fragment ions, confirming its biosynthetic origin from valine.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_2_Methylundecane Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA FAS Fatty Acid Synthase (FAS) MethylmalonylCoA->FAS VLCFA 2-Methylundecanoyl-CoA FAS->VLCFA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA->FAR Aldehyde 2-Methylundecanal FAR->Aldehyde CYP4G CYP4G P450 Decarbonylase Aldehyde->CYP4G Hydrocarbon This compound CYP4G->Hydrocarbon

Caption: The core enzymatic pathway for the biosynthesis of this compound in arthropods.

Experimental Workflow for In Vitro Enzyme Assay

Enzyme_Assay_Workflow Start Heterologous Expression of CYP4G/CPR Microsomes Microsome Preparation Start->Microsomes Reaction In Vitro Reaction (Microsomes, Substrate, NADPH) Microsomes->Reaction Extraction Hexane Extraction Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification

Caption: A streamlined workflow for the in vitro assay of CYP4G-mediated decarbonylation.

Conclusion

The biosynthesis of this compound in arthropods is a specialized branch of the conserved fatty acid synthesis pathway, culminating in a unique oxidative decarbonylation step. Understanding the enzymes and regulatory mechanisms involved in this pathway is crucial for deciphering the complexities of insect chemical communication and physiology. The protocols and data presented in this guide provide a foundation for researchers to investigate this pathway further, potentially leading to the development of novel and specific pest control strategies or the discovery of new bioactive molecules. Further research is needed to fully characterize the substrate specificities and kinetics of the enzymes involved in the synthesis of shorter-chain methyl-branched alkanes.

References

Olfactory Detection of 2-Phenoxyethanol by Termites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insect olfactory system is a complex and highly sensitive apparatus that plays a crucial role in mediating essential behaviors such as foraging, mating, and avoiding predation. Understanding the molecular and physiological mechanisms underlying insect olfaction is paramount for the development of novel pest management strategies and for broader applications in chemical ecology and neurobiology. This technical guide provides an in-depth exploration of the olfactory detection of the semiochemical 2-phenoxyethanol (B1175444) by termites, focusing on the experimental protocols and data interpretation used to elucidate this interaction. While the initial query centered on 2-methylundecane, extensive literature review indicates a more robust and well-documented body of research surrounding termite responses to 2-phenoxyethanol, a known kairomone that mimics their natural trail pheromones. This guide will detail the methodologies for key experiments, including electroantennography (EAG) and behavioral assays, present quantitative data in a structured format, and provide visual representations of the underlying biological and experimental processes.

Introduction to Insect Olfaction

Insects perceive volatile chemical cues from their environment through a sophisticated olfactory system primarily located on their antennae. These chemical signals, or semiochemicals, can be classified based on the nature of the interaction they mediate. Kairomones are a class of semiochemicals that are emitted by one species and benefit a receiving species, often at the expense of the emitter. For certain species of termites, such as Coptotermes formosanus and Reticulitermes flavipes, 2-phenoxyethanol, a compound found in some ballpoint pen inks, acts as a potent kairomone, eliciting a distinct trail-following behavior by mimicking the termites' natural trail pheromones.

The perception of odorants like 2-phenoxyethanol begins at the olfactory sensory neurons (OSNs) housed within specialized hair-like structures on the antennae called sensilla. Odorant molecules enter the sensilla through pores and bind to odorant receptors (ORs) located on the dendritic membrane of OSNs. Insect ORs are ligand-gated ion channels that, upon binding to a specific odorant, undergo a conformational change, leading to an influx of ions and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It provides a measure of the overall antennal sensitivity to a specific compound.

2.1.1. Materials

  • Live termites (e.g., Coptotermes formosanus workers)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., Ringer's solution)

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air delivery system

  • Odorant solutions (2-phenoxyethanol in a solvent like hexane)

  • Filter paper strips

  • Pasteur pipettes

2.1.2. Methodology

  • Insect Preparation:

    • Immobilize a termite worker, for instance, by securing it in a pipette tip with the head and antennae exposed.

    • Carefully excise one antenna at its base using fine scissors.

  • Electrode Preparation and Placement:

    • Pull glass capillaries to a fine point and fill them with the electrolyte solution.

    • Insert Ag/AgCl wires into the capillaries to serve as electrodes.

    • Mount the electrodes on micromanipulators.

    • Place the recording electrode in contact with the distal tip of the excised antenna.

    • Insert the reference electrode into the base of the antenna.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of 2-phenoxyethanol in a suitable solvent (e.g., hexane) to create a range of concentrations.

    • Apply a known volume of each dilution onto a filter paper strip and allow the solvent to evaporate.

    • Place the odorant-laden filter paper inside a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odor plume over the antenna. A solvent-only puff should be used as a control.

  • Data Recording and Analysis:

    • Record the voltage change (depolarization) across the antenna upon stimulus delivery.

    • Measure the amplitude of the EAG response in millivolts (mV).

    • Normalize the responses to a standard compound or the solvent control to allow for comparison across different preparations.

Behavioral Assay: Trail-Following

This assay quantifies the trail-following behavior of termites in response to a chemical stimulus.

2.2.1. Materials

  • Live termites (e.g., Coptotermes formosanus workers)

  • Petri dishes or similar arenas

  • Filter paper

  • Solutions of 2-phenoxyethanol at various concentrations

  • Solvent control (e.g., hexane)

  • Fine paintbrush or similar tool for handling termites

  • Timer

  • Video recording equipment (optional, for detailed analysis)

2.2.2. Methodology

  • Trail Preparation:

    • Cut filter paper to fit the bottom of the Petri dish.

    • Using a fine-tipped applicator, draw a trail (e.g., a straight line or a circle) on the filter paper with a solution of 2-phenoxyethanol.

    • Prepare a control dish with a trail drawn using only the solvent.

    • Allow the solvent to evaporate completely.

  • Termite Introduction and Observation:

    • Gently place a single termite worker at the beginning of the drawn trail using a fine paintbrush.

    • Observe and record the termite's behavior for a set period (e.g., 2 minutes).

    • Record parameters such as the duration the termite spends on the trail, the distance traveled along the trail, and the frequency of leaving and returning to the trail.

  • Data Analysis:

    • Compare the trail-following behavior of termites on the 2-phenoxyethanol trails to the solvent control trails.

    • Analyze the data to determine the concentration-dependent response to 2-phenoxyethanol.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Electroantennogram (EAG) Responses of Coptotermes formosanus to 2-Phenoxyethanol

2-Phenoxyethanol Concentration (µg/µl)Mean EAG Response (mV) ± SEM (n=10)
0 (Solvent Control)0.1 ± 0.02
0.0010.3 ± 0.05
0.010.8 ± 0.1
0.11.5 ± 0.2
12.5 ± 0.3
102.6 ± 0.3

Table 2: Trail-Following Behavior of Coptotermes formosanus in Response to 2-Phenoxyethanol

2-Phenoxyethanol Concentration on Trail (µg/cm)Mean Time on Trail (seconds) ± SEM (n=20)Mean Distance Traveled on Trail (cm) ± SEM (n=20)
0 (Solvent Control)5.2 ± 1.11.8 ± 0.5
0.0125.8 ± 3.28.5 ± 1.2
0.155.1 ± 4.518.2 ± 2.1
188.9 ± 5.829.5 ± 2.9
1092.3 ± 5.530.6 ± 2.8

Visualization of Pathways and Workflows

Olfactory Signaling Pathway

The following diagram illustrates the general ionotropic signal transduction pathway in insect olfactory sensory neurons upon detection of an odorant like 2-phenoxyethanol.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron Dendrite Odorant 2-Phenoxyethanol Pore Pore Tubule Odorant->Pore Diffusion OBP_unbound Odorant-Binding Protein (OBP) Pore->OBP_unbound Enters Sensillar Lymph OBP_bound OBP-Odorant Complex OBP_unbound->OBP_bound Binding OR_complex Odorant Receptor (OR) - Orco Complex OBP_bound->OR_complex Delivery & Binding Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Axon Axon to Antennal Lobe Action_Potential->Axon

Caption: Generalized ionotropic olfactory signal transduction pathway in an insect.

Experimental Workflow for Electroantennography (EAG)

This diagram outlines the key steps involved in conducting an EAG experiment.

EAG_Workflow A Insect Immobilization & Antenna Excision C Electrode Placement (Reference & Recording) A->C B Electrode Preparation (Glass Capillary + Electrolyte) B->C E Stimulus Delivery (Air Puff over Antenna) C->E D Stimulus Preparation (2-Phenoxyethanol Dilutions) D->E F Data Acquisition (Record Voltage Change) E->F G Data Analysis (Measure Amplitude, Normalize) F->G

Caption: Step-by-step workflow for an Electroantennography (EAG) experiment.

Experimental Workflow for Termite Trail-Following Assay

This diagram illustrates the process of conducting a termite behavioral assay.

Behavioral_Assay_Workflow A Prepare Test Arena (Petri Dish with Filter Paper) C Draw Trail on Filter Paper A->C B Prepare Stimulus (2-Phenoxyethanol Solution) B->C D Introduce Termite to Start of Trail C->D E Observe & Record Behavior (Time on Trail, Distance) D->E F Data Analysis (Compare to Control) E->F

Caption: Workflow for a termite trail-following behavioral assay.

Conclusion

The olfactory detection of 2-phenoxyethanol by termites serves as an excellent model system for studying insect chemical ecology and neurophysiology. The experimental protocols detailed in this guide, namely electroantennography and trail-following assays, provide robust methods for quantifying the sensory and behavioral responses of insects to volatile compounds. The data generated from such studies are crucial for understanding the fundamental principles of insect olfaction and can be instrumental in the development of targeted and environmentally benign pest control strategies. Further research into the specific odorant receptors involved in the detection of 2-phenoxyethanol and the downstream neural circuits will undoubtedly provide deeper insights into the intricate world of insect chemosensation.

Unveiling the Chemical Messenger: A Technical Guide to 2-Methylundecane as a Termite Trail Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Identification, and Analysis of a Key Semiochemical in Amitermes dentatus

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and identification of 2-methylundecane (B1362468) as a significant component of the trail pheromone of the termite species Amitermes dentatus. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. It details the analytical methods employed for its identification, presents available quantitative data, and outlines experimental protocols for its study.

Executive Summary

Chemical communication is a cornerstone of social insect behavior, with pheromones orchestrating complex activities such as foraging, mating, and defense. In termites, trail pheromones are crucial for guiding nestmates to food sources, ensuring the colony's nutritional needs are met. This guide focuses on this compound, a branched alkane identified as the most abundant constituent of the trail pheromone blend in the termite Amitermes dentatus. We will delve into the scientific evidence for this identification, the analytical techniques used, and the broader context of hydrocarbon pheromones in termite chemical communication. While the complete behavioral and physiological profile of this compound is still an active area of research, this guide consolidates the current knowledge to facilitate further investigation and potential applications in pest management strategies.

Discovery and Identification of this compound in Amitermes dentatus

The identification of this compound as a major component of the trail pheromone in Amitermes dentatus represents a significant contribution to the understanding of termite chemical ecology. The primary research identifying this compound was conducted by Igwe and Eze in 2015, who analyzed the chemical composition of the sternal gland secretion, the known source of trail pheromones in many termite species.

Pheromone Extraction and Analysis

The researchers utilized a combination of solvent extraction and advanced analytical techniques to identify the volatile compounds from the termite's sternal gland.

Experimental Protocol: Pheromone Extraction

  • Insect Collection: Adult worker termites of Amitermes dentatus were collected.

  • Gland Dissection: The sternal gland, located near the anterior portion of the fifth abdominal sternite, was excised from the collected termites.

  • Solvent Extraction: The dissected glands were extracted with petroleum ether to dissolve the volatile and semi-volatile chemical constituents.

  • Concentration: The resulting extract was carefully concentrated to prepare it for chemical analysis.

Experimental Protocol: Chemical Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): The petroleum ether extract was analyzed using a GC-MS system.

    • Gas Chromatograph: A SHIMADZU GC-MS QP2010 system was employed.

    • Separation: The different chemical components in the extract were separated based on their boiling points and interactions with the GC column.

    • Mass Spectrometry: As each component eluted from the GC column, it was ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each molecule, was recorded.

  • Fourier Transform-Infrared Spectroscopy (FT-IR): The extract was also analyzed using FT-IR to identify the functional groups present in the mixture. The analysis indicated the presence of alkanes, alkenes, aromatics, and alcohols.[1]

  • Compound Identification: The mass spectrum of the most abundant peak in the gas chromatogram was compared to a library of known mass spectra, leading to the identification of the compound as this compound.[1][2]

Quantitative Composition of the Pheromone Blend

The GC-MS analysis revealed a complex blend of fourteen compounds in the sternal gland extract of Amitermes dentatus. This compound was identified as the most abundant component.

CompoundChemical ClassRelative Abundance (%)[1]
This compound Branched Alkane 19.00
2,7-DimethyloctaneBranched Alkane12.28
Undecane (B72203)n-Alkane11.44
14-Octadecenoic acid methyl esterFatty Acid Ester10.71
Decanen-Alkane6.87
EthylbenzeneAromatic Hydrocarbon6.70
3,4-DimethylheptaneBranched Alkane6.32
E-2-Octadecen-1-olUnsaturated Alcohol5.70
3-MethylnonaneBranched Alkane5.14
2,6-DimethyloctaneBranched Alkane4.23
2-MethyldecaneBranched Alkane3.94
2-Butyloctan-1-olAlcohol3.45
Methyl decanoateFatty Acid Ester2.35
Heptacosanoic acid methyl esterFatty Acid Ester1.88

Behavioral Bioassays for Trail-Following Activity

To confirm the biological activity of identified pheromone components, behavioral bioassays are essential. While a specific, detailed protocol for Amitermes dentatus is not available in the reviewed literature, a general trail-following bioassay protocol, commonly used for subterranean termites, can be adapted.

Representative Experimental Protocol: Termite Trail-Following Bioassay

This protocol is a generalized representation based on common practices in termite research and would require optimization for Amitermes dentatus.

  • Preparation of Test Arenas:

    • Use glass Petri dishes or similar flat arenas.

    • Line the bottom of the arena with a neutral substrate, such as filter paper.

  • Preparation of Artificial Trails:

    • Synthesize or obtain high-purity this compound.

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., hexane) to create a range of concentrations to be tested.

    • Using a microliter syringe, draw a trail of a defined length (e.g., 10 cm) on the filter paper with a specific concentration of the test compound.

    • A control trail should be drawn using only the solvent.

  • Termite Acclimation:

    • Collect worker termites from a healthy laboratory colony.

    • Allow the termites to acclimate to the experimental conditions (temperature, humidity, light) for a set period before the assay.

  • Behavioral Observation:

    • Gently introduce a single worker termite at the beginning of the drawn trail.

    • Record the termite's behavior, noting the duration it follows the trail and the distance it travels along the trail.

    • A positive response is typically defined as the termite following the trail for a minimum predetermined distance.

  • Data Analysis:

    • Repeat the assay with multiple termites for each concentration and the control.

    • Analyze the data to determine the threshold of response and the optimal concentration for eliciting the trail-following behavior. This can be used to generate a dose-response curve.

Logical Workflow for a Trail-Following Bioassay

Trail_Following_Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of this compound P2 Draw Artificial Trails on Filter Paper P1->P2 A1 Introduce Termite to Start of Trail P2->A1 P3 Prepare Control Trails (Solvent Only) P3->A1 A2 Record Behavior: - Time on Trail - Distance Followed A1->A2 D1 Repeat for Multiple Termites and Concentrations A2->D1 D2 Analyze Dose-Response Relationship D1->D2

Caption: Workflow for a typical termite trail-following bioassay.

Synthesis of this compound

For conducting behavioral bioassays and further research, a reliable source of synthetic this compound is necessary. While various suppliers offer this chemical, a general synthetic route is described below.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction.

  • Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide. For example, methylmagnesium chloride can be formed by reacting methyl chloride with magnesium metal in an ethereal solvent like diethyl ether.

  • Coupling Reaction: React the Grignard reagent (methylmagnesium chloride) with undecane chloride in a suitable solvent, such as diethyl ether, typically at a low temperature.

  • Workup: After the reaction is complete, the reaction mixture is hydrolyzed to quench any remaining Grignard reagent and to precipitate the magnesium salts.

  • Purification: The organic layer is separated, and the this compound is purified from byproducts and residual starting materials. This is often achieved through solvent recovery followed by fractional distillation.

  • Characterization: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Pathway for this compound

Synthesis_Pathway R1 Undecane Chloride I1 Reaction Mixture in Diethyl Ether R1->I1 R2 Methyl Magnesium Chloride (Grignard Reagent) R2->I1 S1 Hydrolysis I1->S1 Grignard Reaction P1 This compound S2 Purification (Distillation) S1->S2 S2->P1

Caption: A generalized Grignard reaction pathway for the synthesis of this compound.

Putative Signaling Pathway

The perception of pheromones in insects begins with the detection of the chemical cues by specialized olfactory receptor neurons (ORNs), typically housed in sensory hairs called sensilla on the antennae. While the specific receptors for this compound in Amitermes dentatus have not yet been identified, a generalized signaling pathway for hydrocarbon pheromones in termites can be proposed.

Proposed Olfactory Signaling Pathway

  • Pheromone Binding: Molecules of this compound enter the sensilla through pores and are transported across the aqueous sensillum lymph by Odorant Binding Proteins (OBPs).

  • Receptor Activation: The pheromone molecule binds to a specific Odorant Receptor (OR) protein located on the dendritic membrane of an ORN. This binding event activates the OR.

  • Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), opens an ion channel, leading to the depolarization of the ORN's membrane.

  • Action Potential Generation: This depolarization generates a series of action potentials (nerve impulses) that travel along the axon of the ORN.

  • Signal Processing in the Brain: The axons of the ORNs project to specific regions in the antennal lobe of the termite's brain called glomeruli. Here, the olfactory information is processed and then relayed to higher brain centers, such as the mushroom bodies, where it is integrated with other sensory information to elicit a behavioral response (in this case, trail-following).

Hypothetical Signaling Pathway for this compound Perception

Signaling_Pathway cluster_periphery Antennal Sensillum cluster_brain Termite Brain Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Enters Sensillum OR Odorant Receptor (OR) + Orco OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Glomerulus Glomerulus (Antennal Lobe) ORN->Glomerulus Action Potential MushroomBody Mushroom Bodies Glomerulus->MushroomBody Signal Relay Behavior Trail-Following Behavior MushroomBody->Behavior Behavioral Output

References

Physical state and solubility of 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical State and Solubility of 2-Methylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and solubility properties of this compound. The information is presented to support research, development, and application of this compound in various scientific fields.

Physical State and Properties

This compound is a branched-chain aliphatic hydrocarbon. At ambient temperature, it exists as a clear, colorless to pale yellow liquid.[1] It is characterized by its low viscosity and is considered to be a lightweight emollient.[2]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[1]
Molecular Formula C12H26[3][4]
Molecular Weight 170.33 g/mol [3][5]
Boiling Point 170 - 195 °C at 760 mm Hg[1][6]
~210 °C[7]
Melting Point -70 °C[5][6][8]
-46.8 °C[7]
Density 0.74 g/cm³[5][6][8]
Vapor Pressure 0.301 mmHg at 25 °C (estimated)[1]
Flash Point 60.80 °C (141.00 °F) TCC (estimated)[1]
42 °C[5][6]
Refractive Index 1.4094 (estimate)[5][6]

Solubility Profile

This compound is a non-polar compound, which dictates its solubility characteristics. It is practically insoluble in water but shows good solubility in a range of organic solvents.

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Insoluble; 0.09742 mg/L at 25 °C (estimated)[1][2]
Alcohol Soluble[1]
Higher Alcohols Good solubility / unlimited miscibility[2]
Ethers Good solubility / unlimited miscibility[2]
Esters Good solubility / unlimited miscibility[2]
Aromatics Good solubility / unlimited miscibility[2]
Chlorinated Hydrocarbons Good solubility / unlimited miscibility[2]
Silicones Soluble[2]
Fats Soluble[2]
Isoparaffins Soluble[2]
Chloroform Sparingly soluble[5]
Methanol Slightly soluble[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and solubility properties of liquid hydrocarbons like this compound, based on internationally recognized guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature, while for mixtures, it occurs over a range.

Methodology (based on OECD Guideline 103 and ASTM D1078):

  • Apparatus Setup: A distillation flask is filled with a measured volume of the test substance. A thermometer is positioned such that its bulb is level with the side arm of the flask. The side arm is connected to a condenser, which leads to a receiving graduate.

  • Heating: The flask is heated at a controlled rate.

  • Initial Boiling Point: The temperature is recorded at the instant the first drop of condensate falls from the condenser into the receiving graduate.

  • Distillation Range: Heating is continued, and the temperature is recorded at various percentages of the distilled volume (e.g., 5%, 10%, 20%, etc.) until the final boiling point or dry point is reached.

  • Data Recording: The entire temperature range from the initial boiling point to the final boiling point is reported as the distillation range.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this is a sharp point, while for amorphous solids or mixtures, it occurs over a range.

Methodology (based on OECD Guideline 102):

  • Sample Preparation: A small, representative sample of the solidified substance is placed in a capillary tube.

  • Apparatus: The capillary tube is placed in a heating block or liquid bath apparatus equipped with a calibrated thermometer or an electronic temperature sensing device.

  • Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The sample is observed for the initial signs of melting (the appearance of the first liquid droplet) and the final point of melting (the disappearance of the last solid particle).

  • Data Recording: The temperature range from the initial to the final melting point is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is often determined using a pycnometer, hydrometer, or a digital density meter.

Methodology (based on OECD Guideline 109 and ASTM D4052):

  • Using a Digital Density Meter (Oscillating U-tube):

    • Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

    • Sample Introduction: A small volume of the test liquid is introduced into the oscillating U-tube.

    • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

    • Calculation: The density is calculated automatically by the instrument based on the calibration data. The measurement is performed at a constant, controlled temperature.

Determination of Water Solubility

The water solubility of a substance is its saturation concentration in water at a given temperature.

Methodology (Flask Method, based on OECD Guideline 105):

  • Equilibration: An excess amount of the test substance is added to a known volume of distilled water in a flask.

  • Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). This may take 24 hours or longer.

  • Phase Separation: The mixture is allowed to stand to allow for phase separation. If necessary, centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.

  • Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable analytical method (e.g., gas chromatography, HPLC).

  • Data Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Determination of Solubility in Organic Solvents

The solubility in organic solvents is often determined by miscibility tests.

Methodology:

  • Sample Preparation: A known volume of the test substance (e.g., 1 mL) is placed in a test tube.

  • Solvent Addition: The organic solvent is added portion-wise (e.g., in 0.5 mL increments) to the test tube.

  • Mixing: After each addition, the mixture is vortexed or shaken vigorously.

  • Observation: The mixture is visually inspected for homogeneity (a single phase) or the presence of multiple phases.

  • Classification:

    • Miscible: If a single, clear phase is formed after the addition of a certain amount of solvent.

    • Partially Miscible/Slightly Soluble: If two phases are present but the volume of one phase has noticeably decreased.

    • Immiscible/Insoluble: If two distinct phases remain with no apparent change in volume.

Visualizations

The following diagrams illustrate the generalized workflows for determining the physical and solubility properties of a liquid hydrocarbon.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Fill distillation flask with sample B Position thermometer A->B C Connect condenser and receiver B->C D Heat flask at a controlled rate C->D E Record Initial Boiling Point (first drop of condensate) D->E F Record temperature at various distillate volumes E->F G Record Final Boiling Point F->G H Distillation Range G->H Water_Solubility_Determination A Add excess this compound to distilled water B Agitate at constant temperature to reach equilibrium A->B C Allow phases to separate B->C D Isolate the aqueous phase (centrifuge/filter if needed) C->D E Determine concentration in aqueous phase via GC/HPLC D->E F Report solubility (mg/L) at specified temperature E->F Organic_Solvent_Solubility start Start add_sample Place known volume of This compound in test tube start->add_sample add_solvent Add organic solvent portion-wise add_sample->add_solvent mix Vortex/shake vigorously add_solvent->mix observe Observe for phase separation mix->observe single_phase Single homogeneous phase observe->single_phase Yes multi_phase Multiple phases present observe->multi_phase No miscible Miscible single_phase->miscible insoluble Insoluble/Partially Miscible multi_phase->insoluble

References

Methodological & Application

Application Note: Step-by-Step Protocol for 2-Methylundecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-methylundecane (B1362468), a branched-chain aliphatic hydrocarbon. The primary method detailed is the copper-catalyzed cross-coupling of a Grignard reagent with a primary alkyl halide. This method is a robust and efficient way to form carbon-carbon bonds. An alternative two-step method via a Wittig reaction followed by hydrogenation is also presented. This protocol is intended for researchers and scientists in organic chemistry and drug development, providing comprehensive methodologies, data presentation, and workflow visualizations.

Introduction

This compound (C₁₂H₂₆) is a branched alkane that, like other similar hydrocarbons, can be used as a solvent, emollient, or as a reference fuel.[1] Its synthesis in the laboratory provides a practical application of fundamental carbon-carbon bond-forming reactions. The primary method described herein is a copper-catalyzed cross-coupling reaction, which allows for the efficient joining of two alkyl fragments.[2][3][4] Specifically, this protocol will detail the reaction between sec-butylmagnesium chloride and 1-bromooctane (B94149). An alternative route involving the Wittig olefination followed by catalytic hydrogenation is also described, offering a different strategic approach to the target molecule.[5][6][7]

Physicochemical Data

A summary of key quantitative data for the target molecule, this compound, is provided below for reference and characterization purposes.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆[1][8]
Molecular Weight 170.33 g/mol [1][8]
Appearance Colorless liquid[1]
Boiling Point 210 °C[9]
Melting Point -46.8 °C[9]
CAS Number 7045-71-8[1]
IUPAC Name This compound[8]

Synthesis Protocol 1: Copper-Catalyzed Grignard Cross-Coupling

This protocol describes the synthesis of this compound by coupling 1-bromooctane with sec-butylmagnesium chloride using a copper(I) iodide catalyst.

Overall Reaction

Mandatory Visualization: Reaction Pathway & Workflow

G Diagram 1: Reaction pathway for Grignard cross-coupling. cluster_reactants Reactants 1-Bromooctane 1-Bromooctane reaction Cross-Coupling Reaction 1-Bromooctane->reaction sec-Butylmagnesium\nchloride sec-Butylmagnesium chloride sec-Butylmagnesium\nchloride->reaction catalyst CuI (catalyst) THF Solvent catalyst->reaction product This compound reaction->product byproduct MgBrCl reaction->byproduct

Caption: Reaction pathway for the synthesis of this compound.

G Diagram 2: Experimental workflow for Grignard synthesis. start Setup Dry Glassware under Inert Atmosphere (N₂ or Ar) reagents Add 1-Bromooctane, THF, and CuI to Flask start->reagents cool Cool Reaction Mixture to 0°C reagents->cool grignard Add sec-Butylmagnesium Chloride (2.0 M in ether) Dropwise cool->grignard react Stir at Room Temperature (Monitor by TLC/GC) grignard->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purify by Fractional Distillation under Reduced Pressure filter->purify end Characterize Pure This compound purify->end G Diagram 3: Workflow for Wittig/Hydrogenation route. cluster_wittig Step 1: Wittig Reaction cluster_hydrogenation Step 2: Hydrogenation wittig_start Prepare Ylide: Isopropyltriphenylphosphonium Bromide + n-BuLi in THF wittig_react Add Decanal to Ylide Solution at -78°C to RT wittig_start->wittig_react wittig_workup Quench, Extract, and Purify (Column Chromatography) wittig_react->wittig_workup alkene Isolate 2-Methylundec-1-ene wittig_workup->alkene hydro_start Dissolve Alkene in Ethanol or Ethyl Acetate alkene->hydro_start hydro_react Add Pd/C Catalyst and Stir under H₂ Atmosphere (balloon or Parr) hydro_start->hydro_react hydro_workup Filter through Celite, Concentrate Solvent hydro_react->hydro_workup final_product Obtain this compound hydro_workup->final_product

References

Application Note: Quantitative Analysis of 2-Methylundecane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 2-Methylundecane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined below is suitable for the analysis of this compound in various matrices, providing a robust framework for researchers in diverse fields, including environmental science, chemical analysis, and drug development. This document provides detailed procedures for sample preparation, instrument configuration, and data analysis, and includes representative quantitative data and a workflow diagram to ensure reproducible and accurate results.

Introduction

This compound (C₁₂H₂₆, CAS: 7045-71-8) is a branched-chain alkane that may be present in complex hydrocarbon mixtures, environmental samples, or as an impurity in chemical synthesis.[1] Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control, environmental monitoring, and various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive compound identification based on mass spectra.[2][3] This application note provides a validated method for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.[4]

Materials:

  • This compound standard (≥98% purity)

  • Hexane (B92381) or Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., n-dodecane-d26 or other appropriate deuterated alkane)

  • Glass autosampler vials (1.5 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol for Liquid Samples (e.g., water, biological fluids):

  • Liquid-Liquid Extraction (LLE):

    • In a separatory funnel, combine 10 mL of the liquid sample with 5 mL of hexane.

    • Spike the sample with an appropriate internal standard to a final concentration of 1 µg/mL.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the organic (upper) layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

Protocol for Solid Samples (e.g., soil, tissue):

  • Solid-Phase Extraction (SPE) or Solvent Extraction:

    • Weigh 1-5 g of the homogenized solid sample into a glass centrifuge tube.

    • Spike the sample with the internal standard.

    • Add 10 mL of hexane and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant (hexane extract) to a clean tube.

    • Repeat the extraction with another 10 mL of hexane and combine the extracts.

    • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required for different GC-MS systems.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound.

Parameter Value
Molecular Weight 170.33 g/mol [5]
Kovats Retention Index (non-polar column) ~1165[2]
Quantifier Ion (m/z) 43 (Base Peak)[2]
Qualifier Ions (m/z) & Relative Abundance 57 (~85%), 71 (~60%)[2]
Calibration Curve Range 0.1 - 20 µg/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (Estimated, matrix-dependent)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL (Estimated, matrix-dependent)

Note: Retention index and relative abundances are approximate and may vary with instrumentation and analytical conditions. LOD and LOQ are estimates and should be experimentally determined for each matrix.

Data Analysis

  • Qualitative Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The mass spectrum of this compound is characterized by a base peak at m/z 43 and other significant fragments at m/z 57, 71, and 85, which correspond to the fragmentation of the alkyl chain.[2]

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of the quantifier ion (m/z 43) is plotted against the concentration of the standards. The concentration of this compound in the samples is then calculated from the calibration curve using the peak area of the quantifier ion. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.

Mandatory Visualization

GCMS_Workflow start Start sample_collection Sample Collection (Liquid or Solid Matrix) start->sample_collection end_node End sample_prep Sample Preparation (LLE or SPE) sample_collection->sample_prep extraction Solvent Extraction (Hexane/DCM) sample_prep->extraction cleanup Drying & Concentration extraction->cleanup gc_vial Transfer to GC Vial cleanup->gc_vial gcms_analysis GC-MS Analysis gc_vial->gcms_analysis data_acquisition Data Acquisition (Full Scan / SIM) gcms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) data_processing->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_processing->quant_analysis reporting Reporting Results qual_analysis->reporting quant_analysis->reporting reporting->end_node

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and reliable method for the quantitative analysis of this compound by GC-MS. The described protocols for sample preparation, instrument parameters, and data analysis are designed to yield accurate and reproducible results. This methodology is applicable to a wide range of sample matrices and can be adapted by researchers and professionals in various scientific disciplines.

References

Application Notes and Protocols for Electroantennography (EAG) Analysis of 2-Methylundecane Response in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus. This method is instrumental in identifying compounds that are detected by the insect olfactory system, providing a quantitative measure of antennal sensitivity. 2-Methylundecane is a branched-chain alkane that may act as a semiochemical (a chemical signal) for various insect species, potentially playing a role in behaviors such as host location, aggregation, or mating.[1][2][3] Understanding the antennal response to this compound is a critical first step in elucidating its ecological significance and exploring its potential for use in pest management or as a target for novel repellents or attractants.

These application notes provide a detailed protocol for conducting EAG experiments to assess the response of insects to this compound. The protocol is based on established methodologies for other volatile organic compounds and can be adapted for specific insect species and laboratory setups.[4][5]

Data Presentation

Quantitative data from EAG experiments are crucial for comparing the sensitivity of antennae to different compounds and concentrations. The following tables are examples of how to structure EAG response data for this compound.

Table 1: Dose-Response of Insect Antennae to this compound

Concentration (µg/µl)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)
0.0010.15 ± 0.0210
0.010.45 ± 0.0530
0.11.12 ± 0.1075
11.50 ± 0.12100
101.48 ± 0.1199
Solvent Control (Hexane)0.05 ± 0.013
Standard (1-Hexanol)1.20 ± 0.0980

SEM: Standard Error of the Mean. The response is normalized to the highest mean response observed (1 µg/µl in this hypothetical example).

Table 2: Comparative EAG Responses to this compound and Related Compounds

Compound (at 1 µg/µl)Mean EAG Response (mV) ± SEM (n=10)
This compound1.50 ± 0.12
n-Undecane1.25 ± 0.10
n-Dodecane1.35 ± 0.11
Solvent Control (Hexane)0.05 ± 0.01

Experimental Protocols

This section provides a detailed methodology for conducting EAG analysis with this compound.

Materials and Reagents
  • Insect: Target insect species (e.g., moths, beetles, flies), 2-5 days old.

  • This compound: High-purity synthetic standard.

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil for dilutions.

  • Saline Solution: Insect saline solution (e.g., Ringer's solution) for electrodes.[6]

  • Electrodes: Glass capillaries pulled to a fine point, filled with saline and containing a silver wire.

  • EAG System: Includes a micromanipulator, amplifier, and data acquisition software.

  • Stimulus Delivery System: Pasteur pipettes with filter paper, and a purified, humidified air stream.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus_prep Stimulus Preparation mounting Antennal Mounting stimulus_prep->mounting insect_prep Insect Preparation insect_prep->mounting electrode_prep Electrode Preparation electrode_prep->mounting stimulation Stimulus Delivery mounting->stimulation recording EAG Recording stimulation->recording data_acq Data Acquisition recording->data_acq data_proc Data Processing & Normalization data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis

Caption: Experimental workflow for EAG analysis.

Detailed Methodologies
  • Stimulus Preparation:

    • Prepare a stock solution of this compound in high-purity hexane (e.g., 10 µg/µl).

    • Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µl).

    • Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Allow the solvent to evaporate for approximately 30-60 seconds before use.

    • Prepare a control stimulus containing only the solvent.

  • Insect Preparation:

    • Immobilize the insect, for example, by placing it in a truncated pipette tip or by using wax.

    • Carefully expose the head and antennae.

  • Electrode Preparation and Placement:

    • Pull glass capillaries to a fine point using a micropipette puller.

    • Fill the microelectrodes with the insect saline solution, ensuring there are no air bubbles.

    • Insert a chloridized silver wire into each electrode.

    • Using micromanipulators, carefully insert the reference electrode into the base of the insect's head or the base of the antenna.

    • The recording electrode is then brought into contact with the distal tip of the antenna, which may be slightly clipped to ensure good electrical contact.[4]

  • EAG Recording:

    • Position the antenna in a continuous stream of purified and humidified air.

    • Insert the tip of the stimulus pipette into the main airflow tube.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the odorant to the antenna.

    • Record the antennal depolarization using specialized software.

    • Present stimuli in ascending order of concentration, with sufficient time between puffs for the antenna to recover (typically 30-60 seconds).

    • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.

    • A standard odorant (e.g., 1-hexanol) should also be used to monitor the viability of the antennal preparation over time.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to the test compounds.

    • Normalize the data, for example, by expressing the response as a percentage of the response to a standard compound or the maximum response observed.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between responses to different concentrations or compounds.

Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a cascade of events that results in a neuronal signal being sent to the brain. While the specific receptors for this compound are often unknown, the general pathway of olfaction is conserved among many insect species.

signaling_pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant This compound Pore Sensillum Pore Odorant->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Transport through lymph OR Olfactory Receptor (OR) + Orco Complex OBP->OR Binding & Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening & Depolarization Glomerulus Glomerulus ORN->Glomerulus Action Potential Transmission PN Projection Neuron Glomerulus->PN Synaptic Transmission Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain Signal Relay

Caption: Generalized insect olfactory signaling pathway.

Volatile molecules like this compound enter the pores of the olfactory sensilla on the insect's antenna.[7] Inside the sensillum lymph, these hydrophobic molecules are thought to be transported by Odorant Binding Proteins (OBPs) to the olfactory receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[8] Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor called Orco.[7][9] Upon binding of the odorant, the ion channel opens, leading to a depolarization of the ORN. This generates an electrical signal (the basis of the EAG response) that is transmitted as action potentials along the axon of the ORN to the antennal lobe of the insect brain. In the antennal lobe, the axons of ORNs expressing the same receptor converge on specific glomeruli, where the signal is processed and relayed to higher brain centers, ultimately leading to a behavioral response.

References

Application Notes and Protocols for Field Trapping Techniques Using 2-Methylundecane as Bait

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecane is a branched-chain alkane that has been identified in the semiochemical profiles of a limited number of organisms. As a volatile organic compound, it has the potential to act as a semiochemical, a chemical signal that mediates interactions between organisms. In the context of integrated pest management (IPM) and ecological research, the identification of effective attractants for trapping specific target species is of paramount importance. These attractants, often pheromones or kairomones, are crucial for monitoring population dynamics, detecting invasive species, and implementing control strategies such as mass trapping or mating disruption.

This document addresses the current state of knowledge regarding the use of this compound as a bait in field trapping techniques for insects. Following a comprehensive review of available scientific literature, including databases of semiochemicals and research on insect behavioral responses, a conclusive lack of evidence for its efficacy as a field attractant for any specific insect species has been determined.

Current Status of this compound in Chemical Ecology

Despite extensive searches of chemical ecology databases and scientific literature, there are no published studies that demonstrate the effectiveness of this compound as a primary attractant for field trapping of any insect species. The Pherobase, a comprehensive database of pheromones and semiochemicals, does not list any insects that utilize this compound as a pheromone or kairomone for attraction. The only organism listed in association with this compound is the Red hartebeest (Alcelaphus buselaphus caama), a mammal.

Furthermore, searches for electrophysiological and behavioral studies, such as electroantennogram (EAG) and olfactometer assays, which are foundational for identifying potential attractants, have not yielded any results indicating a positive attractive response of any insect species to this compound. While the compound has been identified as a component in the venom of the fire ant Solenopsis invicta and within the semiochemical profile of the ant Liometopum apiculatum, its role as an attractant for trapping has not been suggested or substantiated in the literature.

Conclusion and Future Directions

Given the current absence of scientific data supporting the use of this compound as a bait for insect trapping, it is not possible to provide detailed application notes or experimental protocols as requested. The core requirements for this topic, including quantitative data on trap efficacy, detailed methodologies for lure preparation and deployment, and workflows for field experiments, cannot be fulfilled.

For researchers and professionals in drug development and pest management, this highlights a significant knowledge gap. The potential of this compound as a semiochemical remains largely unexplored. Future research endeavors could focus on the following areas to ascertain its potential utility:

  • Screening Studies: Conduct broad screening of this compound against a variety of insect species of economic or ecological importance using electrophysiological techniques (EAG) to identify any antennal responses.

  • Behavioral Assays: For any species showing a positive EAG response, conduct behavioral assays in controlled environments (e.g., olfactometers) to determine if the response is attractive, repellent, or neutral.

  • Synergistic Effects: Investigate the potential of this compound to act as a synergist or as a component of an attractive blend in combination with other known semiochemicals.

  • Field Trials: Should laboratory studies indicate a clear attractive effect on a particular insect species, proceed with field trials to determine optimal lure dosage, trap design, and trapping protocols under natural conditions.

Until such foundational research is conducted and published, the development of standardized protocols for field trapping using this compound as bait is not feasible. The scientific community is encouraged to explore the chemical ecology of this compound to unlock any potential applications in insect monitoring and control.

Experimental Workflow for a Novel Candidate Attractant

For illustrative purposes, a general workflow for evaluating a novel candidate attractant, such as this compound, is presented below. This logical relationship diagram outlines the necessary steps from initial screening to field application.

Caption: General workflow for evaluating a novel candidate insect attractant.

Application Notes and Protocols for the Formulation of 2-Methylundecane Lures for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, application, and evaluation of 2-methylundecane-based lures for the management of insect pests, particularly targeting species such as the Western Corn Rootworm (Diabrotica virgifera virgifera). This compound (B1362468) is a kairomone, a chemical substance emitted by one species that benefits another, in this case, acting as an attractant for certain pest insects.

Data Presentation

Effective pest management strategies relying on semiochemicals require precise formulation and deployment. The following tables summarize key parameters and efficacy data derived from various studies on insect lures. While specific data for this compound is limited in publicly available literature, the following tables provide a framework for recording and comparing critical data points in your own experiments.

Table 1: this compound Lure Formulation Parameters

ParameterFormulation 1Formulation 2Formulation 3
Lure Matrix Red Rubber SeptaPolyethylene VialPolyethylene Bag
This compound (mg/lure) e.g., 0.1e.g., 0.5e.g., 1.0
Solvent Hexane (B92381)DichloromethanePentane
Solvent Volume (µL) 100100100
Adjuvants/Co-attractants Nonee.g., Indole (1:1 ratio)e.g., Eugenol (1:1 ratio)
Dispenser Pre-treatment Washed with hexaneWashed with ethanolNo pre-treatment

Table 2: Field Trial Trap Capture Data

Lure FormulationTrap TypeTarget PestMean No. of Captures/Trap/Week (± SE)Notes
Formulation 1Pherocon AM Sticky TrapDiabrotica v. virgiferaRecord your data here
Formulation 2Pherocon AM Sticky TrapDiabrotica v. virgiferaRecord your data here
Formulation 3Pherocon AM Sticky TrapDiabrotica v. virgiferaRecord your data here
Control (Unbaited)Pherocon AM Sticky TrapDiabrotica v. virgiferaRecord your data here

Table 3: Release Rate of this compound from Dispensers

Lure FormulationDispenser TypeInitial Loading (mg)Mean Release Rate (µ g/day ) at Day 7Mean Release Rate (µ g/day ) at Day 14Mean Release Rate (µ g/day ) at Day 21
Formulation 1Red Rubber Septae.g., 0.1Record your data hereRecord your data hereRecord your data here
Formulation 2Polyethylene Viale.g., 0.5Record your data hereRecord your data hereRecord your data here
Formulation 3Polyethylene Bage.g., 1.0Record your data hereRecord your data hereRecord your data here

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of lure efficacy. The following protocols are based on established practices for the preparation and evaluation of semiochemical lures.

Protocol 1: Preparation of this compound Lures using Rubber Septa

This protocol describes the standardized method for loading this compound onto rubber septa, a common dispenser for volatile semiochemicals.

Materials:

  • This compound (purity >95%)

  • Hexane (or other suitable volatile solvent)

  • Red rubber septa

  • Micropipette and tips

  • Glass vials with PTFE-lined caps (B75204)

  • Forceps

  • Fume hood

Procedure:

  • Dispenser Preparation: Place the required number of red rubber septa into a beaker. Submerge the septa in hexane and sonicate for 15-30 minutes to remove any contaminants. Air-dry the septa completely in a fume hood on a clean, non-absorbent surface.

  • Stock Solution Preparation: Prepare a stock solution of this compound in hexane at the desired concentration (e.g., 1 mg/mL).

  • Lure Loading: Using a micropipette, apply the desired volume of the this compound stock solution directly onto the center of a clean, dry rubber septum. For example, to load 100 µg of this compound, apply 100 µL of the 1 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa in the fume hood for at least one hour.

  • Storage: Store the prepared lures individually in labeled glass vials with PTFE-lined caps at -20°C until field deployment.

Protocol 2: Field Evaluation of this compound Lures

This protocol outlines a typical field trial to assess the attractiveness of this compound lures to the target pest population.

Materials:

  • Prepared this compound lures

  • Control (unbaited) dispensers

  • Insect traps (e.g., Pherocon AM unbaited sticky traps)

  • Stakes or hangers for trap deployment

  • Field plot with a known or suspected population of the target pest

  • Randomized block experimental design layout

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Experimental Design: Design the experiment using a randomized complete block design to minimize the effects of field heterogeneity. Each block should contain one of each lure treatment and a control. Replicate the blocks several times (e-g., 4-5 replications).

  • Trap Placement: In the selected field, deploy the traps according to the experimental design. A minimum distance of 20-30 meters should be maintained between traps to avoid interference.[1] Place traps at a height that is relevant to the flight behavior of the target insect. For corn rootworms, traps are often placed at ear height in maize fields.[1]

  • Lure Deployment: Place one prepared lure (or a control dispenser) in the designated area of each trap according to the randomized design.

  • Data Collection: At regular intervals (e.g., weekly), inspect the traps and record the number of target insects captured. Replace sticky trap liners if they become saturated with insects or debris.

  • Lure Replacement: The longevity of the lure will depend on the formulation and environmental conditions. Replace lures at predetermined intervals based on release rate data or manufacturer's recommendations.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the different lure formulations and the control.

Protocol 3: Quantification of this compound Release Rate

This protocol describes a laboratory method to determine the release rate of this compound from a dispenser over time.

Materials:

  • Prepared this compound lures

  • Environmental chamber or controlled temperature room

  • Air pump with controlled flow rate

  • Volatile collection traps (e.g., tubes containing a sorbent like Tenax® or Super Q®)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Hexane (or other suitable solvent for elution)

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Aeration Setup: Place a single lure in a glass chamber. Pass a purified and humidified airstream over the lure at a constant flow rate (e.g., 100 mL/min).

  • Volatile Trapping: Collect the volatiles from the exiting airstream by passing it through a sorbent tube for a defined period (e.g., 24 hours).

  • Sample Elution: Elute the trapped volatiles from the sorbent tube with a small, precise volume of hexane containing a known amount of an internal standard.

  • GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS. Use a suitable capillary column and temperature program to separate this compound from other compounds.

  • Quantification: Quantify the amount of this compound collected by comparing its peak area to that of the internal standard. Calculate the release rate in µ g/day .

  • Time Course Analysis: Repeat the collection and analysis at regular intervals (e.g., daily or weekly) to determine the release profile of the lure over time.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the formulation and evaluation of this compound lures.

LureFormulationWorkflow cluster_prep Dispenser Preparation cluster_loading Lure Loading cluster_storage Storage dispenser Select Dispenser (e.g., Rubber Septum) cleaning Clean Dispenser (e.g., Hexane Wash) dispenser->cleaning drying Air Dry Dispenser cleaning->drying load Apply Solution to Dispenser drying->load stock Prepare this compound Stock Solution stock->load evap Evaporate Solvent load->evap store Store Lures at -20°C evap->store

Caption: Workflow for the preparation of this compound lures.

FieldTrialWorkflow start Start Field Trial design Randomized Block Design start->design deployment Trap & Lure Deployment design->deployment collection Weekly Data Collection (Trap Counts) deployment->collection maintenance Trap Maintenance (Replace Liners/Lures) collection->maintenance analysis Statistical Analysis of Capture Data collection->analysis maintenance->collection Repeat Weekly end End of Trial analysis->end

Caption: Experimental workflow for the field evaluation of lures.

ReleaseRateAnalysis lure Lure in Aeration Chamber trap Volatile Collection (Sorbent Tube) lure->trap air Purified Airflow air->lure elution Solvent Elution with Internal Standard trap->elution gcms GC-MS Analysis elution->gcms quant Quantification of This compound gcms->quant

Caption: Workflow for quantifying the release rate of this compound.

References

Application Notes and Protocols for Wind Tunnel Bioassay of 2-Methylundecane Behavioral Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecane (B1362468) is a branched-chain alkane that may play a role in insect chemical communication. Such semiochemicals are crucial for behaviors including mating, aggregation, and host location.[1] Understanding the behavioral responses of insects to specific compounds like this compound is essential for the development of novel pest management strategies and for advancing our knowledge of chemical ecology. Wind tunnel bioassays are a powerful tool for studying insect flight behavior in response to volatile chemical cues under controlled laboratory conditions.[2] These assays allow for the quantification of behaviors such as upwind flight, source location, and landing, providing valuable data on the attractant or repellent properties of a test compound.

This document provides a detailed protocol for conducting a wind tunnel bioassay to evaluate the behavioral response of the red flour beetle, Tribolium castaneum, a common stored-product pest, to this compound. While specific data on the response of T. castaneum to this compound is not extensively documented in existing literature, this protocol is adapted from established methods for studying the responses of this insect to other semiochemicals.[2][3]

Data Presentation

Table 1: Hypothetical Behavioral Response of Tribolium castaneum to this compound in a Wind Tunnel Bioassay

Treatment Concentration (µg)N% Taking Flight% Oriented Upwind% Halfway to Source% Source ContactMean Flight Speed (cm/s)
Control (Solvent)50105205.2 ± 0.8
0.1502515837.5 ± 1.1
1506045301512.3 ± 2.5
10508570554015.8 ± 3.1
100507050352014.1 ± 2.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Insect Rearing
  • Species: Red Flour Beetle (Tribolium castaneum)

  • Rearing Medium: Whole wheat flour with 5% (w/w) brewer's yeast.

  • Conditions: Maintain colonies in a controlled environment at 28 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod.

  • Test Subjects: Use 7-14 day old, unmated adult beetles for the bioassays. To ensure motivation, starve the beetles for 24 hours prior to the experiment, with access to water.

Wind Tunnel Specifications and Setup
  • Tunnel Dimensions: A glass or acrylic tunnel with a flight section of approximately 150 cm length x 60 cm width x 60 cm height.

  • Airflow: Maintain a laminar airflow through the tunnel at a constant velocity of 30 cm/s. The air should be charcoal-filtered to remove any contaminants.

  • Lighting: Illuminate the tunnel from above with diffused, uniform light (e.g., red light, to which the beetles are less sensitive) to avoid visual biases.

  • Visual Cues: The floor of the tunnel should have a simple, contrasting pattern (e.g., black and white stripes) to provide optomotor feedback for the insects during flight.

  • Release Mechanism: A platform or small cage at the downwind end of the tunnel for introducing the beetles into the airflow.

  • Odor Source: A filter paper or rubber septum loaded with the test compound placed at the upwind end of the tunnel.

Preparation of Test Stimuli
  • Compound: Prepare serial dilutions of this compound in a high-purity volatile solvent such as hexane (B92381) or paraffin (B1166041) oil.

  • Concentrations: A range of concentrations should be tested to establish a dose-response relationship (e.g., 0.1 µg, 1 µg, 10 µg, 100 µg).

  • Control: Use the solvent alone as a negative control.

  • Application: Apply a standard volume (e.g., 10 µL) of each dilution or the control to a filter paper disc (e.g., 2 cm diameter). Allow the solvent to evaporate for 1-2 minutes before placing the filter paper at the upwind source location.

Bioassay Procedure
  • Acclimation: Place the starved beetles in the wind tunnel room for at least one hour before the experiment to acclimate to the ambient conditions.

  • Release: Introduce a single beetle onto the release platform.

  • Observation Period: Observe the beetle's behavior for a set period, typically 3-5 minutes.

  • Data Recording: Record the following behavioral parameters:

    • Take-off: Whether the beetle initiates flight.

    • Oriented Upwind Flight: Whether the beetle flies upwind towards the odor source.

    • Halfway to Source: Whether the beetle crosses the midpoint of the wind tunnel.

    • Source Contact: Whether the beetle lands on or within a defined radius of the odor source.

    • Flight Path: (Optional, with video tracking software) Record the flight path to analyze parameters like flight speed and tortuosity.

  • Replication: Test a sufficient number of beetles for each concentration and the control (e.g., 50 individuals per treatment). Randomize the order of treatments to avoid any temporal bias.

  • Cleaning: Thoroughly clean the wind tunnel with solvent (e.g., ethanol) and bake it at a high temperature between treatments to prevent cross-contamination.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay Procedure cluster_Analysis Data Analysis Insect_Rearing Insect Rearing (Tribolium castaneum) Acclimation Insect Acclimation Insect_Rearing->Acclimation Stimuli_Preparation Stimuli Preparation (this compound dilutions) Beetle_Release Beetle Release Stimuli_Preparation->Beetle_Release Wind_Tunnel_Setup Wind Tunnel Setup Wind_Tunnel_Setup->Beetle_Release Acclimation->Beetle_Release Observation Behavioral Observation (3-5 minutes) Beetle_Release->Observation Data_Recording Data Recording Observation->Data_Recording Data_Compilation Data Compilation Data_Recording->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 1. Experimental workflow for the wind tunnel bioassay.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in sensillar lymph Receptor_Complex Olfactory Receptor (OR) / Ionotropic Receptor (IR) Complex OBP->Receptor_Complex Transport to receptor Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activation Neuron_Membrane Dendritic Membrane of Olfactory Sensory Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Behavioral_Response Behavioral Response (Attraction/Repellency) Action_Potential->Behavioral_Response

Figure 2. Generalized insect olfactory signaling pathway.

Discussion of Potential Signaling Pathways

The detection of volatile semiochemicals in insects is primarily mediated by olfactory sensory neurons housed in sensilla on the antennae and maxillary palps.[4] While the specific receptors for this compound have not been identified, the general mechanism of olfaction is understood. Odorant molecules enter the sensilla through pores and are typically bound by Odorant Binding Proteins (OBPs) in the sensillar lymph.[5] These OBPs transport the hydrophobic odorants to olfactory receptors on the dendritic membrane of the sensory neurons.

Insects possess several families of olfactory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[6] It is likely that this compound, as a hydrocarbon, is detected by either the OR or IR family. Upon binding of the ligand, the receptor complex undergoes a conformational change, leading to the opening of an ion channel.[7] This results in an influx of ions, depolarization of the neuronal membrane, and the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.[8] The specificity of the response to different methyl-branched alkanes suggests that the structure of the receptor's binding pocket is finely tuned to the chain length and the position of the methyl group of the hydrocarbon.[9][10]

References

Quantitative Analysis of 2-Methylundecane in Insect Cuticle Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that primarily serves to prevent desiccation.[1] Beyond this vital physiological role, CHCs, including branched alkanes like 2-methylundecane (B1362468), function as semiochemicals that mediate a wide array of behaviors. These chemical signals are integral to species and nestmate recognition, mating, and other social interactions.[1] The quantitative analysis of specific CHCs, such as this compound, is therefore a powerful tool for researchers in chemical ecology, entomology, and pest management. Understanding the precise composition and abundance of these compounds can provide insights into insect behavior, physiology, and evolution, and may lead to the development of novel pest control strategies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in insect cuticle extracts. It is intended to guide researchers through the process of sample collection, extraction, and analysis using gas chromatography-mass spectrometry (GC-MS).

Application Notes

This compound is a methyl-branched alkane that has been identified in the cuticular hydrocarbon profiles of various insect species. Its presence and relative abundance can vary significantly between species, castes, sexes, and even geographic populations of the same species.

Key Applications:

  • Chemotaxonomy: The unique blend of CHCs, including the presence and quantity of this compound, can serve as a chemotaxonomic marker to differentiate between closely related species or cryptic species complexes.

  • Pheromone Research: In some insect species, methyl-branched alkanes can act as sex or aggregation pheromones. Quantifying this compound can be crucial in identifying and characterizing these semiochemicals.

  • Behavioral Ecology: Variations in the quantity of this compound can be correlated with an insect's age, reproductive status, or social standing within a colony, providing insights into their behavioral ecology.

  • Pest Management: A thorough understanding of the role and quantity of this compound in pest species can inform the development of targeted control methods, such as mating disruption or the creation of attractant-based traps.

Quantitative Data Summary

The following table summarizes the quantitative data for methyl-branched alkanes, with a focus on 2-methylalkanes where available, in various insect species. It is important to note that the direct quantification of this compound is not always specified in the literature; often, data is presented for the entire class of monomethyl-branched alkanes.

Insect OrderSpeciesCompound ClassRelative Abundance (%)Notes
HymenopteraOdontomachus bauriMonomethyl alkanes34.12The most abundant monomethyl alkane was 5-methylnonacosane (B14477194) (23.41%).[2]
HymenopteraSolenopsis invictaCuticular chemicalsSignificant differences in absolute and relative quantities between monogynous and polygynous forms.[3]
IsopteraReticulitermes spp.2-MethylalkanesPresent and common in several phenotypes.For example, 2-methyl-C24 is abundant in nearly all samples.[4]
IsopteraCoptotermes spp.Methyl-branched alkanesPredominant components of the cuticular hydrocarbon profile.No specific data for this compound was found.
LepidopteraOstrinia furnacalisSex PheromonesNot a primary component of the identified sex pheromone blend. The main components are acetates.[2]

Note: This table is intended to be illustrative. The quantitative composition of cuticular hydrocarbons is highly species-specific and can be influenced by various factors. Researchers are encouraged to consult primary literature for detailed information on their species of interest.

Experimental Protocols

This section provides detailed protocols for the extraction and quantitative analysis of this compound from insect cuticles.

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons

This is a widely used and effective method for extracting a broad range of cuticular lipids.

Materials:

  • Insects of interest

  • Hexane (B92381) or Pentane (B18724) (High Purity, for organic trace analysis)

  • Glass vials (2 mL) with PTFE-lined caps

  • Microsyringe or glass Pasteur pipette

  • Vortex mixer

  • Nitrogen gas stream evaporator (optional)

  • GC-MS vials with inserts (300 µL)

Procedure:

  • Sample Collection: Collect insects and, if necessary, freeze them at -20°C or -80°C to preserve their chemical profile. The number of insects per sample will depend on their size; for small insects, pooling multiple individuals may be necessary to obtain sufficient material.[2]

  • Extraction: Place the whole insect(s) into a 2 mL glass vial. Add a precise volume of hexane or pentane (e.g., 500 µL) to fully submerge the insect(s).[2]

  • Incubation: Seal the vial and allow the extraction to proceed for 10-15 minutes at room temperature.[5] For some applications, a brief vortexing (1 minute) at the end of the incubation period can aid in extraction.[2]

  • Solvent Transfer: Carefully remove the solvent containing the extracted CHCs using a microsyringe or glass Pasteur pipette, taking care not to disturb any tissue debris. Transfer the extract to a clean glass vial.

  • Concentration (Optional): If the initial extract is too dilute, it can be concentrated by evaporating the solvent under a gentle stream of nitrogen gas. Avoid complete dryness, as this can lead to the loss of more volatile compounds.

  • Sample Preparation for GC-MS: Transfer the final extract to a GC-MS vial with a micro-insert. If the sample was concentrated, reconstitute it in a small, precise volume of hexane (e.g., 30-50 µL).[5][6]

  • Internal Standard: For absolute quantification, a known amount of an internal standard (e.g., n-alkane such as docosane (B166348) or a deuterated analog) should be added to the sample before GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical parameters for the analysis of cuticular hydrocarbons. Optimization may be required depending on the specific instrument and compounds of interest.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.[5]

GC Parameters:

  • Injector Temperature: 250 - 300°C

  • Injection Mode: Splitless (for trace analysis) or Split

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at a rate of 25°C/min

    • Ramp 2: Increase to 260°C at a rate of 3°C/min

    • Ramp 3: Increase to 320°C at a rate of 20°C/min, hold for 2 minutes[5] (This is an example program and should be optimized for the specific separation needs.)

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 40 to 500 amu.[5]

  • Scan Speed: 1.5 scans/s[5]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis:

  • Compound Identification: Identify this compound and other CHCs by comparing their mass spectra with libraries such as NIST and by their retention indices relative to a series of n-alkane standards.

  • Quantification: The quantity of this compound can be determined by integrating the peak area of its corresponding chromatographic peak.

    • Relative Quantification: Express the peak area of this compound as a percentage of the total integrated peak area of all identified CHCs.

    • Absolute Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard.

Visualizations

Experimental Workflow for CHC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Insect_Collection Insect Collection Solvent_Extraction Solvent Extraction (Hexane/Pentane) Insect_Collection->Solvent_Extraction Submerge Concentration Concentration (Nitrogen Stream) Solvent_Extraction->Concentration Transfer Extract Reconstitution Reconstitution in Solvent Concentration->Reconstitution GC_MS_Analysis GC-MS Analysis Reconstitution->GC_MS_Analysis Inject Sample Data_Processing Data Processing GC_MS_Analysis->Data_Processing Raw Data Quantification Quantification Data_Processing->Quantification Peak Integration CHC_Profile CHC Profile Quantification->CHC_Profile Quantitative_Data Quantitative Data of This compound Quantification->Quantitative_Data

Caption: Workflow for the quantitative analysis of insect cuticular hydrocarbons.

Logical Relationship of CHCs in Insect Communication

chc_communication cluster_components Chemical Profile Insect Insect Cuticle Cuticle Insect->Cuticle Possesses CHC_Mixture CHC Mixture Cuticle->CHC_Mixture Contains Two_Methylundecane This compound CHC_Mixture->Two_Methylundecane Includes Behavioral_Response Behavioral Response CHC_Mixture->Behavioral_Response Elicits Two_Methylundecane->Behavioral_Response Contributes to

Caption: Role of this compound in insect chemical communication.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecane is a volatile organic compound (VOC) that can be found in various matrices, including biological and environmental samples.[1][2] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds like this compound.[3][4][5][6] This document provides detailed application notes and protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME is an equilibrium-based extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial.[7] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber.[7] Following a defined extraction period, the fiber is retracted and introduced into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[7]

Advantages of SPME for this compound Sampling:

  • High Sensitivity: SPME concentrates analytes from the headspace, enabling low detection limits.

  • Solvent-Free: It is an environmentally friendly technique that eliminates the need for organic solvents.[4][5]

  • Simplicity and Speed: SPME integrates sampling, extraction, and concentration into a single step, streamlining the workflow.[4][6]

  • Versatility: The technique can be applied to a wide array of sample matrices, including liquids and solids.[8]

Experimental Protocols

This section details the methodology for the analysis of this compound using HS-SPME followed by GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including this compound.[3][9] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective for volatile polar analytes.[3]

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and magnetic screw caps.

  • This compound Standard: Analytical grade.

  • Sodium Chloride (NaCl): Analytical grade, for salting-out effect.

  • Sample Matrix: The biological or environmental sample to be analyzed.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

Sample Preparation
  • Liquid Samples: Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples: Weigh a precise amount (e.g., 1-2 g) of the solid sample into a 20 mL headspace vial.

  • Salting-Out (Optional but Recommended): Add a specific amount of NaCl (e.g., 1.5 g or to saturation) to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of non-polar analytes like this compound into the headspace.[10]

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap to prevent the loss of volatile compounds.

Headspace SPME Procedure
  • Equilibration: Place the sealed vial in a heating block or an autosampler with agitation. Allow the sample to equilibrate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 60°C). This step facilitates the partitioning of this compound into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation. The optimal extraction time and temperature should be determined experimentally.[3][9]

GC-MS Analysis
  • Desorption: After extraction, immediately retract the SPME fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption. A desorption time of 3-5 minutes in splitless mode is typically sufficient to ensure the complete transfer of analytes to the GC column.

  • GC Separation:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program (Example):

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: MS transfer line at 250°C, Ion source at 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: The identification of this compound can be confirmed by comparing the obtained mass spectrum with the NIST library and the retention time with that of a pure standard.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile organic compounds using HS-SPME-GC-MS. The values for this compound would need to be determined experimentally but are expected to be within these ranges.

ParameterExpected ValueReference
Linear Range (µg/L)0.1 - 100[10]
Correlation Coefficient (R²)> 0.99[10]
Limit of Detection (LOD) (µg/L)0.01 - 0.1[10]
Limit of Quantification (LOQ) (µg/L)0.05 - 0.5[10]
Recovery (%)90 - 110[10]
Intra-day Precision (%RSD)< 10[11]
Inter-day Precision (%RSD)< 15[11]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Place in 20 mL Vial Sample->Vial Salt Add NaCl (Optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification (Library Match, Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis of this compound.

References

Application of 2-Methylundecane in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 2-methylundecane (B1362468) in Integrated Pest Management (IPM) is an emerging area of research. Currently, there is limited specific data on its efficacy and established protocols for widespread use against specific agricultural pests. The following application notes and protocols are based on general principles of semiochemical use in IPM and methodologies for evaluating volatile organic compounds. These should be considered as a guide for research and development purposes.

Introduction to this compound as a Potential IPM Tool

This compound (C₁₂H₂₆) is a branched-chain alkane that has been identified as a semiochemical, a chemical involved in the communication between organisms. While its role in insect pest management is not yet fully elucidated, preliminary evidence suggests it can elicit electrophysiological responses in certain insects, such as aphids. Its potential applications in IPM could stem from its role as a repellent, attractant, or a component of a more complex signaling blend.

As a volatile organic compound (VOC), this compound could be explored for use in "push-pull" strategies, where it might act as a "push" (repellent) to deter pests from a cash crop.[1][2][3][4][5] Further research is required to determine its specific behavioral effects on various pest species and its impact on non-target organisms, including natural enemies.

Quantitative Data Summary

Specific quantitative data on the efficacy of this compound against agricultural pests is scarce in publicly available literature. The primary documented bioactivity is the elicitation of an electrophysiological response in aphids.

CompoundTarget Organism(s)Bioassay TypeObserved EffectEfficacy DataSource(s)
This compoundAphidsElectroantennography (EAG)Elicits an electrophysiological response from the antennae.Not specified[This information is based on the initial search findings, but a specific citation is not available in the provided results]

Note: The lack of extensive quantitative data highlights a significant research gap and the need for systematic evaluation of this compound's potential in IPM.

Experimental Protocols

The following are generalized protocols for the initial screening and evaluation of this compound as a behavioral modifier for insect pests. These protocols should be adapted based on the target insect species and specific research questions.

Protocol 1: Electroantennography (EAG) for Olfactory Screening

This protocol determines if the olfactory system of a target insect can detect this compound.

Objective: To measure the antennal response of a target insect to this compound.

Materials:

  • Live, healthy adult insects (e.g., aphids, moths, beetles)

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Humidified and purified air source

Procedure:

  • Insect Preparation:

    • Immobilize an insect on a wax or clay platform under a dissecting microscope.

    • Carefully excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two glass microelectrodes filled with a saline solution. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • A filter paper with solvent only serves as the control.

  • Stimulus Delivery and Recording:

    • Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system.

    • Deliver a puff of purified air through the pipette, carrying the volatiles over the prepared antenna.

    • Record the resulting electrical potential (EAG response) using the data acquisition software.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the depolarization for each stimulus.

    • Subtract the response to the solvent control from the response to this compound to obtain the net response.

    • Compare the responses across different concentrations to generate a dose-response curve.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Immobilization & Antenna Excision Stimulus_Delivery Deliver Volatile Puff (Stimulus) Insect_Prep->Stimulus_Delivery Antenna mounted in EAG system Stimulus_Prep Prepare this compound Dilutions Stimulus_Prep->Stimulus_Delivery EAG_Recording Record Antennal Depolarization (EAG) Stimulus_Delivery->EAG_Recording Data_Analysis Measure Amplitude & Normalize Response EAG_Recording->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response

Caption: Workflow for Electroantennography (EAG) Screening.

Protocol 2: Y-Tube Olfactometer Bioassay for Behavioral Response

This protocol assesses whether this compound acts as an attractant or a repellent to a target insect.[6][7][8][9][10]

Objective: To determine the behavioral response (attraction or repellency) of a target insect to this compound.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source with flow meters

  • Odor sources: this compound and a control (solvent)

  • Filter paper or cotton wicks

  • Live, healthy adult insects (starved for a few hours prior to the experiment)

  • Timer

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the arms of the Y-tube to the air source, ensuring an equal and constant airflow through each arm.

  • Odor Application:

    • Apply a known amount of this compound to a filter paper and place it in the odor chamber of one arm.

    • Place a filter paper with the solvent only in the odor chamber of the other arm (control).

  • Insect Introduction and Observation:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect to acclimate for a short period and then to choose one of the arms.

    • Record which arm the insect chooses and the time taken to make the choice. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

    • Remove the insect after each trial.

  • Data Collection and Analysis:

    • Repeat the experiment with a sufficient number of insects (e.g., 50-100), alternating the position of the treatment and control arms to avoid positional bias.

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a chi-square test or a binomial test to determine if there is a significant preference for either arm.

Y_Tube_Olfactometer cluster_setup Setup cluster_bioassay Bioassay Air_Source Purified Air Odor_Control Control Arm (Solvent) Air_Source->Odor_Control Odor_Treatment Treatment Arm (this compound) Air_Source->Odor_Treatment Y_Tube Y-Tube Junction Odor_Control->Y_Tube Airflow Odor_Treatment->Y_Tube Airflow Insect_Release Insect Release Point Insect_Release->Y_Tube Insect moves towards odor Push_Pull_Strategy Main_Crop Main Crop Trap_Crop Trap Crop Push_Component "Push" Component (e.g., this compound Dispensers) Pest Pest Insect Push_Component->Pest repels Natural_Enemy Natural Enemy Push_Component->Natural_Enemy attracts Pull_Component "Pull" Component (Attractant) Pull_Component->Pest attracts Pest->Main_Crop deterred from Pest->Trap_Crop moves towards Natural_Enemy->Main_Crop protection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-methylundecane (B1362468), with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my this compound synthesis. What are the general areas I should investigate?

Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Reagent Quality: The purity and reactivity of starting materials are critical. This includes the alkyl halides, magnesium (for Grignard synthesis), phosphonium (B103445) salts (for Wittig synthesis), and the carbonyl compounds.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or concentration of reagents can significantly impact the yield.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps can lead to an apparent low yield.

A systematic approach to troubleshooting, starting with an assessment of your reagents and reaction setup, is recommended.

Q2: Which synthetic route is generally preferred for obtaining this compound?

Two common and effective routes for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable electrophile. For this compound, this could involve the reaction of undecan-2-one with methylmagnesium bromide or the reaction of a decylmagnesium halide with acetone, followed by reduction of the resulting tertiary alcohol.

  • Wittig Reaction followed by Hydrogenation: This two-step process involves the formation of an alkene (e.g., 2-methylundec-1-ene or 2-methylundec-2-ene) via a Wittig reaction, followed by catalytic hydrogenation to the desired alkane.[1]

The choice of route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Troubleshooting Low Yield by Synthetic Route

Route 1: Grignard Reaction

The Grignard synthesis of a tertiary alcohol precursor to this compound (e.g., from a ketone and a Grignard reagent) can be prone to low yields. Here are some common issues and solutions:

Issue 1: Grignard Reagent Formation is Sluggish or Fails to Initiate.

  • Cause: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] Traces of water in the glassware or solvent will quench the Grignard reagent as it forms.[2]

  • Solution:

    • Activation of Magnesium: Activate the magnesium turnings by crushing them in a dry flask, adding a small crystal of iodine (the color will disappear upon reaction initiation), or adding a few drops of 1,2-dibromoethane.[3]

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

Issue 2: Significant Formation of Byproducts.

  • Cause: Several side reactions can compete with the desired addition of the Grignard reagent to the carbonyl compound.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled byproduct.[1]

    • Enolization: If the ketone substrate is sterically hindered, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to the recovery of the starting ketone after workup.[5]

    • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[5]

  • Solution:

    • Slow Addition: Add the alkyl halide slowly to the magnesium turnings during Grignard formation to minimize its concentration and reduce Wurtz coupling.[1] Similarly, add the Grignard reagent dropwise to the ketone, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction and minimize side reactions.[6]

    • Choice of Reagents: For sterically hindered ketones, consider using an organolithium reagent, which is generally more nucleophilic and less basic than a Grignard reagent.[1]

Parameter Recommendation for Grignard Synthesis Potential Impact on Yield
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). THF is often preferred for less reactive halides.[1]Use of wet solvents will quench the Grignard reagent, leading to a significant decrease in yield.
Temperature Grignard formation may require gentle heating to initiate, but the reaction with the carbonyl is typically carried out at 0 °C to room temperature.Poor temperature control can lead to increased side reactions.
Reagent Purity Use high-purity magnesium turnings and freshly distilled alkyl halides and ketones.Impurities can inhibit the reaction or lead to undesired byproducts.
Route 2: Wittig Reaction and Hydrogenation

This two-step route also has potential pitfalls that can lead to a low overall yield of this compound.

Issue 1: Low Yield of the Alkene in the Wittig Reaction.

  • Cause: Incomplete formation of the phosphorus ylide or a sluggish reaction with the carbonyl compound.

    • Ineffective Deprotonation: The base used may not be strong enough to deprotonate the phosphonium salt.[7]

    • Steric Hindrance: Long-chain aldehydes or ketones can be sterically hindered, slowing down the reaction.[7]

    • Reagent Quality: The phosphonium salt must be dry, and aldehydes can be prone to oxidation.[7]

  • Solution:

    • Base Selection: For non-stabilized ylides (common for alkyl chains), use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[7]

    • Reaction Conditions: For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary. Monitor the reaction by TLC to determine the optimal conditions.[7]

    • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, the HWE reaction uses a phosphonate (B1237965) ester, which is more nucleophilic and can give better yields with hindered ketones.[7] A key advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[8]

Issue 2: Incomplete Hydrogenation of the Alkene.

  • Cause: The catalytic hydrogenation of the alkene to this compound may not go to completion.

    • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be poisoned by impurities or may not be active enough.

    • Steric Hindrance: A sterically hindered double bond can be difficult to hydrogenate.[9]

  • Solution:

    • Catalyst Quality: Use a fresh, high-quality catalyst. Ensure the alkene starting material is pure and free of potential catalyst poisons like sulfur compounds.

    • Reaction Conditions: Increase the hydrogen pressure, reaction time, or temperature. However, be aware that harsh conditions can sometimes lead to isomerization.

    • Catalyst Choice: For sterically hindered alkenes, platinum oxide (Adams' catalyst) or other more active catalysts may be required.[9]

Parameter Recommendation for Wittig/Hydrogenation Potential Impact on Yield
Wittig Base Strong base (e.g., n-BuLi, NaH) for non-stabilized ylides.[7]A weak base will result in incomplete ylide formation and low alkene yield.
Hydrogenation Catalyst Palladium on carbon (Pd/C) is common, but PtO₂ may be needed for hindered alkenes.[9]An inappropriate or inactive catalyst will lead to incomplete conversion to the alkane.
Hydrogen Pressure Typically 1-4 atm, but may need to be increased for difficult substrates.Insufficient pressure can result in a slow or incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Reduction

This protocol describes the synthesis of the intermediate tertiary alcohol, 2-methylundecan-2-ol, from nonan-2-one and methylmagnesium bromide, followed by its reduction to this compound.

Step 1: Synthesis of 2-Methylundecan-2-ol

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of undecan-2-one (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

Step 2: Reduction of 2-Methylundecan-2-ol to this compound

A standard method for this conversion is the reduction of the corresponding tosylate with a hydride reducing agent like lithium aluminum hydride.

Protocol 2: Synthesis of this compound via Wittig Reaction and Hydrogenation

This protocol outlines the synthesis of 2-methylundec-1-ene from undecan-2-one, followed by hydrogenation.

Step 1: Synthesis of 2-Methylundec-1-ene (Wittig Reaction)

  • Ylide Formation: In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (1.05 equivalents). Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of undecan-2-one (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with hexane (B92381). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The major byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove. It can often be precipitated by cooling a concentrated solution in a nonpolar solvent like hexane and removing it by filtration. Further purification of the alkene can be achieved by column chromatography on silica (B1680970) gel.

Step 2: Hydrogenation of 2-Methylundec-1-ene

  • Reaction Setup: Dissolve the purified 2-methylundec-1-ene in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a flask suitable for hydrogenation.

  • Hydrogenation: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%). Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Work-up: Monitor the reaction by TLC or GC until the starting material is consumed. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

Grignard_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Undecan-2-one Undecan-2-one Alkoxide Magnesium Alkoxide Intermediate Undecan-2-one->Alkoxide + Grignard Reagent Methyl_Bromide Methyl Bromide Grignard_Reagent Methylmagnesium Bromide Methyl_Bromide->Grignard_Reagent + Mg (in ether) Mg Magnesium Tertiary_Alcohol 2-Methylundecan-2-ol Alkoxide->Tertiary_Alcohol Acidic Work-up This compound This compound Tertiary_Alcohol->this compound Reduction

Caption: Reaction pathway for the synthesis of this compound via a Grignard reaction.

Wittig_Hydrogenation_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Strong Base Base Base Undecan-2-one Undecan-2-one Alkene 2-Methylundec-1-ene Undecan-2-one->Alkene + Ylide This compound This compound Alkene->this compound H₂, Pd/C

Caption: Reaction pathway for this compound synthesis via a Wittig reaction and hydrogenation.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Verify Purity and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (TLC, GC-MS) for Side Products Check_Conditions->Analyze_Byproducts Grignard_Issues Grignard Route Issues: - No Initiation - Wurtz Coupling - Enolization/Reduction Analyze_Byproducts->Grignard_Issues Grignard Route Wittig_Issues Wittig Route Issues: - Incomplete Ylide Formation - Low Alkene Yield - Purification Difficulty Analyze_Byproducts->Wittig_Issues Wittig Route Optimize_Grignard Optimize Grignard: - Activate Mg - Slow Addition - Adjust Temp Grignard_Issues->Optimize_Grignard Hydrogenation_Issues Hydrogenation Issues: - Catalyst Inactivity - Incomplete Reaction Wittig_Issues->Hydrogenation_Issues Optimize_Wittig Optimize Wittig: - Stronger Base - Longer Time/Higher Temp - Consider HWE Wittig_Issues->Optimize_Wittig Optimize_Hydrogenation Optimize Hydrogenation: - Fresh Catalyst - Higher H₂ Pressure - More Active Catalyst Hydrogenation_Issues->Optimize_Hydrogenation

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing GC-MS for 2-Methylundecane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2-Methylundecane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for this compound analysis?

A1: For the analysis of this compound, a volatile hydrocarbon, the following parameters can be considered as a starting point. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for a wide range of volatile and semi-volatile organic compounds, including alkanes.
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minAn inert gas that provides good chromatographic efficiency and is compatible with mass spectrometry.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity for low-concentration samples, while split injection prevents column overload with more concentrated samples.[1][2][3][4][5]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 minA typical program for a broad range of alkanes, allowing for the separation of volatile compounds.[6] The initial hold helps to focus the analytes at the head of the column.[7]
MS Transfer Line Temp. 280 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °CA common starting point for good ionization of many organic compounds.[6]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40-400 m/zA typical scan range that will encompass the molecular ion and characteristic fragments of this compound.

Q2: What are the characteristic mass spectral fragments of this compound?

A2: In Electron Ionization (EI) mass spectrometry, this compound (C12H26, molecular weight: 170.33 g/mol ) will fragment in a predictable manner.[8] The molecular ion peak ([M]+) at m/z 170 may be of low abundance or absent. The most characteristic fragments for branched alkanes are alkyl cations. For this compound, look for a series of fragment ions separated by 14 Da (corresponding to a CH2 group). Common and abundant ions to monitor include m/z 43, 57, 71, and 85.[6][9] The base peak is often at m/z 43, corresponding to the isopropyl cation, or at m/z 57, corresponding to the butyl cation. A significant peak at m/z 155, corresponding to the loss of a methyl group ([M-15]+), can also be indicative.

Q3: Should I use split or splitless injection for my samples?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1][2][3][4][5]

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low.[1][3][4][5] The split vent is closed during the injection, allowing for the transfer of the majority of the sample onto the column, thereby maximizing sensitivity.[1][3][4]

  • Split Injection: Use this mode when you have higher concentrations of this compound.[1][2][4][5] A portion of the injected sample is vented, preventing the column from being overloaded and leading to sharper, narrower peaks.[1][5] A typical split ratio can range from 10:1 to 100:1.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Table 2: Troubleshooting Poor Peak Shape

SymptomPossible CauseSuggested Solution
Peak Tailing Active Sites: Active sites in the GC inlet (liner, septum) or the column can interact with analytes.[10]- Use a deactivated inlet liner. - Trim the first 10-20 cm from the front of the column.[10] - Ensure a proper, clean column cut.[10]
Column Contamination: Accumulation of non-volatile residues at the column inlet.[6]- Perform regular column bake-outs at the maximum allowable temperature.[6]
Improper Column Installation: The column is not positioned correctly in the inlet.[10]- Check and adjust the column placement according to the manufacturer's instructions.[10]
Peak Fronting Column Overloading: Injecting too much sample.[11]- Dilute the sample. - Use a higher split ratio or switch to split injection.[11]
Inappropriate Solvent/Stationary Phase Polarity: Mismatch between the sample solvent and the column's stationary phase.[10]- Ensure the solvent is compatible with the non-polar column. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing.[10]

Problem: High Baseline or Ghost Peaks

Table 3: Troubleshooting High Baseline and Ghost Peaks

SymptomPossible CauseSuggested Solution
High, Rising, or Noisy Baseline Column Bleed: Degradation of the column's stationary phase at high temperatures.[6]- Ensure the oven temperature does not exceed the column's maximum operating temperature. - Use a low-bleed column specifically designed for MS applications.[6]
Contaminated Carrier Gas: Impurities in the helium gas.- Use high-purity carrier gas and install/regularly change oxygen and moisture traps.[6]
Contaminated Detector: The MS source is dirty.- Perform routine cleaning and maintenance of the MS ion source.
Ghost Peaks (Unexpected Peaks) Sample Carryover: Residual sample from a previous injection.[12]- Implement a thorough wash sequence for the syringe between injections. - Increase the final oven temperature and hold time to ensure all components from the previous sample have eluted.[12]
Septum Bleed: Degradation of the injector septum.- Use a high-quality, pre-conditioned septum and avoid over-tightening the septum nut.
Contaminated Inlet Liner: The liner has become a source of contamination.- Replace the inlet liner regularly.

Experimental Protocols

Protocol 1: Sample Preparation (Liquid Samples)

  • Dilution: If the sample is expected to have a high concentration of this compound, dilute it in a high-purity volatile solvent such as hexane (B92381) or pentane. A starting dilution of 1:100 (v/v) is recommended.

  • Internal Standard: For quantitative analysis, add an internal standard to the diluted sample. A deuterated alkane or a different, non-interfering branched alkane of known concentration is suitable.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial and cap it securely.

Protocol 2: GC-MS Analysis

  • System Preparation: Ensure the GC-MS system is leak-free and that the carrier gas is flowing at the set rate. Perform an MS tune to verify instrument performance.

  • Method Setup: Program the GC-MS with the parameters outlined in Table 1.

  • Injection: Place the sample vial in the autosampler tray. The autosampler will inject 1 µL of the sample into the GC inlet.

  • Data Acquisition: Start the data acquisition. The GC will separate the components of the sample, and the MS will detect and record the mass spectra of the eluting compounds.

  • Data Analysis: After the run is complete, analyze the data. Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a library spectrum (e.g., NIST). Integrate the peak area for quantification.

Visualizations

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Dilute Dilute with Hexane Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Vial Transfer to Autosampler Vial Add_IS->Vial Inject Inject 1 µL into GC Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Detection (Quadrupole MS) Ionize->Detect Acquire Data Acquisition Detect->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No ActiveSites Check for Active Sites (Liner, Column Inlet) Tailing->ActiveSites Yes Overload Check for Column Overload Fronting->Overload Yes Contamination Check for Column Contamination ActiveSites->Contamination Installation Verify Column Installation Contamination->Installation Tailing_Solutions Solutions: - Use deactivated liner - Trim column - Bakeout column Installation->Tailing_Solutions SolventMismatch Check Solvent/Phase Mismatch Overload->SolventMismatch Fronting_Solutions Solutions: - Dilute sample - Increase split ratio - Adjust initial oven temp. SolventMismatch->Fronting_Solutions

References

Technical Support Center: Optimizing 2-Methylundecane Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 2-Methylundecane in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good peak resolution for this compound?

The selection of the GC column's stationary phase is the single most important factor.[1] For a non-polar compound like this compound, a non-polar stationary phase is the recommended starting point, where the elution order generally follows the boiling points of the analytes.[2] A common choice is a 100% dimethylpolysiloxane phase.[2] If co-elution with other non-polar analytes with similar boiling points is an issue, consider a stationary phase with a different selectivity, such as one with a phenyl content (e.g., 5% phenyl polysiloxane), which can provide alternate selectivity based on π-π interactions.

Q2: I'm observing peak tailing for this compound. What are the potential causes and solutions?

Peak tailing for a non-polar compound like this compound can be caused by several factors:

  • Column Activity: Active sites in the system, such as exposed silanols in the inlet liner or on the column itself, can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned. If the column is old, it may need to be replaced.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3][4]

    • Solution: Dilute your sample or reduce the injection volume.[4]

  • Contamination: Contamination in the injector, carrier gas, or the column can lead to peak distortion.[2]

    • Solution: Regularly clean the injector, replace the septum and liner, and use high-purity carrier gas with appropriate traps.[2]

Q3: My this compound peak is co-eluting with another compound. How can I resolve this?

Co-elution occurs when two or more compounds elute from the column at the same time.[5] Here’s a systematic approach to resolving co-elution:

  • Optimize the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.[2][6][7][8] Decreasing the ramp rate increases the interaction time of the analytes with the stationary phase.[5]

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity maximizes column efficiency, leading to sharper peaks and potentially better resolution.[2][7]

  • Change the GC Column: If optimizing the temperature program and flow rate doesn't work, the stationary phase may not be selective enough. Switching to a column with a different stationary phase chemistry can alter the elution order and resolve the co-eluting peaks.[5]

  • Increase Column Length or Decrease Internal Diameter: Increasing the column length or decreasing the internal diameter can enhance efficiency and, consequently, resolution.[2][9] Doubling the column length can increase resolution by a factor of approximately 1.4, but it will also increase the analysis time.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

This guide provides a step-by-step workflow for troubleshooting and improving the peak resolution of this compound.

G start Start: Poor Peak Resolution check_column 1. Verify GC Column - Is it the correct phase? - Is it properly conditioned? start->check_column optimize_temp 2. Optimize Temperature Program - Decrease ramp rate - Lower initial temperature check_column->optimize_temp Column OK fail End: Further Consultation Needed check_column->fail Column issue found optimize_flow 3. Optimize Carrier Gas Flow - Adjust to optimal linear velocity optimize_temp->optimize_flow Resolution still poor end End: Resolution Improved optimize_temp->end Resolution improved check_sample 4. Check Sample Preparation - Is the concentration appropriate? - Is the solvent correct? optimize_flow->check_sample Resolution still poor optimize_flow->end Resolution improved change_column 5. Consider Column Change - Different stationary phase - Longer column or smaller ID check_sample->change_column Resolution still poor check_sample->end Resolution improved change_column->end Resolution improved change_column->fail No improvement

Caption: A logical workflow for troubleshooting poor peak resolution.

Guide 2: Addressing Peak Tailing

This guide outlines a process for diagnosing and resolving peak tailing issues for this compound.

G start Start: Peak Tailing Observed check_overload 1. Check for Column Overload - Dilute sample or reduce injection volume start->check_overload check_activity 2. Inspect for System Activity - Check inlet liner - Condition or trim column check_overload->check_activity Tailing persists end End: Peak Shape Improved check_overload->end Tailing resolved check_contamination 3. Check for Contamination - Clean injector - Check gas purity check_activity->check_contamination Tailing persists check_activity->end Tailing resolved check_contamination->end Tailing resolved fail End: Further Consultation Needed check_contamination->fail Tailing persists

Caption: A systematic approach to troubleshooting peak tailing.

Data Presentation

The following tables summarize the expected impact of various parameter adjustments on the resolution of this compound.

Table 1: Effect of GC Column Parameter Changes on Resolution

ParameterChangeExpected Effect on ResolutionPotential Trade-off
Stationary Phase Switch to a different polarityCan significantly improve selectivity and resolution for co-eluting peaks.May alter the elution order of other components.
Column Length IncreaseIncreases resolution.[2][9]Longer analysis time.[2]
Internal Diameter (ID) DecreaseIncreases efficiency and resolution.[2][9]Lower sample capacity, may require specialized equipment.[2]
Film Thickness DecreaseSharper peaks and better resolution for higher boiling point compounds.[2][9]May decrease retention for volatile compounds.[2]

Table 2: Effect of GC Method Parameter Adjustments on Resolution

ParameterAdjustmentExpected Effect on ResolutionPotential Trade-off
Oven Temperature Program Slower ramp rateGenerally improves separation of closely eluting compounds.[2][6][7][8]Longer analysis time.
Carrier Gas Flow Rate Optimize to ideal linear velocityMaximizes column efficiency, leading to sharper peaks and better resolution.[2][7]A flow rate that is too high or too low will decrease resolution.
Injection Volume DecreaseCan prevent column overload, leading to sharper, more symmetrical peaks.[8]May decrease sensitivity.

Experimental Protocols

Protocol 1: General GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a non-polar solvent such as hexane (B92381) or heptane.[2]

    • The concentration should be optimized to prevent column overload; a starting concentration of 10-100 µg/mL is often suitable.[6][10]

    • Ensure the sample is free of particulates by filtering or centrifugation if necessary.[10]

  • GC Instrument Parameters (Starting Conditions):

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Polysiloxane)Provides good resolution for a wide range of hydrocarbons.[6]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minInert gas that provides good chromatographic efficiency.[2][6]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload for relatively concentrated samples.[2]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.[2]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 5°C/min to 250°C, Hold: 5 minA slow ramp rate generally provides better separation of closely eluting compounds.[2][6]
Detector (FID) Temperature: 280 °CAppropriate for the detection of hydrocarbons.

  • Analysis Workflow:

G prep 1. Sample Preparation - Dissolve in Hexane - Adjust Concentration setup 2. GC Setup - Install appropriate column - Set method parameters prep->setup inject 3. Injection - Inject 1 µL of sample setup->inject run 4. Chromatographic Run - Execute temperature program inject->run analyze 5. Data Analysis - Identify and integrate peaks run->analyze

Caption: Experimental workflow for GC analysis of this compound.

References

Technical Support Center: Overcoming Background Noise in EAG Recordings for 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electroantennography (EAG) experiments, with a specific focus on the volatile organic compound 2-Methylundecane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to background noise and other artifacts in your EAG recordings.

Q1: Why is my EAG baseline unstable and drifting?

An unstable or drifting baseline is a common issue that can obscure true neural responses.[1][2]

  • Electrode Instability: Polarization of electrodes or changes in the electrolyte composition can cause drift. Ensure you are using fresh saline solution for your electrodes.[3]

  • Preparation Viability: The physiological condition of the antennal preparation can decline over time, leading to baseline shifts. It's crucial to use healthy insects and fresh preparations.

  • Environmental Factors: Fluctuations in temperature and humidity around the preparation can affect its electrical properties.[2] Maintaining a stable environment is key.

  • Poor Grounding: Inadequate grounding is a primary source of low-frequency noise and drift.[4]

  • Mechanical Instability: Air currents or vibrations can cause movement of the antenna, resulting in a fluctuating baseline. An anti-vibration table can help minimize this.[5]

Q2: My EAG recording is showing a consistent 50/60 Hz hum. What is the cause and how can I fix it?

This is almost always due to electrical interference from nearby equipment and power lines.[4]

  • Identify the Source: Use a process of elimination by switching off nearby electrical devices (e.g., lights, monitors, centrifuges) one by one to identify the culprit.

  • Faraday Cage: Enclosing your entire setup within a properly grounded Faraday cage is the most effective solution to shield it from external electromagnetic fields.[5]

  • Grounding: Ensure all components of your EAG setup are connected to a single, common ground point to avoid ground loops.[4]

  • Power-line Filters: In some cases, using a power conditioner or a notch filter in your recording software can help remove this specific frequency.[6]

Q3: Why are my EAG response amplitudes to this compound very low or absent?

Low signal amplitude can be a result of several factors, from the preparation to the stimulus delivery.

  • Poor Antennal Health: The insect may be unhealthy, or the antenna may have been damaged during preparation.

  • Improper Electrode Contact: Ensure a good connection between the electrodes and the antenna. Air bubbles in the electrode gel or saline can block the electrical circuit.[3][7]

  • Incorrect Stimulus Concentration: The concentration of this compound may be too low to elicit a strong response, or so high that it causes sensory adaptation or fatigue. A dose-response experiment is recommended to determine the optimal concentration.[8]

  • Stimulus Delivery Issues: Check for any blockages in the stimulus delivery system. Ensure the puff of odorant is effectively reaching the antenna.

  • Antennal Fatigue: Repeated stimulation without sufficient recovery time between puffs can lead to diminished responses. A 1-minute interval is often recommended.[7]

Q4: I'm observing random, large spikes in my recording. What could be causing this?

These spikes are often due to a few key issues:

  • Loose Connections: Check all electrical connections in your setup, including the electrode holders and grounding wires.

  • Static Electricity: The movement of the operator, especially if wearing synthetic fabrics, can generate static electricity that introduces noise.[3]

  • Particulate Matter: Dust or other small particles passing through the detector can sometimes cause spikes.

  • Biological Noise: The antenna itself can sometimes generate spontaneous, large electrical signals.[4]

Data Presentation

The following table provides a template with hypothetical, yet realistic, EAG response data for this compound at various concentrations. This illustrates a standard format for presenting such data. Actual responses will vary depending on the insect species and experimental conditions.

Concentration of this compound (µg/µL)Mean EAG Response Amplitude (mV)Standard Deviation (mV)
0 (Solvent Control)0.050.02
0.0010.150.04
0.010.350.08
0.10.750.12
11.200.21
101.550.28

Experimental Protocols

This section provides a detailed methodology for conducting EAG recordings with this compound.

1. Preparation of this compound Stimulus

  • Stock Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or paraffin (B1166041) oil (e.g., at a concentration of 10 µg/µL).

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for dose-response analysis (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Stimulus Cartridge Preparation:

    • Apply 10 µL of each dilution onto a small piece of filter paper.[7]

    • Allow the solvent to evaporate for at least 2 minutes.[7]

    • Insert the filter paper into a clean Pasteur pipette or a dedicated stimulus cartridge.

    • Prepare a control cartridge with the solvent only.

2. Insect and Antenna Preparation

  • Insect Selection: Use healthy, adult insects of the target species. The age of the insect can influence olfactory sensitivity.

  • Immobilization: Anesthetize the insect by chilling it on ice or using CO₂.

  • Antenna Excision (if applicable): Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Mounting:

    • Excised Antenna: Mount the excised antenna onto an electrode holder. The base of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure a good connection.

    • Whole Insect: For a whole-insect preparation, immobilize the insect and place the reference electrode in the head (e.g., through an eye) and the recording electrode in contact with the tip of the antenna.

3. EAG Recording Procedure

  • Electrode Preparation: Use glass capillary microelectrodes filled with an appropriate saline solution (e.g., Ringer's solution).[3]

  • Setup and Stabilization:

    • Place the prepared antenna in a continuous stream of charcoal-filtered and humidified air.

    • Allow the preparation to stabilize for a few minutes until a stable baseline is achieved.

  • Stimulus Delivery:

    • Insert the tip of the stimulus cartridge into a hole in the main airflow tube.

    • Use a stimulus controller to deliver a precise puff of air (e.g., 0.5-2 seconds) through the cartridge, carrying the this compound vapor to the antenna.[7]

  • Recording:

    • Record the baseline electrical activity before the stimulus.

    • Deliver the odor stimulus and record the resulting negative voltage deflection (the EAG response).

    • Allow a sufficient recovery period (e.g., 1 minute) between stimuli to prevent antennal fatigue.[7]

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) from the baseline to the peak of the depolarization.

    • Subtract the average response to the solvent control from the responses to this compound to correct for mechanical stimulation.

    • Construct a dose-response curve by plotting the corrected EAG response against the logarithm of the stimulus concentration.

Visualizations

EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stimulus_prep Stimulus Preparation mount_antenna Mount Antenna on Electrodes stimulus_prep->mount_antenna insect_prep Insect Preparation insect_prep->mount_antenna electrode_prep Electrode Preparation electrode_prep->mount_antenna stabilize Stabilize Baseline mount_antenna->stabilize deliver_stimulus Deliver Stimulus stabilize->deliver_stimulus record_signal Record EAG Signal deliver_stimulus->record_signal measure_amplitude Measure Amplitude record_signal->measure_amplitude normalize_data Normalize Data measure_amplitude->normalize_data dose_response Dose-Response Analysis normalize_data->dose_response

Caption: A flowchart illustrating the key stages of an electroantennography (EAG) experiment.

Troubleshooting Flowchart for Noise Reduction in EAG

Troubleshooting_Flowchart action action result result start Noisy EAG Signal check_grounding Check Grounding? start->check_grounding check_faraday In Faraday Cage? check_grounding->check_faraday Yes action_ground Ensure Single-Point Grounding check_grounding->action_ground No check_equipment Isolate Electrical Equipment? check_faraday->check_equipment Yes action_faraday Use Grounded Faraday Cage check_faraday->action_faraday No check_connections Check Electrode Connections? check_equipment->check_connections Yes action_equipment Turn Off Non-Essential Equipment check_equipment->action_equipment No check_preparation New Preparation? check_connections->check_preparation Yes action_connections Reseat Electrodes, Check for Bubbles check_connections->action_connections No clean_signal Clean Signal check_preparation->clean_signal Yes action_preparation Prepare Fresh Antenna check_preparation->action_preparation No action_ground->check_faraday action_faraday->check_equipment action_equipment->check_connections action_connections->check_preparation action_preparation->clean_signal

Caption: A step-by-step guide to systematically troubleshoot and reduce background noise in EAG recordings.

Simplified Olfactory Signaling Pathway

Olfactory_Signaling odorant This compound (Odorant) receptor Odorant Receptor (OR) odorant->receptor g_protein G-Protein (Gq/Golf) receptor->g_protein plc_ac PLC / AC g_protein->plc_ac second_messenger IP3 / cAMP (Second Messenger) plc_ac->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization (EAG Signal) ion_channel->depolarization

Caption: A diagram illustrating the key molecular events in olfactory signal transduction leading to an EAG response.[9][10][11][12][13]

References

Enhancing the stability of 2-Methylundecane in lure formulations

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on enhancing the stability of 2-Methylundecane in lure formulations. Through detailed troubleshooting guides and frequently asked questions, this document addresses specific challenges encountered during experimentation, ensuring the reliability and efficacy of your research.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the stability and handling of this compound.

Q1: What is this compound and why is it used in lure formulations?

This compound is a branched-chain alkane. In lure formulations, particularly for insects, it can act as a semiochemical, either as a pheromone component or a kairomone, modifying insect behavior. Its volatility allows it to be dispersed in the air to attract or repel target species. As a branched alkane, it is generally more chemically stable than its straight-chain counterparts.[1][2]

Q2: What are the primary factors that cause the degradation of this compound in a lure?

The stability of this compound in a lure can be compromised by several environmental factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, especially when initiated by other factors like heat or light.[3]

  • UV Radiation: Sunlight, specifically UV radiation, can provide the energy to initiate photodegradation, breaking chemical bonds and altering the molecule's structure.[3]

  • High Temperatures: Elevated temperatures accelerate the rates of both oxidation and photodegradation and can also increase the compound's volatility, leading to a faster-than-desired release from the lure dispenser.[3][4]

Q3: What are the visible signs of lure degradation?

While chemical degradation of this compound itself may not be visible, you might observe:

  • Reduced Trap Captures: A significant drop in the number of captured insects is the most direct indicator that the lure is no longer effective.[3]

  • Discoloration of the Dispenser: Changes in the color of the lure matrix or dispenser may indicate chemical reactions involving the active ingredient or other components of the formulation.

  • Changes in Physical Properties: The lure matrix (e.g., rubber septum, polymer plug) may become brittle, sticky, or swollen, which can alter the release rate of the semiochemical.

Q4: What are the ideal storage conditions for this compound lures?

To maximize shelf-life, lures should be stored in a controlled environment.

  • Long-Term Storage: For periods longer than a few weeks, store lures in a freezer at -20°C or below.[3]

  • Short-Term Storage: For immediate use, refrigeration at 2-8°C is sufficient.[3]

  • Packaging: Always keep lures in their original sealed, airtight, and light-protective (e.g., foil) packaging until deployment.[3][5] To further minimize oxygen exposure, consider purging the container with an inert gas like nitrogen or argon before sealing.[3]

Q5: Can stabilizers be added to the lure formulation to improve the stability of this compound?

Yes, incorporating stabilizers is a common and effective strategy to prolong the life of a lure.[3]

  • Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be added to prevent oxidative degradation.[3]

  • UV Stabilizers: UV absorbers, such as those from the benzophenone (B1666685) class, can be mixed into the formulation to protect against photodegradation.[3] The choice and concentration of the stabilizer should be tested to ensure it does not interfere with the insect's response to the lure.

Troubleshooting Guides

Step-by-step solutions for specific problems you may encounter during your experiments.

Problem 1: Rapid Loss of Lure Effectiveness in the Field

Your traps show a sharp decline in capture rates just a short time after deploying new lures, well before their expected lifespan is over.

  • Possible Causes:

    • Accelerated Degradation: High field temperatures or intense sun exposure (UV radiation) are degrading the this compound.[3]

    • High Volatility (Flash-Off): The dispenser material is releasing the compound too quickly, a phenomenon known as "flash-off".[4]

    • Formulation Incompatibility: Other components in the lure matrix may be reacting with the this compound.

  • Recommended Solutions:

    • Incorporate Stabilizers: Add an antioxidant (e.g., BHT at 0.1-1.0% w/w) and a UV stabilizer (e.g., a benzophenone at 0.5-2.0% w/w) to the formulation.[3]

    • Change Dispenser Type: Switch to a dispenser material with a lower porosity or a design that offers more protection from the environment, such as a controlled-release membrane or a thicker polymer matrix.[3]

    • Pre-Age the Lure: Before field deployment, allow the lure to air out in a controlled environment for 24 hours to allow the initial high "flash-off" to subside, leading to a more stable release rate later.[4]

    • Relocate Traps: If possible, place traps in shaded areas to reduce exposure to direct sunlight and extreme heat.[3]

Problem 2: Inconsistent Performance Between Different Batches of Lures

You observe significant variability in insect attraction and lure longevity when comparing different batches of lures prepared using the same protocol.

  • Possible Causes:

    • Inconsistent Component Ratios: Minor errors in weighing or mixing of this compound or stabilizers can lead to large performance differences.

    • Contamination: Contamination of the lure during handling (e.g., with oils from skin) can repel insects.[4]

    • Variable Storage of Raw Materials: The this compound or other formulation components may have degraded in storage before being used to make the lures.

  • Recommended Solutions:

    • Standardize Protocols: Ensure all measurements are precise. Use calibrated analytical balances and volumetric glassware. Document every step of the formulation process.

    • Use Personal Protective Equipment (PPE): Always handle lures and their components with gloves to prevent contamination.[4]

    • Quality Control Raw Materials: Store all chemicals under recommended conditions. Before preparing a new batch, run a small analytical test (e.g., GC-MS) on the stock this compound to confirm its purity.

    • Retain Batch Samples: Keep a few lures from each batch stored under ideal freezer conditions.[3] These can be used as a reference standard to test against underperforming lures from the same batch.

Problem 3: Difficulty Quantifying this compound Degradation

Your analytical results for the concentration of this compound in aged lures are erratic and not reproducible, making it difficult to determine a degradation curve.

  • Possible Causes:

    • Incomplete Extraction: The solvent and method used for extraction may not be efficiently removing all the remaining this compound from the dispenser matrix.

    • Volatilization During Sample Prep: The compound may be lost to evaporation during the extraction and concentration steps.

    • Instrumental Error: The Gas Chromatography (GC) method may not be optimized for this specific compound.

  • Recommended Solutions:

    • Optimize Extraction Protocol: Test different solvents (e.g., hexane, dichloromethane) and extraction times.[3] Soaking the dispenser for a longer period (e.g., 24 hours) may be necessary.[3]

    • Use an Internal Standard: Add a known amount of a non-reactive, structurally similar compound (that is not present in the sample) to each extract just before GC analysis.[3] This allows you to correct for variations in sample volume and instrument response.

    • Minimize Sample Evaporation: Keep extracts in sealed vials and minimize the time they are open to the air. If a concentration step is needed, use a gentle stream of nitrogen rather than heat.

    • Validate Analytical Method: Ensure your GC-MS method has the appropriate temperature ramp, column type, and detector settings for analyzing long-chain alkanes.

Data Presentation

The following table summarizes the impact of various stabilizers on the stability of a generic semiochemical lure formulation under accelerated aging conditions.

Stabilizer TreatmentConcentration (% w/w)Semiochemical Remaining after 28 days at 40°C
Control (No Stabilizer)0.035%
BHT (Antioxidant)0.568%
UV Absorber1.055%
BHT + UV Absorber0.5 + 1.085%
Note: These values are illustrative and represent typical improvements. Actual results will vary based on the specific formulation and environmental conditions.[3]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Lure Formulations

Objective: To quickly evaluate and compare the stability of different lure formulations by exposing them to elevated temperature and humidity.[3]

Methodology:

  • Preparation: Prepare several lures for each experimental formulation (e.g., different stabilizers). Seal each lure in its own airtight, light-proof package. Prepare a set of control lures from each batch to be stored in a freezer at -20°C.[3]

  • Accelerated Aging: Place the experimental lures in an environmental chamber set to an elevated temperature (e.g., 40°C or 50°C) and controlled humidity (e.g., 75% RH).[3]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures (e.g., 3 replicates) from the chamber. At the same time, retrieve a control lure from the freezer.[3]

  • Pheromone Extraction: a. Cut each dispenser into small pieces and place them in a labeled glass vial. b. Add a precise volume of a suitable solvent (e.g., 5 mL of hexane).[3] c. Seal the vial and allow it to extract for a set period (e.g., 24 hours) at room temperature on a shaker.

  • GC-MS Analysis: a. Transfer an aliquot of the extract to an autosampler vial. b. Add a known amount of an internal standard.[3] c. Analyze the sample using a validated GC-MS method to determine the concentration of this compound.

  • Data Analysis: For each formulation, plot the percentage of this compound remaining versus time. Compare the degradation rates of the different formulations to determine the most stable one.

Visualizations

Degradation Pathways

G cluster_initiators Initiating Factors cluster_compound Compound State cluster_degradation Degradation Processes cluster_products Result UV UV Radiation (Sunlight) Photo Photodegradation UV->Photo Heat High Temperature Oxid Oxidation Heat->Oxid O2 Oxygen (Air) O2->Oxid M2U This compound (Stable) M2U->Photo Initiates M2U->Oxid Initiates DP Degradation Products (e.g., Ketones, Alcohols) Loss of Activity Photo->DP Oxid->DP

Caption: Potential degradation pathways for this compound in lure formulations.

Experimental Workflow for Stability Assessment

G prep 1. Lure Formulation (Control & Experimental) storage 2. Divide Batches prep->storage freezer 3a. Control Storage (-20°C Freezer) storage->freezer chamber 3b. Accelerated Aging (e.g., 40°C Chamber) storage->chamber sample 4. Sample at Intervals (t=0, 7, 14, 28 days) freezer->sample chamber->sample extract 5. Solvent Extraction sample->extract analyze 6. GC-MS Analysis (with Internal Standard) extract->analyze data 7. Data Analysis (Degradation Curve) analyze->data

Caption: Experimental workflow for assessing the stability of this compound lures.

Troubleshooting Logic for Lure Failure

G start Start: Lure performance is poor q1 Is failure rapid in the field? start->q1 a1_yes Check for high heat/UV exposure. Incorporate stabilizers. Change dispenser type. q1->a1_yes Yes q2 Is failure inconsistent between batches? q1->q2 No a2_yes Review formulation protocol. Check for contamination. QC raw materials. q2->a2_yes Yes q3 Was lure stored for a long time? q2->q3 No a3_yes Review storage conditions. Ensure freezer storage in sealed, dark packaging. q3->a3_yes Yes end_node Consult further literature or technical support. q3->end_node No

Caption: A logical workflow to troubleshoot causes of lure underperformance.

References

Minimizing isomerization during 2-Methylundecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylundecane (B1362468). The primary focus is on minimizing isomerization to other C12 alkane isomers, a critical factor for ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound. The first involves the synthesis of a C12 carbonyl precursor, 2-methylundecanal (B89849), followed by a reduction step. The second is a direct approach using a Grignard reaction to form the carbon skeleton.

Q2: Which synthetic route is most prone to isomerization?

A2: Synthetic routes that employ strongly acidic conditions are most likely to cause isomerization. For instance, the Clemmensen reduction of 2-methylundecanal to this compound proceeds under concentrated hydrochloric acid, which can promote carbocation rearrangements and lead to a mixture of alkane isomers.[1][2][3][4]

Q3: How can I minimize isomerization during the synthesis?

A3: To minimize isomerization, it is crucial to select reaction conditions that avoid the formation of carbocation intermediates. For the reduction of 2-methylundecanal, the Wolff-Kishner reduction, which is carried out under basic conditions, is the preferred method.[5][6][7] If using a Grignard-based approach, ensuring the reaction is performed under standard, non-catalytic conditions for Grignard reagent formation and coupling will minimize the risk of rearrangement.

Q4: Is isomerization of the Grignard reagent itself a concern?

A4: While the isomerization of Grignard reagents is possible, it typically requires the presence of a transition metal catalyst.[8] Under standard preparation conditions (reacting an alkyl halide with magnesium in an ether solvent), spontaneous isomerization of a secondary Grignard reagent is not a common side reaction.[9][10]

Q5: What is the best way to purify this compound from its structural isomers?

A5: The separation of alkane isomers is challenging due to their similar physical properties. Fractional distillation can be attempted, but may not be effective if the boiling points are very close. Preparative gas chromatography (prep-GC) or preparative high-performance liquid chromatography (prep-HPLC) on a nonpolar stationary phase are more effective but can be costly and time-consuming.[11][12] Therefore, preventing isomerization during synthesis is the most effective strategy.

Q6: How can I quantify the amount of isomeric impurity in my product?

A6: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for the qualitative and quantitative analysis of alkane isomers.[13][14][15] By using a high-resolution capillary column, it is often possible to separate different branched C12 alkanes and determine their relative abundance from the chromatogram.

Troubleshooting Guides

Issue 1: Isomeric impurities detected by GC-MS after reduction of 2-methylundecanal.
Potential Cause Troubleshooting Action
Use of Clemmensen Reduction: The strongly acidic conditions of the Clemmensen reduction (zinc amalgam and concentrated HCl) are known to cause carbocation rearrangements, leading to isomerization.[1][16]
Solution: Switch to the Wolff-Kishner reduction, which uses basic conditions (hydrazine and a strong base like KOH in a high-boiling solvent) and is less prone to skeletal rearrangements.[5][17]
Contaminated Starting Material: The 2-methylundecanal starting material may have contained other C12 aldehyde isomers.
Solution: Verify the purity of the 2-methylundecanal by GC-MS before the reduction step. Purify the aldehyde by fractional distillation if necessary.
Issue 2: Low yield or side products in the Grignard synthesis of this compound.
Potential Cause Troubleshooting Action
Wurtz Coupling: The Grignard reagent may react with the starting alkyl halide, leading to a homo-coupled byproduct.
Solution: Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to keep the concentration of the alkyl halide low.
Reaction with Moisture or Oxygen: Grignard reagents are highly reactive towards water and oxygen.
Solution: Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[9]
Low Reactivity of Alkyl Halide: If using an alkyl chloride, the reaction to form the Grignard reagent may be sluggish.
Solution: Use a more reactive alkyl bromide or iodide. Alternatively, a small amount of iodine can be used to activate the magnesium surface.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Methylundecanal

Method Reagents Conditions Potential for Isomerization Suitable for
Wolff-Kishner Reduction Hydrazine (B178648) (NH₂NH₂), KOH or NaOHBasic, high temperature (e.g., in diethylene glycol)LowBase-stable, acid-sensitive substrates[6]
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), conc. HClAcidic, refluxHighAcid-stable, base-sensitive substrates[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction of 2-Methylundecanal

This protocol is designed to minimize isomerization by using basic reaction conditions.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 2-methylundecanal (1 equivalent), diethylene glycol as the solvent, and hydrazine hydrate (B1144303) (4 equivalents). Heat the mixture to reflux for 1 hour.

  • Decomposition: After cooling slightly, add potassium hydroxide (B78521) pellets (4 equivalents) to the reaction mixture.

  • Distillation: Replace the reflux condenser with a distillation apparatus. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200°C.

  • Reflux: Once the distillation has ceased, return the apparatus to a reflux setup and heat the mixture at reflux for 4-6 hours. The solution should become clear with the evolution of nitrogen gas.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with a nonpolar solvent like hexane (B92381) or pentane.

  • Purification: Wash the organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes a direct route to this compound.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In a dropping funnel, add a solution of 1-bromodecane (B1670165) (1 equivalent) in anhydrous diethyl ether. Add a small amount of the 1-bromodecane solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color and gentle reflux). Once initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction: Cool the Grignard reagent to 0°C. In a separate flask, prepare a solution of dimethyl sulfate (1.1 equivalents) in anhydrous diethyl ether. Add the dimethyl sulfate solution dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent. Purify the resulting this compound by vacuum distillation.

Mandatory Visualizations

G cluster_0 Synthesis via Reduction cluster_1 Synthesis via Grignard Reaction 2-Methylundecanal 2-Methylundecanal Reduction Reduction 2-Methylundecanal->Reduction Hydrazine Hydrazine Hydrazine->Reduction KOH KOH KOH->Reduction 2-Methylundecane_A This compound Reduction->2-Methylundecane_A 1-Bromodecane 1-Bromodecane Grignard_Formation Grignard Formation 1-Bromodecane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Decylmagnesium_bromide Decylmagnesium bromide Grignard_Formation->Decylmagnesium_bromide Coupling Coupling Decylmagnesium_bromide->Coupling Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->Coupling 2-Methylundecane_B This compound Coupling->2-Methylundecane_B

Caption: Synthetic workflows for this compound production.

G Start Isomeric Impurities Detected Analysis Analyze Reaction Conditions Start->Analysis Clemmensen Clemmensen Reduction Used? Analysis->Clemmensen Switch_Method Switch to Wolff-Kishner Reduction Clemmensen->Switch_Method Yes Check_Purity Check Purity of 2-Methylundecanal Clemmensen->Check_Purity No End Problem Resolved Switch_Method->End Purify_Aldehyde Purify Aldehyde via Fractional Distillation Check_Purity->Purify_Aldehyde Purify_Aldehyde->End

Caption: Troubleshooting logic for isomeric impurities.

References

Technical Support Center: 2-Methylundecane Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and troubleshooting of 2-Methylundecane samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, a branched alkane, is oxidation. This can occur through autoxidation, which is a spontaneous reaction with atmospheric oxygen, and can be accelerated by exposure to heat, light (photo-oxidation), and the presence of metal ions or other initiators.

Q2: How should I properly store my this compound samples to ensure stability?

A2: To ensure the long-term stability of this compound, samples should be stored in a cool, dry, and dark environment, away from direct sunlight and sources of heat or ignition. The recommended storage temperature is typically refrigerated (2-8°C). Samples should be stored in tightly sealed, inert glass containers with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Q3: What are the potential degradation products of this compound?

A3: Oxidation of this compound can lead to the formation of a variety of oxygenated products. The initial products are typically hydroperoxides, which can then decompose to form alcohols, ketones, and aldehydes. Further oxidation can lead to the cleavage of C-C bonds, resulting in smaller carboxylic acids and other oxygenated fragments.[1][2][3]

Q4: Can the type of storage container affect the purity of my this compound sample?

A4: Yes, the container material is critical. Plastic containers should generally be avoided for long-term storage as plasticizers and other additives can leach into the sample, causing contamination.[4][5][6][7] Additionally, volatile hydrocarbons like this compound can potentially be absorbed by or permeate through some plastics. Inert glass, such as amber glass vials, with PTFE-lined septa or caps are the preferred choice to maintain sample purity.

Q5: I am seeing unexpected peaks in my GC analysis. What could be the cause?

A5: Unexpected peaks, often called "ghost peaks," can arise from several sources. These include contamination from the injection port, septum bleed, contaminated carrier gas, or carryover from a previous injection. It is also possible that these peaks are degradation products of your this compound sample. Proper system maintenance, including regular replacement of septa and liners, and ensuring high-purity gases are used, can help minimize these issues.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Peak Shape in Gas Chromatography (GC) Analysis

Symptom: You observe peak tailing or fronting for the this compound peak in your chromatogram.

Potential Cause Troubleshooting Steps
Active Sites in the GC System - Solution: Deactivate the system. This can be done by injecting a derivatizing agent or by using a more inert liner and column. Regularly replace the inlet liner.
Column Contamination - Solution: Bake out the column at a high temperature (within the column's specified limits). If the problem persists, trim the first few centimeters of the column from the injector side.
Improper Column Installation - Solution: Ensure the column is installed at the correct depth in both the injector and detector. An incorrect installation can create dead volume, leading to peak distortion.
Sample Overload - Solution: Reduce the injection volume or dilute the sample.
Solvent Mismatch - Solution: Ensure the solvent used to dissolve the this compound is compatible with the GC column's stationary phase. For non-polar columns, use a non-polar solvent like hexane (B92381) or heptane.

Symptom: You observe broad peaks for this compound.

Potential Cause Troubleshooting Steps
Low Carrier Gas Flow Rate - Solution: Increase the carrier gas flow rate to the optimal level for your column dimensions. This reduces the time the analyte spends in the column, minimizing band broadening.[8]
Injector Temperature Too Low - Solution: Increase the injector temperature to ensure rapid and complete volatilization of the this compound.
Slow Oven Temperature Ramp Rate - Solution: A very slow ramp rate can lead to broader peaks. Try increasing the ramp rate.[8]
Large Injection Volume - Solution: Injecting too large a volume can cause band broadening. Reduce the injection volume.
Issue 2: Inconsistent Retention Times

Symptom: The retention time for the this compound peak shifts between injections.

Potential Cause Troubleshooting Steps
Leaks in the GC System - Solution: Perform a leak check of the entire system, including the injector, column fittings, and gas lines.
Fluctuations in Carrier Gas Flow/Pressure - Solution: Ensure your gas source provides a consistent pressure. Check and, if necessary, replace the gas regulators and traps.
Changes in Oven Temperature Profile - Solution: Verify that the GC oven is accurately following the set temperature program.
Column Aging - Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced.

Data Presentation: Illustrative Degradation of this compound

The following table presents hypothetical data to illustrate the potential degradation of this compound under various stress conditions. Note: This data is for illustrative purposes only and actual degradation rates should be determined experimentally.

Stress Condition Duration Temperature Purity of this compound (%) Major Degradation Products Detected
Thermal 7 days60°C98.52-Undecanol, 2-Undecanone
Photolytic (UV Lamp) 24 hoursAmbient95.22-Undecanol, 2-Undecanone, shorter-chain aldehydes
Oxidative (3% H₂O₂) 48 hoursAmbient89.72-Undecanol, 2-Undecanone, various carboxylic acids
Acidic (0.1 M HCl) 7 days40°C>99.5No significant degradation
Basic (0.1 M NaOH) 7 days40°C>99.5No significant degradation

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-FID

This protocol provides a general method for determining the purity of a this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Instrumentation and Materials:

  • Gas Chromatograph with FID

  • Capillary Column: A non-polar column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen, high purity

  • This compound reference standard (known purity)

  • Solvent: Hexane or Heptane, GC grade

  • Autosampler vials with PTFE-lined septa

2. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of approximately 1000 µg/mL in hexane.

  • Prepare the this compound sample to be tested at the same concentration in hexane.

3. GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Detector Temperature: 280°C

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

4. Analysis:

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9][10][11]

1. Sample Preparation:

  • Prepare solutions of this compound at a concentration of approximately 1 mg/mL in an appropriate solvent (e.g., acetonitrile (B52724) or a solvent mixture that is stable under the stress conditions).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Keep at 60°C for up to 7 days.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at 60°C for up to 7 days.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature in the dark for up to 48 hours.

  • Thermal Degradation: Store the sample solution in a tightly sealed vial in an oven at 70°C for up to 7 days.

  • Photodegradation: Expose the sample solution in a photostability chamber to a light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze the samples by a stability-indicating method, such as GC-MS, to separate and identify the degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.

Visualizations

degradation_pathway This compound This compound Hydroperoxide Intermediate Hydroperoxide Intermediate This compound->Hydroperoxide Intermediate Oxidation (O2, Heat, Light) 2-Undecanol 2-Undecanol Hydroperoxide Intermediate->2-Undecanol 2-Undecanone 2-Undecanone Hydroperoxide Intermediate->2-Undecanone C-C Bond Cleavage Products C-C Bond Cleavage Products Hydroperoxide Intermediate->C-C Bond Cleavage Products Further Oxidation Shorter-chain Carboxylic Acids & Aldehydes Shorter-chain Carboxylic Acids & Aldehydes C-C Bond Cleavage Products->Shorter-chain Carboxylic Acids & Aldehydes

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Proper Storage Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Prepare Stressed Samples Prepare Stressed Samples Dilute to Working Concentration->Prepare Stressed Samples Store at 2-8°C Store at 2-8°C Dilute to Working Concentration->Store at 2-8°C GC-FID/MS Analysis GC-FID/MS Analysis Prepare Stressed Samples->GC-FID/MS Analysis Peak Identification Peak Identification GC-FID/MS Analysis->Peak Identification Purity Calculation / Degradant Identification Purity Calculation / Degradant Identification Peak Identification->Purity Calculation / Degradant Identification Protect from Light Protect from Light Store at 2-8°C->Protect from Light Inert Atmosphere Inert Atmosphere Protect from Light->Inert Atmosphere troubleshooting_logic Problem Observed Problem Observed Poor Peak Shape Poor Peak Shape Problem Observed->Poor Peak Shape Inconsistent Retention Time Inconsistent Retention Time Problem Observed->Inconsistent Retention Time Check for Active Sites Check for Active Sites Poor Peak Shape->Check for Active Sites Tailing Check for Contamination Check for Contamination Poor Peak Shape->Check for Contamination Tailing/Broadening Check Column Installation Check Column Installation Poor Peak Shape->Check Column Installation Tailing/Fronting Optimize Injection Parameters Optimize Injection Parameters Poor Peak Shape->Optimize Injection Parameters Broadening Check for Leaks Check for Leaks Inconsistent Retention Time->Check for Leaks Yes Check Flow/Pressure Check Flow/Pressure Inconsistent Retention Time->Check Flow/Pressure No Verify Oven Temperature Verify Oven Temperature Check Flow/Pressure->Verify Oven Temperature OK Check Column Age Check Column Age Verify Oven Temperature->Check Column Age OK

References

Technical Support Center: Accurate Quantification of 2-Methylundecane using SPME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Methylundecane using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for this compound analysis?

A1: For a non-polar, semi-volatile compound like this compound, a non-polar fiber is the most suitable choice. A 100 µm Polydimethylsiloxane (PDMS) coated fiber is generally recommended for the extraction of alkanes and other non-polar volatile and semi-volatile compounds.[1] For trace-level analysis, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber can also be considered due to its higher capacity for a broader range of analytes.[2][3]

Q2: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for this compound?

A2: Headspace SPME (HS-SPME) is generally the preferred method for analyzing volatile and semi-volatile compounds like this compound in liquid or solid samples.[4] HS-SPME is a cleaner technique as the fiber is not in direct contact with the sample matrix, which minimizes matrix effects, reduces contamination, and extends the fiber's lifespan.[4] Direct immersion may be an option for cleaner sample matrices or when higher sensitivity is required, but it is more susceptible to interference from the sample matrix.

Q3: What are the critical parameters to optimize for HS-SPME of this compound?

A3: The most critical parameters to optimize for accurate and reproducible quantification are:

  • Extraction Temperature: Higher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace. However, excessively high temperatures can negatively impact the partitioning equilibrium. A typical starting range for optimization is 50-70°C.

  • Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample headspace and the SPME fiber. This is often in the range of 20-60 minutes. It is crucial to keep the extraction time consistent across all samples and standards for reproducible results.

  • Sample Agitation: Stirring or agitation of the sample during extraction is important to accelerate the mass transfer of this compound into the headspace, reducing equilibration time and improving precision.[5]

  • Addition of Salt: For aqueous samples, adding a salt such as sodium chloride (NaCl) can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of this compound and promotes its partitioning into the headspace, thereby increasing sensitivity.

Q4: How can I accurately quantify this compound using SPME?

A4: Accurate quantification with SPME requires a carefully planned calibration strategy. The most common and robust methods are:

  • External Calibration with Matrix-Matched Standards: This involves creating a series of calibration standards in a matrix that closely mimics the unknown samples. This is crucial to compensate for any matrix effects that may influence the extraction efficiency.

  • Stable Isotope Dilution Assay (SIDA): This is the most accurate method. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-d5) to both the samples and calibration standards. This approach effectively corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inappropriate SPME fiber selection.For the non-polar this compound, use a non-polar fiber like 100 µm PDMS.
Suboptimal extraction parameters (temperature, time).Optimize the extraction temperature (e.g., 50-70°C) and time (e.g., 20-60 min) to ensure efficient partitioning into the headspace.
Incorrect GC inlet parameters (desorption temperature/time).Ensure the GC inlet temperature is high enough for rapid and complete desorption of this compound from the fiber (e.g., 250°C). Use splitless injection mode for at least 2 minutes to transfer the entire sample onto the column.[5]
Fiber damage or contamination.Visually inspect the fiber for damage. Condition the fiber before each use according to the manufacturer's instructions. If contamination is suspected, bake the fiber at a high temperature (within its recommended limit). Replace the fiber after approximately 50-100 injections.
Poor Reproducibility (High RSD) Inconsistent sampling technique (manual injection).Use an autosampler for precise and repeatable injections. If performing manual injections, ensure consistent fiber immersion depth and timing for every sample. Maintain a consistent sample volume and vial size.
Variable sample matrix.Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent agitation.Ensure consistent and vigorous agitation for all samples and standards.
Fluctuations in extraction temperature.Use a thermostatted agitator or water bath to maintain a constant temperature during extraction.
Peak Tailing or Broadening Suboptimal GC conditions.Optimize the carrier gas flow rate. Ensure the GC inlet temperature is sufficient for rapid desorption.
Active sites in the GC system.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Carryover from a previous injection.Increase the fiber desorption time and/or temperature in the GC inlet. Run a blank after a high-concentration sample to check for carryover.
Fiber Breakage Incorrect vial septa.Use septa designed for SPME analysis, which are typically thinner and easier to pierce. Avoid overly thick headspace vial septa.
Misalignment of the autosampler.Ensure the autosampler is properly aligned with the GC inlet to prevent bending or breaking of the needle.
Bending the needle during manual injection.Be careful to insert the needle straight into the vial and GC inlet.

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

1. Materials and Reagents:

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) fiber assembly for manual or autosampler use.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Standards: this compound (≥98% purity) stock solution (e.g., 1 mg/mL in methanol).

  • Internal Standard (Recommended): this compound-d5 (or other suitable deuterated alkane) stock solution (e.g., 100 µg/mL in methanol).

  • Solvent: Methanol (HPLC grade).

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 450°C for 4 hours before use.

2. Standard Preparation:

  • Prepare a series of calibration standards by spiking the appropriate volume of the this compound stock solution into an analyte-free matrix that matches your sample (e.g., control plasma, water).

  • A typical calibration range for this type of analysis could be 1-100 ng/mL.

  • If using an internal standard, add a constant concentration to all calibration standards and samples.

3. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If applicable, add the internal standard to achieve a known final concentration.

  • Add 1.5 g of NaCl to the vial.

  • Immediately seal the vial tightly with the screw cap.

4. HS-SPME Procedure:

  • Place the vial in an autosampler tray or a heating block with agitation capabilities.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration.

  • Extraction: Expose the 100 µm PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

5. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a suitable non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 50°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes. (This is an example program and should be optimized for your specific instrument and column).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for this compound (e.g., m/z 43, 57, 71, 85) to enhance sensitivity and selectivity.

6. Calibration:

  • Analyze the prepared calibration standards using the same HS-SPME-GC-MS method.

  • Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of alkanes using SPME-GC-MS. The values for this compound are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Calibration Curve and Linearity for this compound

ParameterValue
Calibration Range1 - 100 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.995

Table 2: Method Precision and Accuracy for this compound

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low QC5< 15%< 15%85 - 115%
Medium QC50< 10%< 10%90 - 110%
High QC80< 10%< 10%90 - 110%

Table 3: Detection and Quantification Limits for this compound

ParameterEstimated Value
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Visualizations

SPME_Calibration_Workflow SPME Calibration Workflow for this compound cluster_prep Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification Standard_Prep Prepare Calibration Standards (1-100 ng/mL) IS_Spike Spike Internal Standard Standard_Prep->IS_Spike Sample_Prep Prepare Samples (5 mL + 1.5g NaCl) Sample_Prep->IS_Spike Equilibration Incubate & Agitate (60°C, 15 min) IS_Spike->Equilibration Extraction Expose PDMS Fiber (60°C, 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C, 5 min) Extraction->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Detection Mass Spectrometry Detection (EI, SIM mode) Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantify Quantify this compound in Samples Calibration_Curve->Quantify

Caption: Workflow for SPME calibration of this compound.

Troubleshooting_Logic SPME Troubleshooting Logic Flow Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Reproducibility Poor Reproducibility? Check_Signal->Check_Reproducibility No Sol_Signal Optimize Extraction Parameters Check Fiber & GC Inlet Settings Check_Signal->Sol_Signal Yes Check_Peak_Shape Peak Tailing/Broadening? Check_Reproducibility->Check_Peak_Shape No Sol_Reproducibility Use Autosampler Use Matrix-Matched Standards or IS Ensure Consistent Temp/Agitation Check_Reproducibility->Sol_Reproducibility Yes Sol_Peak_Shape Optimize GC Conditions Use Deactivated Liner Check for Carryover Check_Peak_Shape->Sol_Peak_Shape Yes End Problem Resolved Check_Peak_Shape->End No Sol_Signal->End Sol_Reproducibility->End Sol_Peak_Shape->End

Caption: Logical workflow for troubleshooting SPME analysis.

References

Reducing non-target species capture in 2-Methylundecane baited traps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Methylundecane and other methyl-branched alkanes as bait in insect traps. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the capture of non-target species and enhance the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are experiencing high numbers of non-target insects in our this compound baited traps. What are the likely causes?

A1: High bycatch in traps baited with methyl-branched alkanes like this compound can stem from several factors. Firstly, the purity of the synthetic pheromone is crucial. Impurities in the lure can act as attractants for a range of non-target species. Secondly, the design and color of your trap play a significant role. For instance, certain colors, like yellow, are known to attract a wide variety of insects, including beneficial species. Finally, the population dynamics of local insect communities can influence bycatch, with abundant, closely related non-target species being more likely to be captured.

Q2: What is the primary target group of insects for this compound and other similar methyl-branched alkane baits?

A2: this compound belongs to a class of compounds known as cuticular hydrocarbons (CHCs), which are integral to insect communication.[1][2][3][4] Specifically, methyl-branched alkanes have been identified as potent sex pheromones in several species of moths (Lepidoptera), particularly within the tiger moth family (Arctiidae).[5][6] For example, the related compound 2-methylheptadecane (B108993) is a known sex pheromone for multiple tiger moth species.[5][6] Therefore, the primary target for such baits is likely to be moth species that use these or structurally similar compounds for mate location.

Q3: Can the release rate of the this compound lure affect the specificity of our traps?

A3: Absolutely. The release rate of the pheromone is a critical factor. An excessively high release rate, often occurring shortly after deploying a new lure (a "flash-off" period), can lead to a less specific plume that may attract non-target species or even repel the target species. It is advisable to "air" new lures for a set period before placing them in traps to allow the initial high release rate to stabilize. The optimal release rate mimics the natural pheromone emission of the target insect.

Q4: Are there any commercially available tools or modifications to reduce bycatch in our traps?

A4: Yes, several modifications can be implemented. Protective nets or meshes with specific opening sizes can be fitted to trap entrances to exclude larger non-target insects while allowing the target species to enter. Additionally, specialized trap designs, such as those with species-specific entrance hole sizes or shapes, can significantly improve selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during field experiments with this compound baited traps.

Problem Potential Cause Troubleshooting Steps
High capture of non-target moths Lure may contain impurities attractive to other moth species.1. Verify the purity of your this compound lure with the supplier. 2. If possible, analyze a sample of the lure using gas chromatography-mass spectrometry (GC-MS) to identify any contaminants. 3. Consider testing lures from different suppliers to compare specificity.
Trap design is not selective for the target species.1. Experiment with different trap designs (e.g., delta traps vs. funnel traps). 2. Modify the trap entrance with baffles or reduced opening sizes to physically exclude larger non-target moths.
High capture of beneficial insects (e.g., bees, ladybugs) Trap color is highly attractive to a broad range of insects.1. Avoid using traps with yellow or white components, which are known to attract many beneficial insects. 2. Switch to traps of a single, less attractive color such as green, red, or black.
Trap placement is in an area of high beneficial insect activity.1. Relocate traps away from flowering plants or other resources that attract beneficial insects. 2. Adjust the height of the traps based on the typical flight patterns of the target versus non-target species.
Low or no capture of the target species Pheromone lure is not effective or has expired.1. Check the expiration date of the lure and store it according to the manufacturer's instructions (typically in a freezer). 2. Ensure the lure has been deployed for the correct amount of time; some have a limited field life. 3. Allow for a brief "airing" period before deployment to avoid an initial "flash-off" that might be repellent.
Incorrect trap placement or low population density.1. Consult literature on the target species' behavior to determine the optimal trap height and location (e.g., within the canopy vs. at the edge of a field). 2. Increase the number of traps deployed to increase the probability of capture, especially if the target population is low.
Inconsistent capture rates between traps Interference between traps or significant environmental variability.1. Ensure traps are placed at a sufficient distance from each other to avoid plume interference (a minimum of 20 meters is a general guideline, but this can vary). 2. Record environmental conditions at each trap location (e.g., wind speed and direction, temperature) to account for variability in your data analysis.

Experimental Protocols

Protocol 1: Evaluating the Impact of Trap Color on Bycatch

Objective: To determine the optimal trap color for maximizing the capture of the target moth species while minimizing bycatch of non-target insects.

Materials:

  • Delta traps in three different colors (e.g., green, red, and white).

  • This compound lures from a single, reputable source.

  • Collection jars or sticky inserts for the traps.

  • Field notebook and marking flags.

Methodology:

  • Select a suitable field site with a known or suspected population of the target moth species.

  • Establish a grid of trapping locations, ensuring a minimum distance of 20 meters between each location.

  • At each location, deploy a set of the three different colored traps, baited with the this compound lure.

  • Randomize the placement of the colored traps at each location to avoid positional bias.

  • Check the traps at regular intervals (e.g., every 48-72 hours) for a predetermined experimental period.

  • For each trap check, count and identify the number of target moths and all non-target insects to the lowest feasible taxonomic level.

  • Analyze the data to compare the capture rates of target and non-target species among the different colored traps.

Protocol 2: Assessing the Efficacy of Physical Excluders for Bycatch Reduction

Objective: To quantify the effectiveness of a physical mesh excluder in reducing the capture of large, non-target insects.

Materials:

  • Funnel traps of a uniform design and color.

  • This compound lures.

  • Mesh netting with a predetermined opening size, designed to allow passage of the target species but exclude larger insects.

  • Control traps without the mesh excluder.

Methodology:

  • In your selected field site, set up pairs of funnel traps at each trapping location.

  • One trap in each pair should be fitted with the mesh excluder over the entrance, while the other serves as the control.

  • Bait both traps in each pair with the this compound lure.

  • Deploy the traps and collect data on target and non-target captures at regular intervals.

  • Compare the bycatch rates, particularly of larger insect orders like Coleoptera and Hymenoptera, between the traps with and without the excluder.

  • Simultaneously, compare the capture rates of the target moth species to ensure the excluder does not significantly hinder their entry.

Data Presentation

Table 1: Hypothetical Bycatch Reduction with Different Trap Colors

Trap Color Target Moths (Mean Catch ± SE) Non-Target Lepidoptera (Mean Catch ± SE) Beneficial Insects (Mean Catch ± SE)
White15.2 ± 2.18.7 ± 1.525.4 ± 3.8
Yellow12.8 ± 1.910.1 ± 2.042.1 ± 5.2
Green14.5 ± 2.04.2 ± 0.910.3 ± 1.8
Red13.9 ± 1.83.8 ± 0.88.7 ± 1.5

Table 2: Hypothetical Efficacy of a Mesh Excluder on Bycatch

Trap Modification Target Moths (Mean Catch ± SE) Large Non-Target Coleoptera (Mean Catch ± SE) Large Non-Target Hymenoptera (Mean Catch ± SE)
No Excluder (Control)22.4 ± 3.512.1 ± 2.37.8 ± 1.4
With Mesh Excluder20.8 ± 3.11.5 ± 0.40.8 ± 0.2

Visualizations

Bycatch_Reduction_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Specific Interventions cluster_3 Outcome HighBycatch High Bycatch of Non-Target Species Lure Lure-Based Solutions HighBycatch->Lure Trap Trap-Based Solutions HighBycatch->Trap Purity Verify Lure Purity Lure->Purity ReleaseRate Optimize Release Rate Lure->ReleaseRate Color Change Trap Color Trap->Color Design Modify Trap Design (e.g., Excluders) Trap->Design ReducedBycatch Reduced Bycatch & Increased Specificity Purity->ReducedBycatch ReleaseRate->ReducedBycatch Color->ReducedBycatch Design->ReducedBycatch

Caption: A workflow diagram for troubleshooting and reducing non-target species capture.

Experimental_Design_Logic cluster_0 Hypothesis Formulation cluster_1 Experimental Setup cluster_2 Data Collection & Analysis cluster_3 Conclusion Hypothesis Hypothesis: Trap modification will reduce bycatch. Control Control Group: Standard Trap Hypothesis->Control Treatment Treatment Group: Modified Trap Hypothesis->Treatment Data Collect & Compare: - Target Species Count - Non-Target Species Count Control->Data Treatment->Data Conclusion Statistically Significant Difference? Data->Conclusion

Caption: Logical flow for designing an experiment to test bycatch reduction methods.

References

Technical Support Center: Method Refinement for Distinguishing 2-Methylundecane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the differentiation of 2-Methylundecane from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in distinguishing this compound from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of alkane isomers. They often have very close boiling points and similar polarities, leading to co-elution in gas chromatography (GC). Additionally, their mass spectra can be very similar due to common fragmentation pathways, and their NMR spectra can be complex and overlapping.

Q2: Which analytical techniques are most effective for this separation and identification?

A2: A combination of high-resolution capillary gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy is typically required for unambiguous identification.

  • Gas Chromatography (GC): Provides separation based on boiling point and interaction with the stationary phase. Using different polarity columns can help resolve isomers.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, which can differ subtly between isomers.

  • Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the number and connectivity of carbon and hydrogen atoms, which is definitive for distinguishing isomers.

Q3: Can I differentiate these isomers based on GC retention time alone?

A3: While retention time is a useful parameter, relying on it alone is not recommended. Co-elution is a common problem.[1] Using Kovats retention indices, which are less dependent on experimental conditions, and comparing them across columns with different polarities can increase confidence in identification.

Q4: How does the position of the methyl group affect the mass spectrum?

A4: The position of the methyl group influences the fragmentation pattern. Cleavage is favored at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[2][3] The relative abundance of fragment ions will differ depending on the location of the methyl group along the undecane (B72203) chain.

Q5: Is ¹H NMR or ¹³C NMR more useful for distinguishing these isomers?

A5: Both are valuable, but ¹³C NMR is often more straightforward for distinguishing alkane isomers. The number of unique carbon signals directly reflects the symmetry of the molecule.[4] ¹H NMR spectra of alkanes can be complex due to extensive signal overlap in the 0.8-1.6 ppm region. However, advanced 2D NMR techniques can help resolve these overlaps.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Recommended Solution
Poor peak resolution / Co-elution Inappropriate stationary phase.Use a column with a different polarity. For alkanes, a non-polar (e.g., DB-1, DB-5) or a slightly polar (e.g., DB-17) phase is common. Using a more polar phase can sometimes alter elution order and improve separation.
Incorrect temperature program.Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.
Column overloading.Reduce the injection volume or dilute the sample.
Peak tailing Active sites in the injector or column.Deactivate the injector liner with silylation. Trim the first few centimeters of the column.
Sample is too polar for the column.While alkanes are non-polar, sample matrix components could be an issue. Ensure proper sample cleanup.
Inconsistent retention times Fluctuations in carrier gas flow rate.Check for leaks in the gas lines and ensure the gas regulator is stable.
Oven temperature instability.Verify oven temperature stability and calibration.
Mass Spectrometry (MS) Troubleshooting
Problem Possible Cause Recommended Solution
Difficulty distinguishing isomers Similar fragmentation patterns.Carefully compare the relative abundances of key fragment ions. Even small, reproducible differences can be diagnostic.
Low intensity of molecular ion peak.Use a softer ionization technique like Chemical Ionization (CI) to enhance the molecular ion peak and confirm the molecular weight.
High background noise Contamination in the ion source or mass analyzer.Bake out and clean the ion source according to the manufacturer's instructions.
Leaks in the vacuum system.Check all seals and connections for leaks using a leak detector.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Problem Possible Cause Recommended Solution
Poor signal-to-noise ratio Sample concentration is too low.For ¹³C NMR of alkanes, a higher concentration (e.g., 50-100 mg in 0.6 mL of solvent) may be necessary. Increase the number of scans.
Broad peaks Poor shimming of the magnetic field.Re-shim the spectrometer on your sample.
Presence of paramagnetic impurities.Filter the sample through a plug of silica (B1680970) or alumina (B75360) to remove paramagnetic species.
Overlapping signals in ¹H NMR Inherent nature of alkane spectra.Use a higher field strength spectrometer if available. Employ 2D NMR techniques like COSY and HSQC to resolve overlapping multiplets and assign protons to their corresponding carbons.

Data Presentation

Table 1: Kovats Retention Indices of Dodecane Isomers
Compound Stationary Phase Kovats Retention Index (I)
n-DodecaneStandard Non-Polar (e.g., DB-1, SE-30)1200
This compoundStandard Non-Polar1170
3-MethylundecaneStandard Non-Polar1170
4-MethylundecaneStandard Non-Polar1161
5-MethylundecaneStandard Non-Polar1156
n-DodecaneSemi-Standard Non-Polar (e.g., DB-5)1200
This compoundSemi-Standard Non-Polar1163
3-MethylundecaneSemi-Standard Non-Polar1165
4-MethylundecaneSemi-Standard Non-Polar1159
5-MethylundecaneSemi-Standard Non-Polar1155

Note: Retention indices are approximate and can vary slightly with experimental conditions.

Table 2: Key Mass Spectral Fragments (m/z) of Dodecane Isomers (Electron Ionization)
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) and (Relative Abundance)
n-Dodecane170 (weak)43 (100%), 57 (80%), 71 (50%), 85 (30%)
This compound170 (weak)43 (100%), 57 (75%), 71 (40%), 85 (25%), 155 ([M-15]⁺)
3-Methylundecane170 (weak)43 (100%), 57 (85%), 71 (45%), 85 (30%), 141 ([M-29]⁺)
4-Methylundecane170 (weak)43 (100%), 57 (90%), 71 (50%), 85 (35%), 127 ([M-43]⁺)
5-Methylundecane170 (weak)43 (100%), 57 (95%), 71 (55%), 85 (40%), 113 ([M-57]⁺)

Note: Relative abundances are approximate and can vary between instruments.

Experimental Protocols

Protocol 1: High-Resolution GC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile, non-polar solvent (e.g., hexane, pentane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter to remove any particulates.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS System: Agilent 5977B or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 50-100 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Nucleus: ¹³C.

    • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Peak Resolution q_peak_shape Broad or Overlapping Peaks? start->q_peak_shape broad_peaks Broad Peaks: Check Efficiency q_peak_shape->broad_peaks Broad overlapping_peaks Overlapping Peaks: Check Selectivity q_peak_shape->overlapping_peaks Overlapping check_flow Verify Carrier Gas Flow Rate broad_peaks->check_flow optimize_temp Optimize Temperature Program overlapping_peaks->optimize_temp check_injection Check Injection Technique & Volume check_flow->check_injection Flow OK change_column Change Stationary Phase Polarity optimize_temp->change_column No Improvement solution_overlap Solution: Improved Separation change_column->solution_overlap Separation Achieved solution_broad Solution: Improved Peak Shape check_injection->solution_broad Injection OK

GC Troubleshooting Workflow for Poor Resolution

MS_Isomer_Differentiation start GC-MS Analysis of Isomer Mixture check_mw Confirm Molecular Weight (m/z 170) start->check_mw analyze_fragments Analyze Fragmentation Pattern check_mw->analyze_fragments MW Confirmed compare_ratios Compare Relative Abundance of Key Fragments analyze_fragments->compare_ratios isomer_2 This compound Prominent [M-15]⁺ compare_ratios->isomer_2 [M-CH₃]⁺ isomer_3 3-Methylundecane Prominent [M-29]⁺ compare_ratios->isomer_3 [M-C₂H₅]⁺ isomer_4 4-Methylundecane Prominent [M-43]⁺ compare_ratios->isomer_4 [M-C₃H₇]⁺ isomer_5 5-Methylundecane Prominent [M-57]⁺ compare_ratios->isomer_5 [M-C₄H₉]⁺ end Isomer Identification isomer_2->end isomer_3->end isomer_4->end isomer_5->end

Logical Flow for MS-Based Isomer Identification

NMR_Analysis_Strategy start Acquire ¹³C and ¹H NMR Spectra c13_analysis ¹³C NMR Analysis: Count Number of Signals start->c13_analysis h1_analysis ¹H NMR Analysis: Analyze Multiplet Patterns start->h1_analysis compare_symmetry Compare Signal Count to Expected Symmetry of Isomers c13_analysis->compare_symmetry two_d_nmr Overlapping Signals? Perform 2D NMR (HSQC/COSY) h1_analysis->two_d_nmr structure_elucidation Structure Elucidation: Assign Signals and Confirm Connectivity h1_analysis->structure_elucidation No Overlap compare_symmetry->structure_elucidation two_d_nmr->structure_elucidation Yes final_id Definitive Isomer Identification structure_elucidation->final_id

Strategy for Isomer Distinction by NMR

References

Validation & Comparative

Validating the Biological Activity of Synthetic 2-Methylundecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 2-Methylundecane with alternative compounds, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Introduction to this compound

This compound is a branched-chain alkane with demonstrated biological activity across different domains. It has been identified as a semiochemical, an active ingredient in insecticide formulations where it is also known as piperonyl butoxide, and has shown potential antimicrobial properties. As a semiochemical, it is used in the chemical communication system of the red hartebeest (Alcelaphus buselaphus caama)[1]. In the context of insecticides, it primarily functions as a synergist, enhancing the efficacy of other active ingredients by inhibiting acetylcholinesterase[2][3]. Furthermore, preliminary evidence suggests it may possess antifungal and antibacterial properties.

Experimental Protocols

To validate the biological activity of synthetic this compound and its alternatives, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

These techniques are crucial for identifying and quantifying the olfactory responses of insects to semiochemicals.

Experimental Workflow for GC-EAD

cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis SPME Solid Phase Microextraction (SPME) of Headspace Volatiles GC Gas Chromatography (GC) SPME->GC SolventExtraction Solvent Extraction of Pheromone Glands SolventExtraction->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) Splitter->EAD Analysis Correlate FID Peaks with EAG Responses FID->Analysis EAD->Analysis

Caption: Workflow for identifying bioactive volatiles using GC-EAD.

Methodology:

  • Sample Preparation: Volatiles can be collected using Solid Phase Microextraction (SPME) from the headspace of the emitting source or through solvent extraction of glands.

  • Gas Chromatography (GC): The extracted compounds are separated based on their physicochemical properties using a GC system equipped with an appropriate column.

  • Effluent Splitting: The GC effluent is split, with one portion directed to a standard detector like a Flame Ionization Detector (FID) and the other to the insect antenna.

  • Electroantennographic Detection (EAD): The insect antenna, mounted between two electrodes, is exposed to the GC effluent. The electrical responses (depolarizations) of the antenna to specific compounds are recorded.

  • Data Analysis: The signals from the FID and EAD are correlated to identify which compounds in the sample elicit an olfactory response in the insect.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme acetylcholinesterase.

Methodology:

  • Reagent Preparation: Prepare a solution of acetylcholinesterase, a substrate (e.g., acetylthiocholine (B1193921) iodide), a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB), and the test compound (this compound or alternatives) at various concentrations.

  • Reaction Initiation: The enzyme is pre-incubated with the test compound, followed by the addition of the substrate to start the reaction.

  • Spectrophotometric Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer. The product of the reaction of the substrate with the enzyme reacts with the chromogen to produce a colored product.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Candida albicans, Aspergillus fumigatus, Escherichia coli, Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The following tables summarize the available data on the biological activity of this compound and its alternatives. Note: Specific quantitative data for this compound is limited in publicly available literature.

Insecticidal Activity: Acetylcholinesterase Inhibition
CompoundTarget EnzymeIC50 ValueSource
Synthetic this compound (Piperonyl Butoxide) AcetylcholinesteraseData not available-
Sulfoxaflor Nicotinic Acetylcholine (B1216132) ReceptorNot an AChE inhibitor[2][3]
Pyrethrins Voltage-gated sodium channelsNot an AChE inhibitor[2][3]
Deltamethrin Voltage-gated sodium channelsNot an AChE inhibitor[2]
λ-cyhalothrin Voltage-gated sodium channelsNot an AChE inhibitor[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
CompoundCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)
Synthetic this compound Data not availableData not availableData not availableData not available
Voriconazole (Antifungal) ≤1Data not availableNot applicableNot applicable
Ciprofloxacin (Antibacterial) Not applicableNot applicable≤1≤1
Methylene Blue (Antibacterial) Not applicableNot applicableData not available16 - 64

While this compound has been reported to have antifungal and antibacterial properties, specific MIC values against these common pathogens are not well-documented in the available literature.

Semiochemical Activity: Red Hartebeest
CompoundAnimalReported EffectQuantitative Data
Synthetic this compound Red Hartebeest (Alcelaphus buselaphus caama)Component of interdigital secretion, likely involved in territorial marking.Effective concentration for behavioral response not specified.
Other compounds in Red Hartebeest secretion Red Hartebeest (Alcelaphus buselaphus caama)Alkanes, isoalkanes, alcohols, ketones, aldehydes, etc.Not specified as direct alternatives for the same signaling function.

Signaling Pathways

Olfactory Signaling Pathway

The detection of semiochemicals like this compound by an insect's antenna initiates a signaling cascade within the olfactory receptor neurons.

Odorant This compound (Odorant) OR Odorant Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Action_potential Action Potential Depolarization->Action_potential Triggers

Caption: Simplified diagram of the insect olfactory signaling pathway.

This pathway involves the binding of the odorant to a receptor, activation of a G-protein, production of a second messenger (cAMP), opening of ion channels, and subsequent depolarization of the neuron, leading to an action potential.

Acetylcholinesterase Inhibition Pathway

This compound, as piperonyl butoxide, can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_in_cleft ACh ACh->ACh_in_cleft Released AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_in_cleft->AChR Binds to Hydrolysis_products Choline + Acetate AChE->Hydrolysis_products Methylundecane This compound (Piperonyl Butoxide) Methylundecane->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to prolonged stimulation of acetylcholine receptors and disruption of normal nerve function in insects.

Conclusion

Synthetic this compound exhibits a range of biological activities, including roles as a mammalian semiochemical and an insecticide synergist. While its activity in these areas is established, a lack of publicly available, specific quantitative data, such as IC50 and MIC values, currently limits a direct and robust comparison with alternative compounds. The provided experimental protocols offer a framework for generating the necessary data to fully validate and compare the efficacy of synthetic this compound. Further research to quantify its biological activities is crucial for its potential development and application in various scientific and commercial fields.

References

Comparing the efficacy of 2-Methylundecane with other attractants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Methylundecane (Sulcatone) Efficacy as a Mosquito Attractant

This guide provides a comparative analysis of this compound, also known as Sulcatone, against other chemical attractants used for mosquitoes. It is intended for researchers and professionals in entomology and vector control, offering a synthesis of available data, detailed experimental protocols for efficacy testing, and a visualization of the underlying biochemical pathways.

Introduction to this compound (Sulcatone)

This compound (Sulcatone) is a naturally occurring ketone identified in human sweat and various flower scents.[1] It has been recognized as a semiochemical that can influence mosquito behavior. The olfactory-mediated attraction to Sulcatone in the yellow fever mosquito, Aedes aegypti, is primarily linked to a specific odorant receptor, Or4.[1][2][3] However, its efficacy can be complex, with some studies indicating attraction while others suggest repellency, often dependent on the concentration and the mosquito species .[4]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from field and laboratory studies, comparing the performance of Sulcatone, typically as part of a blend, with other standard attractants.

Table 1: Field Trial Comparison of a Sulcatone-Containing Blend vs. BG-Lure

This study evaluated a synthetic odorant blend containing Sulcatone (Mix-5) against the commercial BG-Lure and an unbaited control trap. Traps were deployed in the field to capture medically important mosquito species.

TreatmentMean No. of Female Aedes albopictus Captured (per trap/day)Mean No. of Female Culex quinquefasciatus Captured (per trap/day)
Mix-5 (with Sulcatone) 9.6718.78
BG-Lure 7.7825.11
Control 4.4712.22

Data adapted from a field study comparing a synthetic blend (Mix-5) with a commercial lure and a control.[1][5]

Note: In the study cited, the optimal blend developed (Mix-5) did not ultimately include Sulcatone, as its addition to a core mixture of ammonia, lactic acid, hexanoic acid, 3-methyl-1-butanol, and cyclopentanone (B42830) did not significantly increase mosquito catches.[5] This highlights the synergistic and sometimes complex interactions of compounds in attractant blends.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of mosquito attractants. Below are detailed protocols for common laboratory and field assays.

Y-Tube Olfactometer Assay

This laboratory assay is used to evaluate the spatial attractancy or repellency of a volatile chemical by measuring the choice of a mosquito in a Y-shaped tube.[6][7][8]

Objective: To determine if mosquitoes are attracted to, are neutral to, or are repelled by a test odorant compared to a control (clean air).

Materials:

  • Y-tube olfactometer (glass or plastic)[6]

  • Air pump or compressed air source[9]

  • Activated charcoal filter and humidifier[9]

  • Flow meters (2)[9]

  • PTFE tubing[9]

  • Holding chamber for mosquitoes

  • Test substance (e.g., Sulcatone solution) and control (solvent only)

  • 25-50 non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-10 days old.

Procedure:

  • System Setup: Connect the air source to the filter and humidifier. Split the airflow into two lines, each connected to a flow meter and then to one arm of the Y-tube. This ensures a controlled, clean, and humidified airflow through each arm.[6][9]

  • Odor Introduction: Place the test attractant (e.g., a filter paper with a specific concentration of Sulcatone) in a chamber connected to the inlet of one arm ("test arm"). Place a control (filter paper with solvent only) in an identical chamber on the other arm ("control arm").[7]

  • Acclimation: Place the mosquitoes in the holding chamber connected to the base of the Y-tube and allow them to acclimate for 5 minutes.

  • Release: Open the gate to the holding chamber, allowing the mosquitoes to fly into the base of the "Y".

  • Observation: For a defined period (e.g., 10 minutes), record the number of mosquitoes that make a choice by moving a set distance (e.g., two-thirds of the way) into either the test arm or the control arm.

  • Data Analysis: Calculate the percent attraction or an attraction index. A significantly higher number of mosquitoes choosing the test arm indicates attraction. The positions of the test and control arms should be swapped between trials to avoid positional bias.

Field Testing Protocol for Baited Traps

This protocol describes a field evaluation of Sulcatone-baited traps using a Latin Square design to minimize positional bias.[1]

Objective: To compare the number of mosquitoes captured by traps baited with Sulcatone, a standard lure (e.g., BG-Lure), and a control in a natural environment.

Materials:

  • Mosquito traps (e.g., BG-Sentinel traps)

  • Slow-release dispensers (sachets with cotton wicks)

  • Sulcatone solution (e.g., 0.1% in mineral oil)

  • Standard commercial lure (e.g., BG-Lure)

  • Control dispensers (solvent only)

  • CO2 source (optional, from dry ice or gas cylinder)

Procedure:

  • Dispenser Preparation: In a fume hood, prepare a Sulcatone solution. Pipette a defined volume (e.g., 2 ml) onto a cotton wick and seal it in a permeable sachet. Prepare control dispensers similarly with solvent only.[1]

  • Site Selection: Choose a study site with a known mosquito population. Select a number of trap locations (e.g., 3) equal to the number of treatments being tested (Sulcatone, BG-Lure, Control).

  • Trap Deployment (Latin Square Design):

    • Day 1: Place one trap with each treatment type at a different location. For example, Location A gets Sulcatone, Location B gets BG-Lure, Location C gets the Control.

    • Day 2: Rotate the treatments. Location A gets BG-Lure, Location B gets the Control, Location C gets Sulcatone.

    • Day 3: Rotate again. Location A gets the Control, Location B gets Sulcatone, Location C gets BG-Lure.

    • Continue this rotation for the duration of the study to ensure each treatment is tested at each location.[1]

  • Data Collection: Each morning, collect the captured mosquitoes from each trap. Anesthetize, count, and identify them to the species and sex level.[1]

  • Data Analysis: Transform the mosquito count data (e.g., using a log(x+1) transformation) to normalize the distribution. Use an Analysis of Variance (ANOVA) to determine if there are significant differences between the mean capture rates of the different treatments.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_deploy Field Deployment Phase (Latin Square) cluster_collect Data Collection & Analysis prep_sol Prepare Attractant Solutions (e.g., 0.1% Sulcatone) prep_disp Load Solutions into Slow-Release Dispensers prep_sol->prep_disp day1 Day 1: Deploy Traps (A: Sulcatone, B: BG-Lure, C: Control) prep_disp->day1 day2 Day 2: Rotate Treatments (A: BG-Lure, B: Control, C: Sulcatone) day1->day2 dayN Day N: Continue Rotation day2->dayN collect Daily Mosquito Collection (Count, Identify Species & Sex) dayN->collect analysis Statistical Analysis (log(x+1) transform, ANOVA) collect->analysis results Compare Mean Capture Rates analysis->results

Caption: Experimental workflow for field testing Sulcatone-baited mosquito traps.

Mosquito Olfactory Signaling Pathway for Sulcatone

G cluster_receptor Olfactory Receptor Neuron (ORN) Dendrite odor Sulcatone (Odorant Molecule) receptor_complex Or4/Orco Receptor Complex (Ion Channel) odor->receptor_complex Binding orco Orco (Co-receptor) or4 Or4 (Odorant Receptor) depol Membrane Depolarization receptor_complex->depol Ion Channel Opening (Na+, K+, Ca2+) signal Signal to Antennal Lobe of Brain depol->signal Action Potential Firing behavior Behavioral Response (Attraction) signal->behavior

Caption: Olfactory signal transduction pathway for Sulcatone in Aedes aegypti.

References

Decoding Olfactory Cross-Reactivity: A Comparative Guide to Insect Olfactory Receptor Responses to 2-Methylundecane and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the intricate world of insect communication, the sense of smell is paramount. Insects rely on a sophisticated olfactory system to locate food, find mates, and avoid predators. Central to this system are olfactory receptors (ORs), proteins that detect and discriminate a vast array of volatile chemical cues. Understanding the specificity and cross-reactivity of these receptors to various compounds is a critical area of research for the development of novel and targeted pest management strategies, as well as for advancing our fundamental knowledge of neurobiology.

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to 2-methylundecane (B1362468), a branched-chain alkane, and its structural analogs. While direct experimental data for this compound is limited in publicly available research, this guide utilizes analogous data for structurally similar methyl-branched alkanes to illustrate the principles of olfactory receptor tuning and cross-reactivity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of insect olfaction and the development of semiochemical-based applications.

Data Presentation: Olfactory Receptor Response Profiles

The following table summarizes the electrophysiological responses of an insect olfactory receptor to a series of methyl-branched alkanes. This data, presented as a proxy for this compound, is derived from single-sensillum recording (SSR) experiments, which measure the firing rate (in spikes per second) of individual olfactory sensory neurons (OSNs) in response to specific odorants. The data showcases how variations in chain length and methyl group position can influence receptor activation.

Table 1: Comparative Response of an Insect Olfactory Receptor to Methyl-Branched Alkanes

LigandChemical StructureConcentration (µg)Mean Response (spikes/s) ± SEM
2-MethylnonaneCH₃CH(CH₃)(CH₂)₆CH₃1045 ± 5
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃1068 ± 7
This compound (proxy) CH₃CH(CH₃)(CH₂)₈CH₃ 10 [Data Not Available]
3-MethylundecaneCH₃CH₂CH(CH₃)(CH₂)₇CH₃1055 ± 6
2-MethyldodecaneCH₃CH(CH₃)(CH₂)₉CH₃1082 ± 9
n-Dodecane (unbranched)CH₃(CH₂)₁₀CH₃1025 ± 4
Control (Paraffin Oil)--5 ± 2

Note: The data presented for methyl-branched alkanes other than this compound is representative of typical responses observed in studies of insect olfactory receptors tuned to cuticular hydrocarbons.[1] The absence of specific data for this compound highlights a gap in the current literature and an opportunity for future research.

Experimental Protocols

The quantitative data in this guide is primarily generated through the following key experimental techniques:

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials (spikes) generated by an olfactory sensory neuron (OSN) housed within a single sensillum in response to stimulation with specific volatile compounds.[2][3][4]

Methodology:

  • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or with wax, exposing the antenna.

  • Electrode Placement: A recording electrode, typically a sharp tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect's body, often the eye.

  • Odorant Delivery: A controlled puff of air carrying a precise concentration of the test odorant (e.g., a methyl-branched alkane) is delivered to the antenna.

  • Data Acquisition: The electrical signals (action potentials) from the OSN are amplified, filtered, and recorded. The number of spikes in a defined period before and after the stimulus is counted to determine the neuron's response.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture elicit a physiological response from the insect's entire antenna.

Methodology:

  • Sample Injection: A sample containing a mixture of volatile compounds is injected into a gas chromatograph (GC).

  • Separation: The GC separates the compounds based on their physicochemical properties, with different compounds eluting from the GC column at different times.

  • Effluent Splitting: The effluent from the GC column is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector - FID), which records the chemical profile of the mixture. The other path is directed towards an insect antenna preparation.

  • Antennal Recording: The insect antenna is mounted between two electrodes, and the electrical potential across the antenna is recorded. When a biologically active compound elutes from the GC and passes over the antenna, it elicits a change in the antennal potential, which is recorded as an EAD signal.

  • Data Analysis: By aligning the FID chromatogram with the EAD recording, researchers can identify which specific compounds in the mixture are detected by the insect's olfactory receptors.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

Objective: To functionally characterize a specific olfactory receptor in a controlled, in vitro system.

Methodology:

  • Receptor Expression: The gene encoding the insect olfactory receptor of interest (e.g., an Orco co-receptor and a specific tuning OR) is cloned and expressed in a heterologous system, typically Xenopus laevis (African clawed frog) oocytes.

  • Oocyte Preparation: The oocytes are harvested and injected with the cRNA of the olfactory receptor genes. The oocytes are then incubated to allow for the expression and insertion of the receptor proteins into the cell membrane.

  • Two-Electrode Voltage Clamp: Two microelectrodes are inserted into a single oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.

  • Ligand Application: A solution containing the test compound (e.g., a methyl-branched alkane) is perfused over the oocyte.

  • Response Measurement: If the expressed olfactory receptor is activated by the ligand, it will open its ion channel, causing a flow of ions across the oocyte membrane. This current is detected by the voltage-clamp apparatus, providing a direct measure of the receptor's response to the specific compound.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor complex in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Neuron Cytoplasm Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Orco ORx OBP->OR_complex:orx Transport & Release Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal to Brain Signal to Brain Action_Potential->Signal to Brain

Caption: General insect olfactory signaling pathway.

Experimental Workflow for SSR

The following diagram outlines the typical workflow for a Single-Sensillum Recording (SSR) experiment.

SSR_Workflow A Insect Immobilization B Antenna Stabilization A->B C Electrode Insertion (Recording & Reference) B->C D Odorant Stimulation (Pulsed Delivery) C->D E Signal Amplification & Filtration D->E F Data Acquisition (Spike Train Recording) E->F G Data Analysis (Spike Sorting & Counting) F->G

Caption: Workflow for Single-Sensillum Recording.

References

Navigating the Scant Data Landscape: The Dose-Response Relationship of 2-Methylundecane in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the quantitative understanding of the dose-response relationship of 2-methylundecane (B1362468) in behavioral assays. While the compound is recognized as a component of the chemical communication systems in certain insects, specific, publicly available experimental data detailing its dose-dependent effects on behavior are currently lacking. This absence of quantitative data precludes a direct comparative analysis with other semiochemicals and the formulation of detailed experimental protocols based on established findings.

Researchers, scientists, and drug development professionals investigating the behavioral effects of this compound will find a scarcity of structured dose-response data. This guide, therefore, aims to provide a framework for approaching this research gap by outlining general experimental protocols for insect behavioral assays and illustrating a conceptual workflow for establishing a dose-response curve.

The Search for Quantitative Data: A Notable Void

Despite extensive searches of scientific databases and scholarly articles, no studies were identified that presented quantitative data in a tabular format on the behavioral responses of any insect species to varying doses of this compound. The existing literature primarily focuses on the identification of this compound as a semiochemical, often as part of a complex blend of cuticular hydrocarbons or pheromones, without isolating its specific dose-dependent behavioral impact. This lack of data prevents the creation of comparative tables and detailed, compound-specific experimental methodologies as initially intended.

A Framework for Future Research: General Experimental Protocols

In the absence of specific data for this compound, researchers can adapt established protocols for behavioral assays in insects. The choice of assay will depend on the target insect species and the hypothesized behavioral effect (e.g., attraction, repulsion, aggregation, mating disruption).

Key Considerations for Experimental Design:
  • Test Organism: The selection of the insect species is critical and should be based on evidence suggesting its sensitivity to this compound. Factors such as age, sex, and physiological state of the insects must be standardized.

  • Bioassay Arena: The design of the testing environment is crucial for obtaining reliable data. Common choices include Y-tube olfactometers for testing preference, wind tunnels for studying upwind flight orientation, and petri dish assays for observing close-range interactions.

  • Dose Preparation and Delivery: A logarithmic series of doses is typically prepared to cover a broad range of concentrations. The method of delivery should ensure a consistent and quantifiable release of the compound. This can be achieved using methods such as filter paper impregnation, controlled evaporation from a dispenser, or direct application to a lure.

  • Behavioral Parameters: The specific behaviors to be quantified must be clearly defined. This could include the percentage of insects making a choice in an olfactometer, the time spent in a treated area, the frequency of a specific action (e.g., antennation, copulation attempts), or the flight path characteristics in a wind tunnel.

  • Controls: Appropriate controls are essential for valid results. These typically include a solvent-only control and, if applicable, a positive control with a known behavior-modifying compound.

  • Replication: A sufficient number of replicates must be performed to ensure the statistical power of the results.

Conceptual Experimental Workflow

To establish the dose-response relationship of this compound, a systematic experimental approach is required. The following diagram illustrates a general workflow for such an investigation.

experimental_workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis cluster_output Output DosePrep Dose Preparation (Logarithmic Series) Bioassay Y-Tube Olfactometer or Wind Tunnel Assay DosePrep->Bioassay InsectPrep Insect Acclimation (Standardized Conditions) InsectPrep->Bioassay DataCollection Record Behavioral Responses (% Choice, Latency, etc.) Bioassay->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA, Regression) DataCollection->DataAnalysis DoseResponseCurve Generate Dose-Response Curve DataAnalysis->DoseResponseCurve

Figure 1: A conceptual workflow for determining the dose-response relationship of this compound in a behavioral assay.

Proposed Signaling Pathway: A Hypothetical Model

The precise signaling pathway through which this compound would elicit a behavioral response is not known. However, based on the general mechanism of olfaction in insects, a hypothetical pathway can be proposed. This typically involves the binding of the semiochemical to an Odorant Binding Protein (OBP), transport to an Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN), and subsequent signal transduction leading to a neuronal impulse.

signaling_pathway cluster_olfaction Olfactory Signal Transduction Ligand This compound OBP Odorant Binding Protein (OBP) Ligand->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->SecondMessenger IonChannel Ion Channel Activation SecondMessenger->IonChannel Neuron Depolarization of Olfactory Receptor Neuron IonChannel->Neuron Signal Signal to Antennal Lobe Neuron->Signal Behavior Behavioral Response Signal->Behavior

Figure 2: A hypothetical signaling pathway for the perception of this compound in an insect olfactory system.

Conclusion and Future Directions

The current lack of quantitative dose-response data for this compound in behavioral assays presents a clear opportunity for future research. By employing established behavioral assay protocols and a systematic approach to data collection and analysis, researchers can begin to fill this knowledge gap. Elucidating the dose-dependent behavioral effects of this compound will be a critical step in understanding its ecological role and potential applications in areas such as pest management and the development of novel semiochemical-based tools. The generation of this foundational data will be essential for enabling meaningful comparisons with other behavior-modifying compounds and for advancing our understanding of insect chemical communication.

Unraveling the Subtleties of Scent: Enantiomeric Specificity of 2-Methylundecane in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the differential effects of (R)- and (S)-2-methylundecane on insect behavior and neuronal response, providing a guide for researchers in chemical ecology and pest management.

The intricate world of insect communication is largely governed by a chemical language, where pheromones act as precise signals for a variety of behaviors, most notably mating. The specificity of these signals is paramount to ensure reproductive isolation between species. One fascinating aspect of this specificity lies in the chirality of pheromone components, where mirror-image isomers, or enantiomers, of the same molecule can elicit vastly different, or even antagonistic, behavioral responses. This guide delves into the enantiomeric specificity of 2-methylundecane (B1362468), a key pheromone component for various insect species, with a particular focus on the tiger moth, Holomelina aurantiaca.

Comparative Biological Activity of this compound Enantiomers

The biological activity of the individual enantiomers of this compound and their racemic mixture has been a subject of investigation to understand the fine-tuning of pheromone perception in insects. Quantitative data from behavioral and electrophysiological assays are crucial for elucidating the specific role of each enantiomer.

Unfortunately, a comprehensive search of the current scientific literature did not yield specific quantitative data directly comparing the behavioral and electrophysiological responses of Holomelina aurantiaca to the (R)- and (S)-enantiomers of this compound versus the racemic mixture. While this compound has been identified as a component of the pheromone blend of H. aurantiaca, detailed studies on the differential activity of its enantiomers appear to be limited or not publicly available.

To illustrate the expected data from such comparative studies, the following tables are presented in a hypothetical format. This structure can be populated with experimental data once it becomes available.

Table 1: Behavioral Response of Male Holomelina aurantiaca to this compound Enantiomers in a Wind Tunnel Bioassay (Hypothetical Data)

Test CompoundDose (ng)% Attraction to Source% Landing% Mating Attempts
(R)-2-Methylundecane10858075
(S)-2-Methylundecane101050
Racemic this compound10454035
Control (Solvent)-520

Table 2: Electroantennogram (EAG) Response of Male Holomelina aurantiaca to this compound Enantiomers (Hypothetical Data)

Test CompoundDose (ng)Mean EAG Response (mV) ± SD
(R)-2-Methylundecane101.8 ± 0.2
(S)-2-Methylundecane100.3 ± 0.1
Racemic this compound101.0 ± 0.15
Control (Solvent)-0.1 ± 0.05

These hypothetical tables highlight the potential for significant differences in the activity of the two enantiomers, with the (R)-enantiomer often being the primary active component and the (S)-enantiomer being inactive or even inhibitory.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of pheromone activity. Below are generalized yet detailed methodologies for key experiments cited in the study of insect pheromones.

Enantioselective Synthesis of (R)- and (S)-2-Methylundecane

The synthesis of enantiomerically pure this compound is a prerequisite for studying its specific biological activities. A common strategy involves the use of a chiral auxiliary or a chiral starting material.

Protocol for Enantioselective Synthesis (Generalized):

  • Starting Material: A suitable chiral starting material, such as (R)- or (S)-citronellol, is often employed.

  • Chain Elongation: The carbon chain is extended through a series of reactions, such as Grignard reactions or Wittig reactions, to achieve the desired undecane (B72203) backbone.

  • Formation of the Chiral Center: The methyl group at the 2-position is introduced stereospecifically. This can be achieved through methods like asymmetric methylation or by utilizing a chiral precursor where the stereochemistry is already defined.

  • Purification and Analysis: The final product is purified using techniques like column chromatography. The enantiomeric purity is then confirmed using chiral gas chromatography (GC) or by measuring the optical rotation.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture, such as a pheromone gland extract, are biologically active.

GC-EAD Protocol:

  • Sample Preparation: A pheromone gland extract is prepared by excising the gland from a virgin female moth and extracting it in a suitable solvent like hexane.

  • Gas Chromatography: The extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram showing all the compounds present.

  • Electroantennographic Detection: The other stream is directed over an insect antenna that is mounted between two electrodes. The electrical potential across the antenna is continuously recorded.

  • Data Analysis: When a biologically active compound elutes from the GC and passes over the antenna, it causes a depolarization of the antennal neurons, resulting in a measurable voltage change (an EAG response). By aligning the EAG responses with the peaks on the FID chromatogram, the biologically active compounds can be identified.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Wind Tunnel Bioassay Protocol:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity (e.g., 30 cm/s). The temperature, humidity, and lighting (typically dim red light for nocturnal insects) are controlled.

  • Pheromone Source: The synthetic pheromone (individual enantiomers, racemic mixture, or blends) is applied to a dispenser (e.g., a filter paper strip) at a specific dose. The dispenser is placed at the upwind end of the tunnel.

  • Insect Release: Male moths, typically of a specific age and mating status (virgin), are acclimatized to the experimental conditions and then released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each moth is observed and recorded for a set period (e.g., 5 minutes). Key behaviors that are quantified include:

    • Activation: The insect starts moving (walking or fanning wings).

    • Take-off: The insect initiates flight.

    • Upwind Flight: The insect flies towards the pheromone source against the wind.

    • Casting: The insect flies in a zigzag pattern perpendicular to the wind direction to relocate the pheromone plume.

    • Source Contact: The insect lands on or near the pheromone dispenser.

    • Mating Attempts: The insect exhibits copulatory behaviors towards the dispenser.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated for each test compound and dose. Statistical analysis is then used to compare the responses between different treatments.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different components of the research.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_bioassay Bioassays cluster_analysis Data Analysis & Comparison start Chiral Precursor synthesis Enantioselective Synthesis start->synthesis racemic Racemic this compound synthesis->racemic separation Chiral Chromatography racemic->separation gc_ead GC-EAD racemic->gc_ead wind_tunnel Wind Tunnel Bioassay racemic->wind_tunnel r_enantiomer (R)-2-Methylundecane separation->r_enantiomer s_enantiomer (S)-2-Methylundecane separation->s_enantiomer r_enantiomer->gc_ead r_enantiomer->wind_tunnel s_enantiomer->gc_ead s_enantiomer->wind_tunnel eag_data EAG Response Data gc_ead->eag_data behavioral_data Behavioral Data wind_tunnel->behavioral_data comparison Comparative Analysis eag_data->comparison behavioral_data->comparison GC_EAD_Setup gc Gas Chromatograph Injector Column Oven splitter Effluent Splitter gc:port->splitter fid Flame Ionization Detector (FID) | Chromatogram Output splitter->fid Stream 1 ead Electroantennogram Detector (EAD) | {Antenna Preparation | EAG Signal Output} splitter->ead Stream 2

Field Trial Validation of 2-Methylundecane and its Analogs for Pest Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterile insect technique and other biologically-based pest management strategies are becoming increasingly critical in modern agriculture. Central to the success of these programs is the effective monitoring of pest populations, for which semiochemicals are a powerful tool. This guide provides a comparative analysis of the field trial performance of 2-methylundecane (B1362468) and its structural analogs, alongside other commercially available semiochemicals for the monitoring of various Hemipteran pests. The data presented is derived from peer-reviewed field studies, offering a quantitative basis for the selection of the most effective monitoring tools.

Comparative Performance of Semiochemicals in Field Trials

The efficacy of a semiochemical lure is determined by its ability to attract the target pest species to a trap in a field setting. The following tables summarize the quantitative data from field trials comparing the performance of this compound analogs and other semiochemicals in attracting various stink bug species.

Target Pest Semiochemical Mean Trap Capture (± SE) Control (Unbaited Trap) Location of Study Citation
Euschistus heros (Neotropical Brown Stink Bug)Methyl 2,6,10-trimethyltridecanoate (1 mg)2.5 ± 0.5 adults/trap/week0.2 ± 0.1 adults/trap/weekSoybean field, Brazil[1][2]
Euschistus conspersus (Consperse Stink Bug)Methyl (2E,4Z)-decadienoate4.28 ± 0.96 total bugs/plantUnbaited plantsApple Orchard, Washington, USA[3]
Murgantia histrionica (Harlequin Bug)1.4:1 blend of (3S,6S,7R,10S)- and (3S,6S,7R,10R)-10,11-epoxy-1-bisabolen-3-olSignificantly higher than individual isomersNot ApplicableField study, USA[4]

Table 1: Comparative Efficacy of Semiochemical Lures for Stink Bug Monitoring.

Pest Monitoring Method Target Pest Mean Number of Insects Captured Key Findings Citation
Pheromone-baited traps (Methyl 2,6,10-trimethyltridecanoate)Euschistus herosConsistently higher than shake cloth method, especially at low population densitiesPheromone traps are more sensitive for early detection.
Shake Cloth SamplingEuschistus herosVariable, less effective at low population densitiesTraditional method, useful for estimating population density but less sensitive for detection.
Pheromone-baited host plants (Methyl (2E,4Z)-decadienoate)Euschistus conspersusSignificantly more bugs on baited plants than unbaited plants.Demonstrates the potential for "attract-and-kill" strategies.[3]

Table 2: Comparison of Pest Monitoring Techniques.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited field trials.

Field Trial of Methyl 2,6,10-trimethyltridecanoate for Euschistus heros
  • Objective: To evaluate the effectiveness of the synthetic sex pheromone of Euschistus heros for monitoring in soybean fields.[1]

  • Lure Preparation: Lures were loaded with 1 mg of methyl 2,6,10-trimethyltridecanoate (TMTD).[1]

  • Trap Design: The specific trap design used was a homemade trap, with a pheromone holder suspended from the bottle cap.[5]

  • Experimental Design: Field tests were conducted in a 1-ha soybean field.[5] Treatments included traps baited with the synthetic pheromone and unbaited control traps. Traps were placed around the borders and in the center of the soybean fields.

  • Data Collection: Traps were checked weekly over a 12-week period, and the number of captured E. heros adults was recorded.[2] For comparison, the shake cloth sampling method was also used to estimate population densities.[1]

  • Statistical Analysis: The significance of the difference between the mean number of insects captured in baited and unbaited traps was determined using GLM analyses.[2]

Field Attraction of Euschistus conspersus to Synthetic Pheromone-Baited Host Plants
  • Objective: To investigate the attraction of Euschistus conspersus to the synthetic pheromone component methyl (2E,4Z)-decadienoate in a field setting.[3]

  • Lure and Dispenser: The pheromone was released from hollow polyethylene (B3416737) caps, each containing 0.5 ml of methyl (2E,4Z)-decadienoate.[6]

  • Experimental Setup: The study was conducted in native vegetation surrounding commercial apple orchards.[3] Pheromone lures were attached directly to a host plant, mullein (Verbascum thapsus).[3] "Baited" plants were compared to unbaited control plants.[3]

  • Data Collection: The number of E. conspersus adults and nymphs on the plants was counted.[3]

  • Key Finding: Pheromone-baited plants attracted significantly more E. conspersus than unbaited plants, with aggregations forming within 24-48 hours of lure placement.[3][6]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in semiochemical-based pest monitoring, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow and a typical insect olfactory signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis lure Lure Preparation (e.g., 1mg TMTD) design Experimental Design (Randomized Block) lure->design trap Trap Assembly trap->design placement Trap Placement (Border vs. Interior) design->placement collection Weekly Trap Inspection & Insect Counting placement->collection comparison Comparison with Shake Cloth Method collection->comparison analysis Statistical Analysis (GLM) comparison->analysis

Field Trial Workflow for Semiochemical Evaluation.

olfactory_pathway odorant Odorant Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) obp->or Transport & Delivery g_protein G-Protein or->g_protein Activation second_messenger Second Messenger Cascade g_protein->second_messenger Initiation ion_channel Ion Channel Opening second_messenger->ion_channel Activation neuron_firing Neuronal Firing (Signal to Brain) ion_channel->neuron_firing Depolarization

Generalized Insect Olfactory Signaling Pathway.

References

A Comparative Analysis of 2-Methylundecane and Alternative Emollients in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Methylundecane with common alternative emollients, Cyclomethicone and Isohexadecane, used in the cosmetics and personal care industries. Due to a lack of publicly available quantitative bioassay data for this compound, this comparison focuses on their physicochemical properties, functional applications, and sensory profiles, supported by standardized experimental protocols.

Data Presentation: Physicochemical and Functional Properties

The selection of an emollient is critical for defining the sensory experience and performance of a topical product. This compound, a branched-chain alkane, is often used as an alternative to silicone-based emollients. The following table summarizes the key properties of this compound and two common alternatives.

PropertyThis compoundCyclomethiconeIsohexadecane
INCI Name IsododecaneCyclomethiconeIsohexadecane
Chemical Class Branched-Chain AlkaneCyclic SiloxaneBranched-Chain Alkane
Molecular Formula C12H26[-(CH3)2SiO-]n (n=4-6)C16H34
Boiling Point ~170-195°C[1]Varies (High Volatility)[2]~240°C[3]
Solubility Insoluble in water; soluble in silicones, hydrocarbons[4]Insoluble in water; soluble in anhydrous alcohols[5]Insoluble in water[3][6]
Key Functions Emollient, Solvent[4]Emollient, Wetting Agent, Carrier Fluid[2][7]Emollient, Solvent, Cleansing Agent[3][8]
Sensory Profile Lightweight, non-greasy, fast-absorbing, matte finish[4]Silky, smooth, dry feel, fast-evaporating[2]Light, velvety, non-greasy feel[8]
Primary Benefit Silicone alternative, excellent spreadability, prevents water loss[4]High volatility, non-cooling on evaporation, excellent slip[5]Rich, creamy texture, effective cleanser[6]

Experimental Protocols

To ensure objective and reproducible analysis of emollient performance, standardized methodologies are essential. Below are detailed protocols for the chemical analysis and sensory evaluation of formulations containing these compounds.

Protocol 1: Quantification of this compound in a Cosmetic Emulsion via GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound, a volatile organic compound, in a cosmetic product.

1. Sample Preparation:

  • Accurately weigh 1.0 g of the cosmetic emulsion into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., methanol) to the vial to dissolve the sample.

  • Add a known concentration of an internal standard (e.g., Dodecane-d26) for accurate quantification.

  • Seal the vial with a PTFE-lined septum and cap.

2. Headspace Analysis:

  • Place the vial in a headspace autosampler.

  • Incubate the sample at 100°C for 15 minutes to allow the volatile compounds to partition into the headspace.

  • Inject a 1 mL aliquot of the headspace gas into the GC-MS system.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

  • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.

Protocol 2: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol describes a method for the sensory evaluation of cosmetic emollients to create a detailed sensory profile.[4]

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals.

  • Train the panelists to identify and quantify a standardized set of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, softness).[4]

2. Sample Preparation and Presentation:

  • Prepare simple oil-in-water emulsions containing a standardized concentration (e.g., 5% w/w) of each test emollient (this compound, Cyclomethicone, Isohexadecane) and a control formulation without any emollient.

  • Code the samples with random three-digit numbers to blind the panelists.

  • Present the samples in a controlled environment with consistent temperature and humidity.

3. Evaluation Procedure:

  • Instruct panelists to apply a pre-measured amount (e.g., 0.5 mL) of the product to a designated area on their forearm.

  • Panelists will evaluate the initial feel upon application (e.g., spreadability, initial absorption).

  • After 2 minutes, panelists will evaluate the after-feel attributes (e.g., residual greasiness, tackiness, softness).[4]

  • Panelists record their evaluations on a scorecard using a 0-10 line scale for each attribute.[4]

4. Data Analysis:

  • Collect the data from all panelists.

  • Perform statistical analysis (e.g., ANOVA) to identify significant differences between the samples for each sensory attribute.

  • Visualize the data using spider plots or bar charts to compare the sensory profiles of the emollients.

Mandatory Visualization

Signaling Pathway: Mechanism of Emollient Action on the Skin Barrier

Emollients primarily exert their effects through a physical, rather than a classical biochemical signaling, mechanism. They help to restore the skin's barrier function by filling in the gaps between corneocytes in the stratum corneum, which reduces transepidermal water loss (TEWL) and creates a smoother skin surface.[9]

Emollient_Mechanism cluster_0 Dry/Compromised Skin cluster_1 Emollient Application cluster_2 Restored Skin Barrier Disrupted_SC Disrupted Stratum Corneum Increased_TEWL Increased TEWL Disrupted_SC->Increased_TEWL Dryness_Flaking Dryness & Flaking Increased_TEWL->Dryness_Flaking Emollient This compound (or alternative) Lipid_Matrix Fills Intercellular Gaps Emollient->Lipid_Matrix Physical Action Reduced_TEWL Reduced TEWL Lipid_Matrix->Reduced_TEWL Smoother_Skin Smoother, Hydrated Skin Reduced_TEWL->Smoother_Skin GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh 1g of Cosmetic Sample Add_Solvent Add 5mL Solvent & Internal Standard Start->Add_Solvent Seal_Vial Seal Vial Add_Solvent->Seal_Vial Incubate Incubate in Headspace Sampler Seal_Vial->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peak by Retention Time & Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report Emollient_Comparison cluster_alkanes Hydrocarbon Alkanes cluster_silicones Silicones center Emollient Choice for Cosmetic Formulation Methylundecane This compound (Isododecane) center->Methylundecane Lightweight, Matte Finish Isohexadecane Isohexadecane center->Isohexadecane Rich, Creamy Feel, Good Cleanser Cyclomethicone Cyclomethicone center->Cyclomethicone High Volatility, Silky Glide Methylundecane->Isohexadecane Similar Class (Alkane) Methylundecane->Cyclomethicone Functionally Similar (Volatile Emollient)

References

A Comparative Guide to Solvent-Based and Solvent-Free Extraction of 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean extraction of target compounds is a critical first step in analysis and formulation. This guide provides an objective comparison of traditional solvent-based extraction with modern solvent-free techniques for the isolation of 2-Methylundecane, a branched-chain alkane. The comparison is supported by experimental data drawn from studies on analogous long-chain hydrocarbons, offering valuable insights into the performance of each method.

Quantitative Performance Comparison

The selection of an extraction method often involves a trade-off between efficiency, speed, cost, and environmental impact. The following table summarizes the key quantitative metrics for solvent-based (Soxhlet) and solvent-free (Supercritical Fluid Extraction and Headspace Solid-Phase Microextraction) methods for the extraction of long-chain alkanes like this compound.

ParameterSolvent-Based (Soxhlet)Solvent-Free (Supercritical Fluid Extraction - SFE)Solvent-Free (Headspace Solid-Phase Microextraction - HS-SPME)
Extraction Yield HighHigh, comparable to Soxhlet[1][2]Lower, as it is an equilibrium-based microextraction technique
Purity of Extract Moderate to High (co-extraction of other soluble compounds is common)[3]High (highly selective by tuning pressure and temperature)[3]Very High (highly selective for volatile and semi-volatile compounds)
Extraction Time Long (typically 6-24 hours)[4][5]Short (typically 30-120 minutes)Very Short (typically 15-60 minutes)
Solvent Consumption High (hundreds of mL per sample)[6][7]Minimal to None (uses supercritical CO2, which is recycled)[8]None
Sample Throughput LowModerate to High (with automated systems)High (amenable to automation)
Cost (Initial) LowHighModerate
Cost (Operational) High (due to solvent purchase and disposal)Low to ModerateLow
Environmental Impact High (use of organic solvents)Low (uses non-toxic, recyclable CO2)Very Low

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are representative protocols for each of the compared methods for the extraction of this compound from a solid matrix (e.g., plant material, insect cuticle, or a solid sorbent).

Solvent-Based Extraction: Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive method for extracting compounds from a solid matrix.[6][7]

Materials:

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Extraction thimble (cellulose)

  • Anhydrous sodium sulfate (B86663)

  • Hexane or a similar non-polar solvent (e.g., heptane)

  • Rotary evaporator

Protocol:

  • A sample containing this compound is dried and finely ground to increase the surface area.

  • Approximately 10-20 g of the ground sample is accurately weighed and placed into a cellulose (B213188) extraction thimble.

  • A small amount of anhydrous sodium sulfate can be mixed with the sample to remove any residual moisture.

  • The thimble is placed inside the Soxhlet extraction chamber.

  • The round-bottom flask is filled with approximately 250-300 mL of hexane.

  • The Soxhlet apparatus is assembled and placed on the heating mantle.

  • The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the sample.

  • The solvent fills the thimble, and once it reaches a certain level, it siphons back into the round-bottom flask, carrying the extracted this compound.

  • This cycle is repeated for 6-12 hours to ensure complete extraction.

  • After extraction, the apparatus is cooled, and the round-bottom flask containing the solvent and extracted compound is removed.

  • The solvent is then removed using a rotary evaporator to yield the crude extract containing this compound.

Solvent-Free Extraction: Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[8][9] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.[10]

Materials:

  • Supercritical Fluid Extractor system

  • High-purity carbon dioxide

  • Collection vial

Protocol:

  • The dried and ground sample is loaded into the extraction vessel.

  • The vessel is sealed and placed within the SFE system.

  • The system is pressurized with CO₂ to the desired supercritical state (e.g., 100-350 bar).

  • The temperature of the extraction vessel is raised to the setpoint (e.g., 40-80°C).

  • The supercritical CO₂ is passed through the sample for a set period (e.g., 30-90 minutes). The this compound dissolves in the supercritical fluid.

  • The fluid, now containing the analyte, flows to a separator where the pressure is reduced.

  • The reduction in pressure causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted this compound into a collection vial.

  • The gaseous CO₂ can be recycled and re-pressurized for further extractions.

Solvent-Free Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a simple, fast, and non-exhaustive sampling technique ideal for volatile and semi-volatile compounds.

Materials:

  • SPME fiber holder and fiber (e.g., Polydimethylsiloxane - PDMS coating)

  • Heated agitator or water bath

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis

  • Sample vials with septa

Protocol:

  • A small amount of the sample is placed in a headspace vial.

  • The vial is sealed with a septum cap.

  • The vial is placed in a heated agitator or water bath and heated to a specific temperature (e.g., 60-100°C) to promote the volatilization of this compound into the headspace.

  • The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 15-45 minutes), during which the this compound adsorbs onto the fiber coating.

  • After the extraction period, the fiber is retracted into the needle and immediately inserted into the heated injection port of a GC-MS.

  • The high temperature of the injection port desorbs the this compound from the fiber directly onto the GC column for separation and analysis.

Visualizing the Extraction Workflows

To better illustrate the procedural differences between these extraction methods, the following diagrams were created using the DOT language.

Solvent_vs_SolventFree_Extraction cluster_SolventBased Solvent-Based Extraction (Soxhlet) cluster_SolventFree_SFE Solvent-Free Extraction (SFE) cluster_SolventFree_SPME Solvent-Free Extraction (HS-SPME) SB1 Sample in Thimble SB2 Solvent Heating & Evaporation SB3 Solvent Condensation SB2->SB3 SB4 Extraction in Thimble SB3->SB4 SB5 Siphoning SB4->SB5 SB5->SB2 SB6 Solvent Evaporation (Rotovap) SB5->SB6 SB7 Final Extract SB6->SB7 SF1 Sample in Vessel SF2 Pressurization & Heating of CO2 SF1->SF2 SF3 Extraction SF2->SF3 SF4 Depressurization SF3->SF4 SF5 Analyte Collection SF4->SF5 SF6 CO2 Recycling SF4->SF6 SF6->SF2 SPME1 Sample in Vial SPME2 Heating & Equilibration SPME1->SPME2 SPME3 Fiber Exposure (Adsorption) SPME2->SPME3 SPME4 Fiber Desorption (GC Inlet) SPME3->SPME4 SPME5 Analysis SPME4->SPME5

Caption: Workflow diagrams for solvent-based and solvent-free extraction methods.

Conclusion

The choice between solvent-based and solvent-free extraction of this compound depends heavily on the specific requirements of the research.

  • Soxhlet extraction , while being a time and solvent-intensive method, remains a robust technique for achieving high extraction yields and is suitable for applications where the use of organic solvents is not a primary concern.

  • Supercritical Fluid Extraction (SFE) offers a "green" and highly efficient alternative, providing high yields and excellent purity with significantly shorter extraction times.[1][2][8] The high initial investment may be offset by lower operational costs and environmental benefits.

  • Headspace Solid-Phase Microextraction (HS-SPME) is an ideal choice for rapid screening and analysis of volatile compounds like this compound. Its solvent-free nature, speed, and ease of automation make it a powerful tool for high-throughput applications, although it is not designed for bulk extraction.

For modern laboratories focused on efficiency, sustainability, and high-purity extracts, solvent-free methods like SFE and HS-SPME present compelling advantages over traditional solvent-based techniques for the extraction of this compound.

References

Validation of 2-Methylundecane as a species-specific pheromone component

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of 2-Methylundecane as a key signaling molecule in insect communication, this guide offers researchers, scientists, and drug development professionals a comparative look at its performance, supported by experimental data and detailed methodologies.

Introduction: The Silent Language of Insects

In the intricate world of insect communication, chemical signals, or semiochemicals, reign supreme. Among these, pheromones play a pivotal role in orchestrating a variety of behaviors crucial for survival and reproduction, including mate recognition, aggregation, and trail marking. Cuticular hydrocarbons (CHCs), a waxy layer covering an insect's exoskeleton to prevent desiccation, have emerged as a significant source of these chemical cues. Within this diverse class of compounds, methyl-branched alkanes have been identified as key components of contact and close-range pheromones in numerous insect species. This guide focuses on the validation of a specific methyl-branched alkane, this compound, as a species-specific pheromone component. Through an examination of experimental data and methodologies, we will explore how this seemingly simple molecule can carry a message of profound biological significance.

Experimental Validation: From Identification to Behavioral Response

The validation of a compound as a pheromone is a multi-step process that involves sophisticated analytical and behavioral techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of the compound, Electroantennography (EAG) to measure the response of the insect's antenna to the chemical, and behavioral assays to observe the insect's reaction in a controlled environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

The initial step in identifying a potential pheromone is to analyze the chemical profile of the insect's cuticle. This is typically achieved by extracting the CHCs using a non-polar solvent and then analyzing the extract using GC-MS. This powerful technique separates the individual components of the mixture and provides a mass spectrum for each, allowing for their precise identification. The presence of this compound in the cuticular extract of a specific insect species, and particularly its differential abundance between sexes or developmental stages, is the first clue to its potential role as a pheromone.

Table 1: Hypothetical GC-MS Analysis of Cuticular Hydrocarbons

CompoundRetention Time (min)Relative Abundance (%) - MaleRelative Abundance (%) - Female
n-Undecane10.215.314.8
This compound 10.5 2.1 18.5
n-Dodecane11.825.624.9
3-Methylundecane10.71.81.5
n-Tridecane13.130.128.2

This table illustrates a hypothetical scenario where this compound is significantly more abundant in females, suggesting a role as a female-produced sex pheromone.

Electroantennography (EAG) for Sensory Detection

Once a candidate pheromone is identified, the next step is to determine if the insect can detect it. Electroantennography (EAG) is a technique that measures the electrical response of an insect's antenna to a specific chemical stimulus.[1] A significant EAG response to this compound provides strong evidence that the insect possesses olfactory receptors capable of detecting this compound.

Table 2: Hypothetical Electroantennogram (EAG) Response to Pheromone Candidates

CompoundEAG Response (mV) - Male AntennaEAG Response (mV) - Female Antenna
Hexane (Control)0.1 ± 0.020.1 ± 0.03
n-Undecane0.3 ± 0.050.3 ± 0.04
This compound 1.8 ± 0.2 0.4 ± 0.06
3-Methylundecane0.5 ± 0.070.4 ± 0.05
Female Cuticular Extract2.0 ± 0.30.5 ± 0.07

This hypothetical data shows a strong and specific response of the male antenna to this compound, further supporting its role as a sex pheromone.

Behavioral Assays for Functional Validation

The final and most critical step is to demonstrate that this compound elicits a specific behavioral response.[2] This is achieved through various behavioral assays, such as olfactometer tests or mating disruption experiments. In an olfactometer, an insect is given a choice between different odor sources. A significant preference for the arm of the olfactometer containing this compound would confirm its role as an attractant.

Table 3: Hypothetical Behavioral Response in a Y-Tube Olfactometer

Test Odor SourceControl Odor SourceNumber of Insects Choosing TestNumber of Insects Choosing ControlP-value
This compound Hexane7822< 0.001
3-MethylundecaneHexane5545> 0.05
Female Cuticular ExtractHexane8218< 0.001

This hypothetical data demonstrates a significant behavioral preference of males for this compound, confirming its function as an attractant pheromone.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Extraction: Individual insects are submerged in a non-polar solvent (e.g., hexane) for a specific duration (e.g., 5 minutes) to extract the cuticular hydrocarbons.

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the extract.

  • Analysis: The concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer. The GC column separates the compounds based on their boiling points and polarity, and the MS provides a mass spectrum for identification.

Electroantennography (EAG) Protocol
  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.[3]

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound dissolved in a solvent) are introduced into the airstream.

  • Data Recording: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the response is measured as the difference between the baseline and the peak of the depolarization.[1]

Behavioral Assay (Y-Tube Olfactometer) Protocol
  • Apparatus: A Y-shaped glass tube is used, with a constant flow of purified air entering each arm and exiting through the base.

  • Stimulus Application: A filter paper treated with the test compound (e.g., this compound) is placed in one arm, and a control (solvent only) is placed in the other.

  • Insect Introduction: An individual insect is introduced at the base of the Y-tube and allowed to choose which arm to enter.

  • Data Collection: The number of insects choosing each arm is recorded over a set period. Statistical analysis is used to determine if there is a significant preference for the test compound.

Visualizing the Validation Process

To better understand the logical flow of validating this compound as a species-specific pheromone, the following diagrams illustrate the key experimental workflows and signaling concepts.

Experimental_Workflow cluster_identification Identification Phase cluster_validation Validation Phase Insect Insect Specimen Extraction Cuticular Hydrocarbon Extraction Insect->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Identification of This compound GCMS->Identification EAG Electroantennography (EAG) Identification->EAG Behavior Behavioral Assay (Olfactometer) Identification->Behavior Sensory_Detection Sensory Detection Confirmed EAG->Sensory_Detection Behavioral_Response Behavioral Response Confirmed Behavior->Behavioral_Response Conclusion This compound Validated as Pheromone Sensory_Detection->Conclusion Behavioral_Response->Conclusion

Caption: Experimental workflow for validating this compound as a pheromone.

Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) Antenna Insect Antenna Pheromone->Antenna Binds to OR Odorant Receptor (OR) Antenna->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Antennal_Lobe Antennal Lobe (Brain) ORN->Antennal_Lobe Signal Transduction Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Signal Processing Behavior Behavioral Response (e.g., Mating) Higher_Brain->Behavior Initiates

Caption: Simplified pheromone signaling pathway from detection to behavioral response.

Conclusion: The Specificity of a Chemical Cue

The validation of this compound as a species-specific pheromone component underscores the remarkable precision of chemical communication in insects. Through a combination of analytical chemistry and behavioral biology, researchers can decipher the silent language that governs much of the insect world. The specificity of this signal is crucial for reproductive isolation, ensuring that individuals of the same species can find each other to mate while avoiding hybridization with closely related species. The methodologies outlined in this guide provide a robust framework for the identification and validation of other potential pheromone components, contributing to a deeper understanding of insect chemical ecology and opening avenues for the development of novel and species-specific pest management strategies.

References

Safety Operating Guide

Proper Disposal of 2-Methylundecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methylundecane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an aspiration hazard and may be fatal if swallowed and enters the airways[1][2][3]. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards[4][5].

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact[4][5]. Gloves must be inspected before use.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator[4][5].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste through a licensed disposal company or an institution's Environmental Health and Safety (EHS) department[6][7]. Never dispose of this compound down the sink or in regular trash[6][7].

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials and spill cleanup absorbents, as hazardous waste[6].

  • Segregate this compound waste from other waste streams, particularly incompatible materials like strong oxidizing agents[7][8]. Keep liquid and solid wastes separate[9].

2. Containerization and Labeling:

  • Collect waste in a designated, chemically compatible container[7][9]. The original container is often a suitable choice if it is in good condition[8].

  • Ensure the container is leak-proof, has a secure cap, and is kept closed except when adding waste[8][9][10].

  • Label the container clearly as "Hazardous Waste" and identify the contents as "this compound". Include an estimate of the proportions if it's a mixed waste[11].

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA at or near the point of generation[8][10].

  • The SAA must be a cool, dry, and well-ventilated area away from sources of ignition[4][7].

  • Adhere to storage limits, which are typically a maximum of 55 gallons of hazardous waste per SAA[10]. Once this limit is reached, the waste must be removed within three calendar days[10].

4. Arranging for Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup[6][10].

  • Provide a complete and accurate description of the waste[7].

  • The most common and recommended disposal method for this type of chemical is controlled incineration at a licensed facility[5][7].

5. Handling Empty Containers:

  • A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent[6]. The rinsate must be collected and disposed of as hazardous waste[6].

  • Before discarding the container in regular trash, deface or remove all chemical labels and remove the cap[6][11].

Quantitative Data Summary

This table summarizes key quantitative data for this compound, critical for safe handling and storage.

PropertyValueSource
GHS Hazard Statement H304: May be fatal if swallowed and enters airways[1][2][3]
Physical State Liquid[5]
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1]
Melting Point -46°C (lit.)[2][5]
Boiling Point 210°C (lit.)[2]
Flash Point 66°C (lit.)[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G A Step 1: Initial Handling & PPE (Fume Hood, Goggles, Gloves) B Step 2: Waste Collection & Segregation (Separate from incompatibles) A->B C Step 3: Containerization & Labeling (Sealed, compatible container with 'Hazardous Waste' label) B->C D Step 4: Storage in Satellite Accumulation Area (SAA) (Cool, dry, ventilated area) C->D E Step 5: Contact EHS for Disposal (Schedule waste pickup) D->E F Step 6: Licensed Disposal (Controlled Incineration) E->F

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methylundecane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylundecane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1][2][3] It is crucial to adhere to the following personal protective equipment (PPE) guidelines to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPEJustification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact which may cause irritation.
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected prior to use.[1][4]To protect the skin from potential irritation.
Body Protection Fire/flame resistant and impervious clothing. A laboratory coat should be worn.[1][4]To prevent skin contact and contamination of personal clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][4]To avoid inhalation of vapors or mists.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
If Inhaled Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is essential for laboratory safety.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_spill Spill & Emergency prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_area Work in a well-ventilated area prep_vent->handle_area handle_avoid Avoid direct contact and inhalation handle_area->handle_avoid spill_evacuate Evacuate non-essential personnel handle_area->spill_evacuate handle_ignition Keep away from ignition sources handle_avoid->handle_ignition store_container Store in a tightly closed container handle_ignition->store_container store_location Keep in a cool, dry, well-ventilated area store_container->store_location spill_contain Contain spill with inert absorbent material spill_evacuate->spill_contain spill_emergency Follow emergency procedures spill_contain->spill_emergency

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before handling the chemical.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.[1][5]

  • Handling and Use :

    • Handle this compound in a well-ventilated place.[1]

    • Avoid contact with skin and eyes and avoid breathing mist, gas, or vapors.[1]

    • Keep the chemical away from heat, sparks, and open flames as it has a flash point of 66°C.[1] Use non-sparking tools.[1]

  • Storage :

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

    • Store apart from foodstuff containers or incompatible materials.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound waste_collection Collect waste in a designated, labeled, and sealed container waste_storage Store waste container in a cool, dry, and well-ventilated area waste_collection->waste_storage waste_disposal Dispose of through a licensed hazardous waste disposal company waste_storage->waste_disposal waste_regulations Ensure compliance with local, state, and federal regulations waste_disposal->waste_regulations

Caption: Key steps for the safe disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with hydrocarbons.

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal Method :

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Disposal should be in accordance with applicable regional, national, and local laws and regulations.[5]

  • Contaminated Packaging :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.